molecular formula C13H20O B1609481 Vitispirane CAS No. 65416-59-3

Vitispirane

カタログ番号: B1609481
CAS番号: 65416-59-3
分子量: 192.3 g/mol
InChIキー: DUPDJVDPPBFBPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vitispirane is a C13-norisoprenoid, a class of volatile aroma compounds known for their significant contribution to the flavor profiles of wines and other food products . This compound is characterized by its molecular formula of C13H20O and a molecular weight of 192.30 g/mol . It is typically described as a colorless to pale yellow solid with a complex odor profile that includes floral, fruity, earthy, and woody notes . In research, this compound is of principal interest in the fields of viticulture, enology, and food science. It is a key compound for investigating the aromatic evolution of wines, particularly during the aging process . Alongside other norisoprenoids like β-damascenone and TDN (1,1,6-trimethyl-1,2-dihydronaphthalene), this compound contributes to the complex tertiary aromas that develop in bottled wine, which are crucial to a wine's terroir and quality . Its formation occurs through the enzymatic and oxidative cleavage of carotenoid precursors in grape berries . Studies on winemaking techniques, such as prolonged maceration and barrel aging, monitor this compound to understand how production methods influence the final sensory characteristics of wine . This product is provided for research applications only. It is intended for use in analytical standards, sensory studies, and investigations into the biosynthetic pathways of norisoprenoids. Safety Notice: This product is strictly for laboratory research use (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPDJVDPPBFBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(O1)C(=C)C=CCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867153
Record name Vitispirane
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Vitispirane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

65416-59-3
Record name Vitispirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitispirane
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Record name Vitispirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitispirane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49.00 °C. @ 760.00 mm Hg
Record name Vitispirane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Vitispirane Biosynthesis Pathway in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a significant volatile compound contributing to the complex aroma profile of many Vitis vinifera wines, particularly aged Riesling. Its characteristic eucalyptus and camphor-like notes are the result of a multi-step biosynthetic pathway originating from carotenoids in the grape berry. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the precursor molecules, enzymatic and non-enzymatic reactions, and key influencing factors. Furthermore, it presents quantitative data on this compound and its precursors, alongside detailed experimental protocols for their analysis, to support further research and application in viticulture and enology.

Data Presentation

Quantitative Data Summary

The concentration of this compound and its precursors can vary significantly depending on the grape variety, viticultural practices, and winemaking and aging conditions. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: this compound Concentration in Various Vitis vinifera Wines

Grape VarietyWine TypeThis compound Concentration (µg/L)Reference(s)
RieslingWhite0.5 - 80[1]
ChardonnayWhiteDetected[2]
Sauvignon blancWhiteDetected[2]
Cabernet SauvignonRedQuantifiable down to 0.5[2]
Pinot noirRedDetected[2]

Table 2: Concentration of this compound Precursors in Vitis vinifera Grapes

PrecursorGrape VarietyConcentrationReference(s)
Megastigm-5-ene-3,4,9-triol (glycosides)RieslingIdentified as a key precursor[3]
3-Hydroxytheaspirane (glycosides)RieslingIdentified as a key precursor[3]
Total C13-Norisoprenoid Precursors (as aglycones after hydrolysis)Riesling0.03 - 0.13 mg/L (for TDN, a related norisoprenoid)[1]

This compound Biosynthesis Pathway

The formation of this compound is a fascinating journey from large carotenoid molecules to a potent aroma compound. The pathway can be broadly divided into two main stages: the enzymatic cleavage of carotenoids in the grape berry and the subsequent acid-catalyzed degradation of the resulting precursors during winemaking and aging.

Carotenoid Cleavage: The Enzymatic Foundation

The initial step in the biosynthesis of this compound precursors is the oxidative cleavage of C40 carotenoids, such as β-carotene, lutein, and neoxanthin, which are abundant in grape skins. This process is primarily catalyzed by a class of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs) . In Vitis vinifera, several CCDs have been identified, with VvCCD1, VvCCD4a, and VvCCD4b playing a crucial role in the formation of C13-norisoprenoids.

These enzymes cleave the carotenoid backbone at specific double bonds, generating a variety of smaller, volatile and non-volatile apocarotenoids. The key precursors for this compound are C13-megastigmane derivatives, which are often found in grapes as non-volatile, odorless glycosides.

G Figure 1: this compound Biosynthesis Pathway in Vitis vinifera Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein) CCD Carotenoid Cleavage Dioxygenases (VvCCD1, VvCCD4a, VvCCD4b) Carotenoids->CCD Enzymatic Cleavage Precursors Glycosidically-Bound C13-Norisoprenoid Precursors (e.g., Megastigm-5-ene-3,4,9-triol, 3-Hydroxytheaspiranes) CCD->Precursors Hydrolysis Acid Hydrolysis (Wine Aging, Low pH) Precursors->Hydrolysis Intermediates Unstable Intermediates (Carbocations) Hydrolysis->Intermediates Rearrangement This compound This compound (Isomers) Intermediates->this compound

Figure 1: this compound Biosynthesis Pathway in Vitis vinifera
Acid-Catalyzed Degradation: The Genesis of Aroma

During winemaking and particularly during bottle aging, the acidic environment of the wine (typically pH 3.0-4.0) facilitates the hydrolysis of the glycosidic bonds of the C13-norisoprenoid precursors. This releases the unstable aglycones, which then undergo a series of acid-catalyzed rearrangements.

For instance, the precursor megastigm-5-ene-3,4,9-triol , upon acid hydrolysis, is thought to form a carbocation intermediate that subsequently cyclizes to form the characteristic spiro-ether structure of this compound. This non-enzymatic transformation is a slow process, which explains why this compound concentrations tend to increase with wine age.

Experimental Protocols

Extraction and Analysis of this compound in Wine by HS-SPME-GC-MS

This method is a widely used technique for the analysis of volatile compounds in wine due to its sensitivity and minimal sample preparation.

Methodology:

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or 2-octanol) for quantification.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heated autosampler tray with agitation.

    • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30-60 minutes) to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the heated GC injector (e.g., 250 °C) in splitless mode.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms). A typical temperature program starts at 40 °C, holds for a few minutes, and then ramps up to around 240 °C.

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. This compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.

    • Quantify this compound by comparing its peak area to that of the internal standard.

G Figure 2: HS-SPME-GC-MS Workflow for this compound Analysis start Start sample_prep Sample Preparation (Wine + NaCl + Internal Standard) start->sample_prep equilibration Headspace Equilibration (Heating & Agitation) sample_prep->equilibration spme HS-SPME (Adsorption of Volatiles) equilibration->spme desorption Thermal Desorption (GC Injector) spme->desorption gc_separation GC Separation (Capillary Column) desorption->gc_separation ms_detection MS Detection (Identification & Quantification) gc_separation->ms_detection end End ms_detection->end

Figure 2: HS-SPME-GC-MS Workflow for this compound Analysis
Extraction and Analysis of Glycosidically-Bound this compound Precursors from Grapes

This protocol focuses on the isolation of the non-volatile precursors of this compound from grape material.

Methodology:

  • Grape Homogenization:

    • Freeze fresh, destemmed grapes in liquid nitrogen.

    • Grind the frozen grapes to a fine powder using a blender or mortar and pestle.

  • Solid-Phase Extraction (SPE) of Glycosides:

    • Suspend a known amount of the grape powder in a suitable buffer (e.g., citrate-phosphate buffer at pH 3.2).

    • Centrifuge the mixture and pass the supernatant through a pre-conditioned C18 SPE cartridge. This retains the less polar glycosides while allowing sugars and other polar compounds to pass through.

    • Wash the cartridge with water to remove any remaining sugars.

    • Elute the free volatile compounds with a non-polar solvent like dichloromethane.

    • Elute the glycosidically-bound precursors with a more polar solvent, such as methanol or ethyl acetate.

  • Acid Hydrolysis of Glycosidic Precursors:

    • Evaporate the solvent from the glycoside fraction under a stream of nitrogen.

    • Redissolve the residue in an acidic solution (e.g., citrate buffer at pH 3.0 or a dilute solution of hydrochloric acid).

    • Heat the solution (e.g., at 50-100 °C) for a specific time (e.g., 1-2 hours) to hydrolyze the glycosidic bonds and induce the rearrangement of the aglycones to form this compound and other norisoprenoids.

  • Analysis of Released Volatiles:

    • Analyze the resulting solution for this compound using the HS-SPME-GC-MS method described in the previous protocol. The amount of this compound formed is indicative of the concentration of its precursors in the original grape sample.

G Figure 3: Workflow for Analysis of Glycosidic Precursors start Start homogenization Grape Homogenization (Liquid Nitrogen) start->homogenization spe Solid-Phase Extraction (SPE) (C18 Cartridge) homogenization->spe fractionation Fractionation (Free Volatiles & Glycosides) spe->fractionation hydrolysis Acid Hydrolysis of Glycosides (Heat & Low pH) fractionation->hydrolysis Glycoside Fraction analysis Analysis of Released Volatiles (HS-SPME-GC-MS) hydrolysis->analysis end End analysis->end

Figure 3: Workflow for Analysis of Glycosidic Precursors

Conclusion

The biosynthesis of this compound in Vitis vinifera is a complex process that highlights the intricate interplay between enzymatic activities in the vineyard and chemical transformations in the winery. Understanding this pathway is crucial for viticulturists and winemakers seeking to modulate the aromatic profile of their wines. For researchers and drug development professionals, the enzymes and chemical reactions involved in this pathway may offer insights into novel biocatalytic processes and the synthesis of bioactive compounds. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating aspect of grape and wine chemistry.

References

The Ubiquitous Presence of Vitispirane: A Technical Guide to its Natural Occurrence Beyond Grapes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a volatile organic compound recognized for its characteristic floral, fruity, and earthy aroma. While extensively studied in the context of wine aroma, where it contributes to the complex bouquet of aged wines, its natural occurrence extends far beyond the grapevine (Vitis vinifera). This technical guide provides a comprehensive overview of the presence of this compound in various plant species, detailing its biosynthesis, methods of detection and quantification, and its potential significance. This document is intended to serve as a core resource for researchers in the fields of natural product chemistry, flavor and fragrance science, and drug development.

This compound is not synthesized de novo by plants but is rather a degradation product of C40 carotenoids, such as β-carotene, lutein, and neoxanthin.[1] The enzymatic cleavage of these carotenoids by carotenoid cleavage dioxygenases (CCDs) yields a variety of apocarotenoids, which can then undergo further transformations to form this compound and other related compounds.[2][3][4] This guide will delve into the specifics of this biosynthetic pathway and its manifestation in diverse plant species.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile constituent in a range of plants, including fruits, flowers, and leaves. Its presence contributes to the unique aromatic profiles of these botanicals. The following sections summarize the known occurrences of this compound outside of grapes, with a focus on quantitative data where available.

In Fruits

Blackberry (Rubus species):

This compound is a notable component of blackberry aroma. Studies on Rubus laciniata L. have quantified the diastereomeric vitispiranes in both the fruit and leaves, with significantly higher concentrations found in the leaves.[5]

Quince (Cydonia oblonga):

The characteristic aroma of quince fruit is complex, and this compound has been identified as one of its volatile constituents.[6] While its presence is confirmed, quantitative data on its concentration in quince remains limited in the available literature.

In Flowers

Rose (Rosa species):

The essential oil of roses is a complex mixture of volatile compounds. While many studies focus on major components like citronellol and geraniol, some research has identified this compound as a constituent. One study on the fruits of Rosa pimpinellifolia L. found this compound to be a dominant component.[1]

In Other Plant Materials

Vanilla (Vanilla planifolia):

This compound is recognized as a contributor to the complex aroma of cured vanilla beans.[7][8] The intricate curing process of vanilla pods involves enzymatic and chemical reactions that lead to the formation of numerous volatile compounds, including this compound.

Tea (Camellia sinensis):

Volatile compounds in tea leaves contribute significantly to the final aroma of processed tea. While not a major component, this compound has been detected in the volatile profile of tea.[9]

Liana (Leea guineensis):

The volatile constituents of the leaves and wood of the tropical liana, Leea guineensis, have been analyzed, revealing the presence of this compound.[10]

Bearberry (Arctostaphylos uva-ursi):

This compound has been reported in Arctostaphylos uva-ursi, a plant known for its medicinal properties.[4]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, growing conditions, and processing methods. The following table summarizes the available quantitative data for this compound in non-grape sources.

Plant SpeciesPlant PartConcentrationReference(s)
Rubus laciniata L.Fruit (aglycones)5.8 mg/kg[5]
Rubus laciniata L.Leaves (aglycones)56.1 mg/kg[5]
Rosa pimpinellifolia L.Fruits37.19% of essential oil[1]

Biosynthesis of this compound

The formation of this compound is intrinsically linked to the carotenoid degradation pathway. This multi-step process can be summarized as follows:

  • Carotenoid Precursors: The biosynthesis begins with C40 carotenoids, primarily β-carotene, lutein, and neoxanthin, which are abundant in photosynthetic tissues.[1]

  • Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) catalyze the oxidative cleavage of specific double bonds within the carotenoid structure. This enzymatic action is a key regulatory step in the production of apocarotenoids.[2][3][4]

  • Formation of Apocarotenoid Intermediates: The cleavage of carotenoids results in the formation of various apocarotenoids, which are shorter-chain molecules.

  • Cyclization and Rearrangement: These intermediates can then undergo a series of non-enzymatic or acid-catalyzed reactions, including cyclization and rearrangement, to form the characteristic spiro-ether structure of this compound.

Biosynthesis_of_this compound cluster_carotenoids Carotenoid Precursors cluster_cleavage Enzymatic Cleavage cluster_intermediates Apocarotenoid Intermediates cluster_formation Final Formation beta-Carotene beta-Carotene CCD Carotenoid Cleavage Dioxygenases (CCDs) beta-Carotene->CCD Lutein Lutein Lutein->CCD Neoxanthin Neoxanthin Neoxanthin->CCD Apocarotenoids Apocarotenoids CCD->Apocarotenoids Oxidative Cleavage This compound This compound Apocarotenoids->this compound Cyclization & Rearrangement

Figure 1: Generalized biosynthetic pathway of this compound from carotenoid precursors.

Apocarotenoid Signaling

Apocarotenoids, the precursors to this compound, are not merely byproducts of carotenoid degradation; they also function as important signaling molecules in plants, regulating various aspects of growth, development, and stress response. While the specific signaling role of this compound itself is not yet fully elucidated, understanding the broader context of apocarotenoid signaling provides valuable insight into its potential biological significance.

Apocarotenoid_Signaling Carotenoids Carotenoids CCD_Enzymes Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD_Enzymes Substrate Apocarotenoids Apocarotenoids (including this compound precursors) CCD_Enzymes->Apocarotenoids Catalysis Gene_Expression Regulation of Gene Expression Apocarotenoids->Gene_Expression Signaling Molecule Hormone_Biosynthesis Phytohormone Biosynthesis (e.g., ABA) Apocarotenoids->Hormone_Biosynthesis Stress_Response Abiotic/Biotic Stress Responses Gene_Expression->Stress_Response Developmental_Processes Plant Growth & Development Gene_Expression->Developmental_Processes Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Plant Material Collection (e.g., leaves, fruit) Homogenization Homogenization/Grinding (e.g., in liquid nitrogen) Sample_Collection->Homogenization Sample_in_Vial Transfer to Headspace Vial with Internal Standard Homogenization->Sample_in_Vial HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_in_Vial->HS_SPME Incubation & Exposure GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Desorption Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis

References

Vitispirane Precursors in Grape Varieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a significant aroma compound found in many grape varieties and the wines produced from them. It is characterized by floral, fruity, and eucalyptus-like aromas. This compound itself is not typically present in significant quantities in fresh grapes; instead, it is formed during winemaking and aging from non-volatile, odorless precursors. These precursors are primarily glycosidically-bound C13-norisoprenoids, which originate from the enzymatic or photochemical degradation of carotenoids, such as zeaxanthin, lutein, and β-carotene, within the grape berry.[1][2] Understanding the distribution and concentration of these precursors across different grape varieties is crucial for predicting the aromatic potential of wine and for research into flavor chemistry.

This guide provides a comprehensive overview of this compound precursors in various grape varieties, detailing the quantitative data available, the experimental protocols for their analysis, and the biosynthetic pathways involved.

Data Presentation: Quantitative Analysis of this compound Precursors

Direct quantification of individual this compound glycosidic precursors is analytically challenging and not commonly reported across multiple varieties. A widely accepted method to assess the precursor content is to measure the "this compound potential." This is achieved by subjecting a purified glycosidic extract from the grapes to acid or enzymatic hydrolysis, which releases the volatile aglycones, including this compound, that can then be quantified. The tables below summarize the available data on this compound potential and the concentration of its ultimate carotenoid precursors in different grape varieties.

Table 1: this compound Potential in Different Grape Varieties (Measured as Total this compound After Hydrolysis)

Grape VarietySample TypeThis compound Concentration (µg/L)Viticultural NotesReference(s)
RieslingJuice54 - 195Concentration significantly increased by fruit zone leaf removal at 33 days post-berry set.[2]
Pinot NoirBerriesIncreased significantly during ripeningMeasured from pea-size to harvest.
Cabernet SauvignonGrapes/WineDetectedConcentration influenced by sunlight exposure.
ChardonnayWine< 80Generally lower concentrations than Riesling.
Sauvignon blancWine< 80Generally lower concentrations than Riesling.

Note: Data is often presented as part of a broader C13-norisoprenoid profile. Absolute values are highly dependent on viticultural practices, vintage, and analytical methodology.

Table 2: Concentration of Key Carotenoid Precursors in Pinot Noir Grapes

CarotenoidConcentration (mg/kg of berry)Developmental Stage NotesReference(s)
Lutein~0.35 decreasing to ~0.05Decreased throughout berry development, with a rapid decrease two weeks before véraison.[3]
β-Carotene~0.20 decreasing to ~0.05Continuously decreased during berry development.[3]
Neoxanthin~0.15 decreasing to <0.05Continuously decreased during berry development.[3]
ViolaxanthinPeaked at ~0.10 before véraison, then decreasedAccumulated in early development and began to decrease two weeks before véraison.[3]

Experimental Protocols

The analysis of this compound precursors typically involves three key stages: extraction and purification of the glycosidic fraction, hydrolysis to release the volatile aglycone, and chromatographic analysis of the released this compound.

Protocol 1: Extraction and Purification of Glycosidic Precursors

This protocol is a composite method based on solid-phase extraction (SPE) techniques commonly cited in the literature.[4][5][6]

1. Sample Preparation:

  • Start with a representative sample of grape berries (e.g., 100 berries).
  • Freeze-dry and grind the berries to a fine powder, or homogenize fresh, deseeded berries in a blender.
  • Extract the homogenate with a suitable solvent (e.g., methanol or an aqueous buffer) with gentle agitation.
  • Centrifuge the mixture and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Objective: To isolate the glycosidic precursors from sugars, acids, and other interfering matrix components. A combination of cartridges is often used.[4]
  • Step 2.1: LiChrolut EN Cartridge (or similar polymeric sorbent):
  • Conditioning: Sequentially wash the cartridge with 15 mL dichloromethane, 15 mL methanol, and 30 mL deionized water.
  • Loading: Pass the grape extract supernatant (~25 mL) through the conditioned cartridge at a flow rate of ~2.5 mL/min.
  • Washing (Interference Removal): Wash the cartridge with 20 mL of water to remove free sugars and organic acids. Then, wash with 15 mL of dichloromethane to remove the free, non-glycosylated volatile compounds.
  • Elution: Elute the desired glycosidic precursor fraction with 25 mL of an ethyl acetate/methanol mixture (90:10, v/v).
  • Step 2.2: Oasis MCX Cartridge (Optional Cleanup):
  • For red grape varieties, an additional cleanup step using a cation-exchange cartridge like Oasis MCX may be necessary to remove pigments (anthocyanins).[6]

3. Solvent Evaporation:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitute the residue in a small, known volume of a suitable buffer or water for the subsequent hydrolysis step.

Protocol 2: Hydrolysis of Glycosidic Precursors

The purified glycoside fraction can be hydrolyzed using either acid or enzymatic methods to release the this compound aglycone.

Method A: Acid Hydrolysis [6][7][8][9]

  • Procedure:

    • Adjust the pH of the reconstituted glycoside solution to 1.0 using 4 M HCl.

    • Transfer the sample to a sealed, heat-resistant vial (e.g., a Teflon-capped tube).

    • Add an internal standard (e.g., deuterated naphthalene or 4-octanol) for quantification.

    • Incubate the sample in a heating block or water bath at 100°C for 1 hour.

    • After incubation, immediately cool the sample on ice to stop the reaction.

    • The sample is now ready for headspace analysis.

Method B: Enzymatic Hydrolysis [8][10][11][12][13]

  • Enzyme Preparation: Use a commercial glycosidase preparation with high β-glucosidase activity (e.g., AR 2000). Prepare a solution of the enzyme in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0).

  • Procedure:

    • To the reconstituted glycoside solution, add the enzyme preparation (e.g., to a final activity of 0.2 U/g).

    • Add an internal standard for quantification.

    • Incubate the mixture at 37-40°C for 4 to 16 hours with gentle agitation.

    • Stop the reaction by adding ethanol or by flash-freezing.

    • The sample is now ready for headspace analysis.

Protocol 3: Quantification by HS-SPME-GC-MS

This protocol details the analysis of the released this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16][17]

1. Headspace Solid-Phase Microextraction (HS-SPME):

  • Sample Preparation: Place an aliquot (e.g., 2-4 mL) of the hydrolyzed sample into a 10 mL or 20 mL headspace vial. Add NaCl (e.g., 1 g) to increase the ionic strength and promote the release of volatiles.
  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
  • Incubation/Extraction:
  • Equilibrate the vial at a controlled temperature (e.g., 40-70°C) for 15-30 minutes with agitation.
  • Expose the SPME fiber to the headspace of the vial for 30-40 minutes at the same temperature to adsorb the volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to ~250°C, for thermal desorption of the analytes (typically for 5-10 minutes).
  • GC Column: Use a non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program (Example):
  • Initial temperature: 40°C, hold for 4 minutes.
  • Ramp 1: Increase to 150°C at 20°C/min.
  • Ramp 2: Increase to 230°C at 4°C/min.
  • Final hold: Hold at 230°C for 10 minutes.[3]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Mass Spectrometer (MS) Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for targeted quantification. Key ions for this compound include m/z 108, 121, 136, and 192.
  • Quantification: Calculate the concentration of this compound based on the peak area relative to the known concentration of the internal standard added during the hydrolysis step.

Visualizations

Biosynthetic Pathway of this compound

G Carotenoids Carotenoids (e.g., Zeaxanthin, Lutein) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Enzymatic Cleavage Aglycones C13-Norisoprenoid Aglycones (e.g., 3-Hydroxy-7,8-dihydro-β-ionol) CCD->Aglycones Glycosylation Glycosylation (UDP-Glucose) Aglycones->Glycosylation Cyclization Cyclization / Dehydration Aglycones->Cyclization Precursors Glycosidic Precursors (Non-volatile, odorless) Glycosylation->Precursors Storage in Grape Hydrolysis Acid/Enzymatic Hydrolysis (Winemaking / Aging) Precursors->Hydrolysis Hydrolysis->Aglycones Release This compound This compound (Volatile, aromatic) Cyclization->this compound G Start Grape Berry Sample (Homogenization) SPE Solid-Phase Extraction (SPE) (Isolate Glycosides) Start->SPE Hydrolysis Hydrolysis Step SPE->Hydrolysis Acid Acid Hydrolysis (pH 1, 100°C) Hydrolysis->Acid Enzyme Enzymatic Hydrolysis (Glycosidase, 40°C) Hydrolysis->Enzyme HS_SPME Headspace SPME (Adsorb Volatiles) Acid->HS_SPME Enzyme->HS_SPME GCMS GC-MS Analysis (Separate & Detect) HS_SPME->GCMS Data Quantification (vs. Internal Standard) GCMS->Data

References

Vitispirane in Wine: A Technical Guide to its Sensory Perception Threshold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory perception threshold of Vitispirane, a C13-norisoprenoid aroma compound found in wine. This compound is known to contribute to the aromatic complexity of certain wines, particularly aged Rieslings.[1] Its characteristic aroma is often described as floral, fruity, woody, or with notes of eucalyptus and camphor.[1] This document outlines the quantitative data available on its sensory thresholds, details the experimental protocols for their determination, and illustrates the underlying biochemical and methodological frameworks.

Quantitative Sensory Data

The sensory impact of an aroma compound is determined by its concentration relative to its perception threshold in a specific matrix, such as wine. For this compound, the following quantitative data has been reported in the literature. It is important to note that concentrations of this compound in many commercial wines are often below this sensory threshold.[1]

CompoundSensory ThresholdAroma DescriptorsWine Matrix
This compound800 µg/LFloral, fruity, woody, eucalyptus, camphoraceous[1][2]Wine[1]

Experimental Protocols for Sensory Threshold Determination

While specific experimental details for the determination of the this compound threshold are not extensively published, this section outlines a comprehensive, standardized methodology for determining sensory perception thresholds of aroma compounds in wine, based on established sensory science principles.[3][4][5][6]

Panelist Selection and Training
  • Recruitment: A panel of 10-20 individuals is typically recruited.[7] Candidates should be non-smokers, free of any medical conditions that could affect their sense of smell or taste, and available for the duration of the study.

  • Screening: Candidates undergo a series of screening tests to assess their sensory acuity. This includes:

    • Basic Taste Recognition: Identification of sweet, sour, salty, bitter, and umami solutions.

    • Odor Recognition: Identification of a range of common aroma standards relevant to wine.

    • Triangle Tests: Panelists are presented with three samples, two of which are identical, and are asked to identify the odd sample. This tests their ability to discriminate between samples with subtle differences.[4]

  • Training: Selected panelists undergo intensive training to familiarize them with the specific aroma compound (in this case, this compound) and the testing procedure. This involves exposure to reference standards at various concentrations in a neutral wine base.

Sample Preparation
  • Base Wine Selection: A neutral base wine, low in interfering aromas, is selected. The wine is typically dealcoholized and then reconstituted to a standard ethanol concentration to ensure consistency.

  • Stock Solution: A stock solution of high-purity this compound is prepared in ethanol.

  • Spiking: A series of dilutions are prepared by spiking the base wine with the this compound stock solution to achieve a range of concentrations, both above and below the expected threshold.

Sensory Evaluation Method

The American Society for Testing and Materials (ASTM) E679 standard method , which employs an ascending forced-choice presentation, is a widely accepted methodology.

  • Test Procedure:

    • Triangle Test: The most common approach is the three-alternative forced-choice (3-AFC) triangle test.[4] For each concentration level, a panelist receives three samples (two blanks and one spiked, or two spiked and one blank) and is asked to identify the different sample.

    • Ascending Concentration Series: The tests are presented in an ascending order of concentration, starting from a level expected to be below the detection threshold.

  • Data Collection: For each concentration, the number of correct and incorrect identifications is recorded for each panelist.

Data Analysis and Threshold Calculation
  • Psychometric Function: The proportion of correct responses is plotted against the logarithm of the concentration to generate a psychometric curve.[3] This S-shaped curve illustrates the relationship between the stimulus intensity and the probability of detection.

  • Threshold Determination: The sensory threshold is typically defined as the concentration at which 50% of the panel can correctly detect the compound above chance. For a triangle test, the chance of a correct guess is 33.3%, so the threshold is the concentration that yields a 66.7% correct response rate (halfway between chance and certainty).

Visualizations

Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a signaling cascade that results in the transmission of an electrical signal to the brain. The following diagram illustrates a generalized olfactory signaling pathway.

G This compound This compound (Odorant) OR Olfactory Receptor (GPCR) This compound->OR 1. Binding G_protein G-protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation ATP ATP cAMP cAMP (Second Messenger) AC->cAMP ATP->cAMP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel 5. Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na 6. Ion Flow Depolarization Membrane Depolarization Ca_Na->Depolarization 7. Electrical Change Signal Signal to Brain Depolarization->Signal 8. Action Potential

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow

The determination of a sensory perception threshold is a systematic process involving several key stages, as depicted in the following workflow diagram.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (this compound dilutions in wine) Sensory_Testing Sensory Testing (e.g., 3-AFC Triangle Test) Sample_Preparation->Sensory_Testing Data_Collection Data Collection (Correct/Incorrect responses) Sensory_Testing->Data_Collection Psychometric_Analysis Psychometric Curve Analysis Data_Collection->Psychometric_Analysis Threshold_Determination Threshold Determination (50% above chance) Psychometric_Analysis->Threshold_Determination

Caption: Experimental workflow for sensory threshold determination.

Conceptual Relationship

The relationship between the concentration of this compound in wine and its perception by a sensory panel can be conceptualized as a transition from an undetectable state to a clearly recognizable aroma.

G cluster_perception Sensory Perception Concentration Increasing this compound Concentration → Sub_Threshold Sub-Threshold (No perceived aroma) Detection_Threshold Detection Threshold (Difference is noticed) Sub_Threshold->Detection_Threshold Recognition_Threshold Recognition Threshold (Aroma is identified as 'this compound') Detection_Threshold->Recognition_Threshold Supra_Threshold Supra-Threshold (Increasing intensity of this compound aroma) Recognition_Threshold->Supra_Threshold

Caption: this compound concentration and sensory perception.

References

An In-depth Technical Guide to the Aroma Profile of cis- and trans-Vitispirane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitispirane is a C13-norisoprenoid compound recognized for its contribution to the aromatic complexity of various natural products, most notably wine. It is formed through the degradation of carotenoids present in grapes and other plant materials, particularly during aging processes. This compound exists as two primary diastereomers, cis-vitispirane and trans-vitispirane, which contribute to the overall sensory profile of a product. This document provides a comprehensive technical overview of the aroma profile, formation pathways, and analytical methodologies for this compound, with a focus on its isomeric forms. While the general aroma of this compound is well-characterized, a significant finding of this review is the lack of distinct, peer-reviewed sensory data differentiating the aroma profiles and odor thresholds of the individual cis and trans isomers.

Formation Pathway of this compound

This compound is not present in intact grape berries but is formed during processing and aging from carotenoid precursors, such as β-carotene and lutein.[1] These larger molecules break down into various C13-norisoprenoids. The formation is an acid-catalyzed process that occurs as wine ages, releasing the aromatic compounds from their non-volatile, glycosidically-bound precursors.[1][2][3] The pathway involves several key intermediates, including theaspiranes.[4]

G cluster_precursors Carotenoid Precursors cluster_intermediates Degradation & Transformation cluster_products Final Aroma Compounds Carotenoids β-Carotene, Lutein, etc. (in Grapes) Glycosides Glycosidically Bound C13-Norisoprenoid Precursors (Non-volatile) Carotenoids->Glycosides Enzymatic Degradation (During Ripening) Theaspirane Theaspirane Intermediates Glycosides->Theaspirane Acid Hydrolysis (During Aging/Fermentation) This compound cis- & trans-Vitispirane (Volatile Aroma) Theaspirane->this compound Rearrangement

Caption: Proposed formation pathway of this compound from carotenoid precursors.

Aroma Profile and Quantitative Data

The aroma of this compound is generally described as complex, with multiple descriptors. However, the scientific literature does not currently provide distinct aroma profiles for the individual cis and trans isomers. One study explicitly notes that a sensory threshold for each of the stereoisomers has not yet been reported.[1] Therefore, the data presented pertains to this compound as a mixture of its isomers.

Sensory Descriptors

The aroma of this compound is characterized by the following attributes.

Aroma DescriptorReference Source
Floral, Fruity, Earthy, Woody[5]
Camphoraceous, Chrysanthemum[4]
Woody, Resinous, Herbal, Minty[6]
Quantitative Sensory and Concentration Data

Quantitative data for this compound is limited, and isomer-specific thresholds are not available. Concentrations in wine are typically low and increase with bottle aging.

ParameterValue / RangeMatrixNotesReference
Odor Threshold 800 µg/LWineIsomer not specified. Concentrations are often below this threshold.[1]
Concentration 0.5 - 80 µg/LYoung Riesling Wines-[1]
Concentration Increases with agingWineThis compound is a known marker for wine maturation.[4]

Experimental Protocols

The analysis of this compound isomers requires sensitive and specific analytical techniques for chemical quantification, complemented by structured sensory evaluation for aroma profiling.

Protocol for Chemical Quantification: HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and quantification of this compound from a wine matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Internal Standard Spiking:

  • Pipette a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to enhance the partitioning of volatile compounds into the headspace.

  • Spike the sample with a known concentration of a deuterated internal standard (e.g., [²H₅]-vitispirane) for accurate quantification via Stable Isotope Dilution Assay (SIDA).[1][7]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber, which is effective for a broad range of volatile compounds.[8]

  • Equilibration: Place the vial in a heating block or autosampler agitator set to 40°C. Allow the sample to equilibrate for 15 minutes with continuous agitation.[8]

  • Extraction: Expose the SPME fiber to the headspace above the sample for 15-30 minutes at 40°C with agitation.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the GC injector, heated to 260°C, for thermal desorption of the analytes for 3-5 minutes in splitless mode.[8]

  • GC Column: Use a polar capillary column, such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), suitable for separating volatile aroma compounds.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.
    • Ramp 1: Increase to 160°C at 5°C/min.
    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Scan mode for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for native this compound and its deuterated internal standard to enhance sensitivity and selectivity.

Protocol for Sensory Analysis

This protocol describes a standard procedure for the sensory evaluation of wine aroma attributes by a trained human panel.

1. Panelist Selection and Training:

  • Select a panel of 8-12 assessors who have demonstrated ability to consistently discriminate and rate wine aroma attributes.[9]

  • Train panelists using reference standards for relevant aroma descriptors (e.g., floral, woody, fruity) to ensure calibration across the panel.

2. Test Environment and Sample Preparation:

  • Conduct the evaluation in a dedicated sensory analysis laboratory that is quiet, odor-free, and temperature-controlled (20-22°C).[9][10]

  • Serve wine samples (approx. 30 mL) at a controlled temperature (e.g., 10°C for white wines) in standard tasting glasses, coded with random three-digit numbers.[10]

  • Cover glasses with a watch-glass to retain volatile compounds.[10]

  • Randomize the presentation order of samples for each panelist to avoid order and carry-over effects.[11]

3. Evaluation Procedure:

  • Instruct panelists to first evaluate the aroma orthonasally (by sniffing).[9]

  • Provide panelists with an evaluation card listing the aroma attributes to be rated (e.g., floral, fruity, woody, camphor).

  • Panelists should rate the intensity of each attribute on a structured scale (e.g., a 10-cm line scale from "not perceived" to "very intense").[11]

  • Enforce a break of at least two minutes between samples, during which panelists should rinse their palates with water and optionally, unsalted crackers, to minimize sensory fatigue.[9]

G cluster_chem Chemical Analysis (HS-SPME-GC-MS) cluster_sensory Sensory Analysis (Trained Panel) cluster_result A 1. Sample Preparation (Wine + Salt + Internal Std) B 2. Headspace Extraction (SPME) (40°C, 15-30 min) A->B C 3. GC-MS Analysis (Thermal Desorption & Separation) B->C D 4. Data Processing (Quantification using SIM) C->D I Integrated Aroma Profile (cis- & trans-Vitispirane) D->I Quantitative Concentration E 1. Sample Preparation (Coded, Temp. Controlled) F 2. Orthonasal Evaluation (Panelists sniff samples) E->F G 3. Intensity Rating (Score on a structured scale) F->G H 4. Data Collection & Analysis (Statistical evaluation) G->H H->I Sensory Descriptors

Caption: Integrated workflow for the analysis of this compound aroma.

Conclusion

This compound is a significant C13-norisoprenoid that contributes woody, floral, and camphor-like notes to the bouquet of aged wines and other natural products. While robust analytical methods exist for its quantification, a notable gap persists in the scientific literature regarding the specific sensory characteristics of its cis and trans isomers. Future research employing Gas Chromatography-Olfactometry (GC-O) on separated isomers is necessary to elucidate the distinct contribution of each to the overall aroma profile. The protocols and data presented herein provide a foundational guide for professionals engaged in the study of complex aroma systems.

References

The Role of Vitispirane in the Tertiary Bouquet of Aged Wines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitispirane, a C13-norisoprenoid, is a significant contributor to the complex aroma profile, known as the tertiary bouquet, that develops in wines during prolonged aging.[1][2] As wines mature, the primary fruity and floral aromas diminish, giving way to a more nuanced and complex scent profile shaped by chemical transformations occurring under the reductive conditions of the bottle. This compound, which exists as two diastereoisomers, is formed during this aging process from non-volatile precursors present in the grapes.[1][3] It is often associated with aromas described as floral, fruity, woody, and reminiscent of eucalyptus or camphor.[1][4][5] While typically present in concentrations below its sensory threshold in young wines, its levels can increase significantly with bottle aging, allowing it to impart a distinct character to aged wines, particularly Riesling and Port.[4][5] This guide provides an in-depth examination of the formation, sensory impact, and analytical determination of this compound in the context of wine aging.

Formation Pathways of this compound

This compound is not present in its free, aromatic form in grape juice but is generated over time through the acid-catalyzed degradation of non-volatile precursors.[6] These precursors are C13-norisoprenoid compounds derived from the enzymatic or non-enzymatic breakdown of carotenoids, such as β-carotene and lutein, in the grape berry.[1][7]

1. Precursor Compounds: The primary precursors of this compound are stored in grapes as odorless, glycosidically-bound conjugates.[3][8] During fermentation and aging, these glycosides undergo hydrolysis, releasing the aglycone (non-sugar) portion, which can then rearrange to form volatile aroma compounds. Key identified precursors for this compound include:

  • Megastigm-5-ene-3,4,9-triol: Bound forms of this triol have been identified as this compound-yielding precursors.[8]

  • 3-Hydroxytheaspiranes: Isomers of this compound are also known to generate this compound.[8]

  • 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols: Glycoconjugated forms of these diols have been identified as natural this compound precursors in Riesling wine.[8][9] Model studies have shown they readily form this compound under wine pH conditions (pH 3.2).[8][9]

2. Chemical Transformation during Aging: The transformation of these precursors into this compound is a slow, acid-catalyzed process that occurs during bottle aging.[8] The low pH of wine facilitates a series of cyclization and rearrangement reactions of the precursor aglycones, ultimately leading to the formation of the stable spiro-ether structure of this compound. The synergistic effects of increased temperature and lower pH have been shown to have the largest impact on the formation of norisoprenoids like this compound.[5]

G cluster_precursors Grape Berry Precursors cluster_wine Wine Aging Process Carotenoids Carotenoids (e.g., β-carotene) Glycosides Glycosidically-Bound Precursors (e.g., Glycosides of Triols & Diols) Carotenoids->Glycosides Enzymatic Degradation Aglycones Non-Volatile Aglycones (e.g., Diols, Triols) Glycosides->Aglycones Acid Hydrolysis (Fermentation & Aging) This compound This compound (Diastereoisomers A & B) Aglycones->this compound Acid-Catalyzed Rearrangement & Cyclization G cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis Sample Wine Sample (5 mL) Spike Spike with Internal Standard ([²H₅]-Vitispirane) Sample->Spike HS_Vial Transfer to Headspace Vial + NaCl Spike->HS_Vial SPME Headspace SPME (e.g., 40°C, 30 min) HS_Vial->SPME Equilibration GC Gas Chromatography (GC) (Separation) SPME->GC Thermal Desorption GCMS GC-MS System MS Mass Spectrometry (MS) (Detection & Quantification) GC->MS Data Data Analysis (Quantification via SIDA) MS->Data

References

Vitispirane Formation from Carotenoid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane, a C13-norisoprenoid, is a significant volatile aromatic compound found in various natural products, including grapes and wine, where it contributes to the characteristic aroma profile.[1] Its formation is intricately linked to the degradation of C40 carotenoids, which are abundant pigments in plants. This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic pathways involved in the transformation of carotenoids into this compound. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes to support research and development in related fields.

Core Concepts: Carotenoids as Precursors

Carotenoids are a diverse class of tetraterpenoid pigments synthesized by plants and some microorganisms. In grapes, the most abundant carotenoids are β-carotene and lutein, followed by neoxanthin, violaxanthin, and zeaxanthin.[2][3] These molecules are susceptible to degradation through various mechanisms, yielding a range of smaller, often volatile, compounds, including the C13-norisoprenoids. The formation of this compound is a result of the oxidative cleavage of specific carotenoid precursors, followed by subsequent chemical rearrangements.

Enzymatic Formation of this compound

The primary enzymatic route for the formation of C13-norisoprenoids, including the precursors to this compound, involves the action of Carotenoid Cleavage Dioxygenases (CCDs) .

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids. In grapevine (Vitis vinifera), the VvCCD1 gene encodes a functional CCD enzyme that has been shown to cleave various carotenoids at the C9-C10 and C9'-C10' positions.[2] This cleavage is a critical step in the biosynthesis of C13-norisoprenoids.

The enzymatic degradation of carotenoids like neoxanthin and violaxanthin by CCDs yields initial C13-ketone precursors. These precursors can then undergo further enzymatic or non-enzymatic transformations to form a variety of norisoprenoid aroma compounds.

Enzymatic_Vitispirane_Formation Carotenoids Carotenoids (e.g., Neoxanthin, Violaxanthin) CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Carotenoids->CCD1 Oxidative Cleavage (9,10 and 9',10' positions) C13_Ketone C13-Norisoprenoid Ketone Precursors CCD1->C13_Ketone Intermediates Megastigmane Intermediates (e.g., 3-hydroxy-7,8-dihydro-β-ionol) C13_Ketone->Intermediates Enzymatic Reduction/ Rearrangement This compound This compound Intermediates->this compound Acid-catalyzed Cyclization

Enzymatic pathway of this compound formation.

Non-Enzymatic Formation of this compound

This compound can also be formed through non-enzymatic degradation of carotenoids, driven by factors such as light, heat, and acidic conditions. These abiotic factors are particularly relevant in the context of food processing and aging, such as in the development of wine aroma.

Acid-Catalyzed Degradation

The acidic environment of wine and grape juice can promote the hydrolysis and rearrangement of carotenoid degradation products. The process is thought to involve the acid-catalyzed cyclization of key intermediates. For instance, the C13-norisoprenoid intermediate, 3-hydroxy-7,8-dihydro-β-ionol, can undergo an acid-catalyzed intramolecular cyclization to form the characteristic spiro-ether structure of this compound.

Photochemical and Thermal Degradation

Exposure to light and heat can lead to the photo-oxidation and thermal degradation of carotenoids. These processes generate a complex mixture of degradation products, including various C13-norisoprenoids. While the precise mechanisms are intricate and can involve radical reactions, they contribute significantly to the overall pool of this compound precursors.

Non_Enzymatic_Vitispirane_Formation Carotenoids Carotenoids (e.g., Neoxanthin, Violaxanthin) Degradation_Factors Abiotic Stress (Light, Heat, Acid) Carotenoids->Degradation_Factors Degradation C13_Intermediates C13-Norisoprenoid Intermediates Degradation_Factors->C13_Intermediates This compound This compound C13_Intermediates->this compound Spontaneous/ Acid-catalyzed Cyclization

Non-enzymatic pathway of this compound formation.

Quantitative Data on this compound Formation

The concentration of this compound and its precursors can vary significantly depending on the grape variety, viticultural practices, and winemaking and aging conditions. The following table summarizes some reported quantitative data.

CompoundMatrixConcentration RangeReference
This compound Riesling Wine0.5 - 80 µg/L[4]
Heated Riesling Grape JuicePositive correlation with °Brix[5]
This compound Sensory Threshold Wine800 µg/L[4]
Total this compound Precursors Riesling JuiceSignificantly increased with leaf removal at 33 days post-berry set[3]
(9'Z)-neoxanthin Pinot Noir GrapesDecreased during berry development[6]
Violaxanthin Pinot Noir GrapesAccumulated at early development and decreased two weeks before véraison[6]

Experimental Protocols

Extraction of Carotenoids from Grape Berries

This protocol describes the extraction of carotenoids from grape berries for subsequent analysis by HPLC.

Materials:

  • Grape berries

  • Acetone (HPLC grade) containing 0.1% (v/v) N-ethyldiisopropylamine

  • Mortar and pestle

  • Liquid nitrogen

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC vials

Procedure:

  • Freeze approximately 5 g of grape berries in liquid nitrogen.

  • Grind the frozen berries to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 10 mL of cold acetone (containing 0.1% N-ethyldiisopropylamine) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of cold acetone solution until the pellet is colorless.

  • Combine all supernatants.

  • Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Store the vial at -20°C in the dark until HPLC analysis.

Carotenoid_Extraction_Workflow Start Grape Berry Sample Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Extract with Acetone (+ N-ethyldiisopropylamine) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction Collect->Repeat Repeat->Extract Pellet still colored Filter Filter (0.22 µm PTFE) Repeat->Filter Pellet is colorless Analyze HPLC Analysis Filter->Analyze

Experimental workflow for carotenoid extraction.
Quantification of this compound in Wine by HS-SPME-GC-MS

This protocol outlines a method for the quantitative analysis of this compound in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment:

  • Wine sample

  • Sodium chloride (NaCl)

  • Internal standard (e.g., d3-Vitispirane or a suitable deuterated analog)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent)

  • Heated agitator for SPME

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the heated agitator set at 40°C.

    • Equilibrate the sample for 10 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.

  • GC-MS Analysis:

    • Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-300.

      • Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 108, 121, 192) and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound and the internal standard in a model wine solution.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Vitispirane_Analysis_Workflow Start Wine Sample Prepare Sample Preparation (Wine + NaCl + Internal Standard) Start->Prepare Equilibrate Equilibration (40°C, 10 min) Prepare->Equilibrate Extract HS-SPME Extraction (40°C, 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM mode) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for this compound analysis by HS-SPME-GC-MS.

Conclusion

The formation of this compound from carotenoid degradation is a complex process involving both enzymatic and non-enzymatic pathways. Understanding these mechanisms is crucial for controlling and modulating the aroma profiles of various food and beverage products. The methodologies and data presented in this guide provide a solid foundation for further research into the intricate chemistry of carotenoid degradation and its impact on flavor and fragrance development. Continued investigation into the specific intermediates and reaction kinetics will further enhance our ability to predict and influence the formation of this important aroma compound.

References

Technical Guide to the Identification of Vitispirane in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Vitispirane is a C13-norisoprenoid, a volatile organic compound recognized for its significant contribution to the aromatic profile of various natural products, including wine and certain plant extracts.[1][2] Characterized by a complex aroma described as floral, fruity, woody, and reminiscent of camphor or eucalyptus, it is of considerable interest to the flavor, fragrance, and pharmaceutical industries.[1][2] this compound is not synthesized directly by plants but is formed through the degradation of carotenoids, existing primarily as non-volatile glycosidic precursors that release the aromatic aglycone through hydrolysis.[2][3][4] This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of this compound in essential oils, details its biosynthetic origins, and presents a workflow for its analysis, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Chemical Formation of this compound

This compound is a secondary metabolite derived from the enzymatic or photo-oxidative degradation of C40 carotenoids, such as β-carotene and neoxanthin.[2][4] In plants, these breakdown products are typically stored as non-volatile, aroma-inactive glycoconjugates (glycosides).[2][3] The release of the volatile this compound aglycone occurs through acid-catalyzed or enzymatic hydrolysis, processes that can happen during essential oil extraction, fermentation, or aging.[2][3]

Several precursors have been identified, particularly in studies on Riesling wine, which can undergo cyclization and dehydration reactions to form the characteristic spiro-ether structure of this compound.[3] These precursors include compounds like megastigm-5-ene-3,4,9-triol and isomeric 3-hydroxytheaspiranes.[3] The transformation of these precursors into this compound is highly dependent on pH and temperature conditions.

G Carotenoids C40 Carotenoids (e.g., β-carotene) Glycosides Glycosidically Bound C13-Norisoprenoid Precursors Carotenoids->Glycosides Enzymatic Cleavage Aglycone Unstable Aglycone Intermediates (Diols, Triols) Glycosides->Aglycone Acid / Enzymatic Hydrolysis This compound This compound Aglycone->this compound Cyclization & Dehydration

Caption: Simplified biosynthetic pathway of this compound from carotenoids.

Analytical Methodologies for Identification and Quantification

The identification of this compound, a volatile and often trace-level compound in complex matrices like essential oils, requires sensitive and specific analytical techniques. The gold standard for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][3][5] Effective sample preparation is critical to isolate and concentrate this compound from the essential oil matrix prior to instrumental analysis.[6][7]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Identification Plant Plant Material EO Essential Oil Extraction (e.g., Hydrodistillation) Plant->EO SPME Volatile Fraction Extraction (e.g., HS-SPME) EO->SPME GCMS GC-MS Analysis SPME->GCMS Thermal Desorption & Injection Data Data Processing (Mass Spectra & Retention Index) GCMS->Data ID This compound Identification Data->ID

Caption: General experimental workflow for this compound identification.

The initial step involves extracting the essential oil from the raw plant material. Hydrodistillation is a common and effective method.[8]

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Weigh a suitable amount of dried and ground plant material (e.g., leaves, flowers).

    • Place the material in a round-bottom flask and add distilled water until the material is fully submerged.

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the flask to boiling and continue the distillation for a specified period (e.g., 3 hours).[9]

    • Collect the essential oil layer from the graduated tube of the Clevenger apparatus.

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

    • Store the oil in a sealed, dark vial at low temperatures (e.g., 4°C) until analysis.[9]

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile compounds like this compound from the essential oil headspace.[10]

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    • Heating block or water bath with agitation.

  • Procedure:

    • Place a small, precisely weighed amount of the essential oil (e.g., 10-50 µL) into a headspace vial.

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heating block and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[10]

    • Expose the SPME fiber to the vial's headspace by piercing the septum and depressing the plunger.

    • Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30-60 minutes) under constant temperature and agitation.

    • Retract the fiber into the needle and immediately transfer it to the GC-MS injector for analysis.

GC-MS separates the extracted volatile compounds and provides mass spectra for their identification.[5][11]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Procedure & Typical Parameters:

    • Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[12] Operate in splitless or split mode depending on concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[10]

    • GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: A programmed temperature ramp is essential for good separation. A typical program might be:

      • Initial temperature of 60°C, hold for 2-5 minutes.[10]

      • Ramp at 3-5°C/min to 230-250°C.[10]

      • Hold at the final temperature for 5-10 minutes.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[12]

      • Ion Source Temperature: 230°C.[10]

      • Mass Scan Range: 40-500 amu.[10]

    • Compound Identification: this compound is identified by comparing its acquired mass spectrum and its calculated Linear Retention Index (LRI) with those from reference libraries (e.g., NIST, Wiley) and authentic standards.[12][13]

Quantitative Data for this compound in Essential Oils

While this compound is a known constituent of many plant aromas, detailed quantitative data in commercially available essential oils is not widely published in scientific literature. Much of the existing quantitative research focuses on its presence in wine, where its concentration is often near its sensory threshold of 2-10 µg/L.[2] The table below summarizes available data from plant extracts. This highlights a significant area for future research in the phytochemical analysis of essential oils.

Plant/SourcePlant PartExtraction/Analysis MethodThis compound ConcentrationReference
Lycium ruthenicum (Black Goji)LeafNot specified0.46% of total extract[14]
Vitis vinifera (Wine Grape)Fruit (Wine)HS-SPME-GC-MSTypically < 10 µg/L[2]

Conclusion

The identification of this compound in essential oils is a multi-step process reliant on precise extraction, sensitive sample preparation, and robust instrumental analysis. The combination of hydrodistillation for oil extraction, HS-SPME for volatile concentration, and GC-MS for separation and identification provides a reliable workflow for researchers. Understanding the biosynthetic pathway from carotenoid precursors is crucial for interpreting its presence and for potential applications in metabolic engineering. While this compound is an acknowledged component of many natural aromas, the lack of extensive quantitative data across different essential oils presents an opportunity for further investigation, which could unlock new applications in the flavor, fragrance, and pharmaceutical sectors.

References

Olfactory Characteristics of Vitispirane Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitispirane, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including grapes and wine, contributing to their complex bouquet. It exists as two enantiomers, (S)-Vitispirane and (R)-Vitispirane. While the olfactory characteristics of the racemic mixture are generally described, specific data on the individual enantiomers is sparse in publicly available literature. This technical guide synthesizes the current knowledge on the olfactory properties of this compound and provides a framework of established experimental protocols for the enantioselective synthesis, chiral separation, and sensory analysis that can be applied to further investigate the distinct aroma profiles of each enantiomer. Understanding the specific contribution of each enantiomer is crucial for applications in the flavor and fragrance industry, as well as for structure-activity relationship studies in drug development where chiral recognition is a key factor.

Introduction to this compound

This compound is a volatile organic compound belonging to the class of norisoprenoids, which are aromatic compounds derived from the degradation of carotenoids.[1] It is a key contributor to the aroma of many wines, where it imparts floral, fruity, woody, and eucalyptus-like notes.[1] The presence of two chiral centers in the this compound molecule gives rise to two pairs of diastereomers, with the enantiomeric pair of the cis and trans isomers being the most relevant. This guide focuses on the olfactory properties of the (S)- and (R)-enantiomers of the more commonly cited this compound structure. The subtle differences in the spatial arrangement of these enantiomers can lead to significantly different interactions with chiral olfactory receptors, resulting in distinct aroma perceptions.

Olfactory Characteristics of this compound

The aroma profile of this compound as a mixture is generally well-characterized. However, specific quantitative data differentiating the olfactory properties of the individual (S)- and (R)-enantiomers, such as their odor thresholds and specific descriptors, are not extensively documented in scientific literature. The available information for the racemic mixture is summarized below.

PropertyDescriptionSource
General Aroma Profile Floral, fruity, earthy, woody, reminiscent of eucalyptus[1][2]
Specific Aroma Descriptors Camphoraceous, chrysanthemum-like, earthy-woody undertone[3]
Odor Threshold (in water) As low as 2 ng/L, but more likely to impact character at 2-10 µg/L[1]

Further research is required to delineate the specific odor characteristics of each enantiomer.

Experimental Protocols

Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached through various asymmetric synthesis strategies. A common approach involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.

Generalized Protocol for Asymmetric Catalysis:

  • Substrate Preparation: The synthesis would typically start from an achiral precursor that can be cyclized to form the spirocyclic core of this compound.

  • Chiral Catalyst Selection: A range of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium) complexed with chiral ligands, or organocatalysts (e.g., proline derivatives), would be screened to identify the most effective one for the desired transformation.

  • Asymmetric Reaction: The achiral substrate is reacted in the presence of the selected chiral catalyst under optimized conditions (solvent, temperature, pressure) to yield the desired this compound enantiomer in high enantiomeric excess (e.e.).

  • Purification: The product is purified using standard techniques such as column chromatography to isolate the desired enantiomer.

  • Enantiomeric Excess Determination: The e.e. of the synthesized product is determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

cluster_synthesis Enantioselective Synthesis Workflow Achiral Precursor Achiral Precursor Chiral Catalyst Screening Chiral Catalyst Screening Achiral Precursor->Chiral Catalyst Screening Asymmetric Reaction Asymmetric Reaction Chiral Catalyst Screening->Asymmetric Reaction Purification Purification Asymmetric Reaction->Purification Enantiopure this compound Enantiopure this compound Purification->Enantiopure this compound

A generalized workflow for the enantioselective synthesis of a this compound enantiomer.
Chiral Separation of Racemic this compound

An alternative to enantioselective synthesis is the resolution of a racemic mixture of this compound. Chiral chromatography is a powerful technique for this purpose.

Generalized Protocol for Chiral Gas Chromatography (GC) Separation:

  • Racemic Mixture Preparation: A racemic mixture of this compound is synthesized using conventional, non-stereoselective methods.

  • Chiral Stationary Phase Selection: A GC column with a chiral stationary phase (CSP), such as a cyclodextrin derivative, is selected. The choice of CSP is critical for achieving separation of the enantiomers.

  • GC Method Development: The GC parameters (temperature program, carrier gas flow rate, injection volume) are optimized to achieve baseline separation of the (S)- and (R)-enantiomers.

  • Preparative Separation: For obtaining larger quantities of each enantiomer for sensory analysis, preparative chiral GC can be employed.

  • Enantiomer Identification: The elution order of the enantiomers can be determined by comparing the retention times with those of commercially available standards (if available) or by using other analytical techniques such as vibrational circular dichroism (VCD).

cluster_separation Chiral Separation Workflow Racemic this compound Racemic this compound Chiral GC Column Chiral GC Column Racemic this compound->Chiral GC Column Optimized GC Method Optimized GC Method Chiral GC Column->Optimized GC Method Separated Enantiomers Separated Enantiomers Optimized GC Method->Separated Enantiomers (S)-Vitispirane (S)-Vitispirane Separated Enantiomers->(S)-Vitispirane (R)-Vitispirane (R)-Vitispirane Separated Enantiomers->(R)-Vitispirane

A generalized workflow for the chiral separation of this compound enantiomers.
Sensory Analysis

Gas chromatography-olfactometry (GC-O) is a key technique for determining the odor characteristics of individual volatile compounds in a mixture.

Generalized Protocol for Gas Chromatography-Olfactometry (GC-O):

  • Sample Preparation: The purified enantiomers of this compound are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for GC-O analysis.

  • GC-O System: A gas chromatograph is equipped with an olfactory detection port, allowing a trained sensory panelist to sniff the effluent from the GC column.

  • Sensory Evaluation: As the separated enantiomers elute from the column, the panelist records the perceived odor descriptor and its intensity.

  • Odor Threshold Determination: The odor detection threshold of each enantiomer is determined by presenting a series of dilutions to the panelists and using a standardized method (e.g., ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

  • Data Analysis: The odor descriptors and intensity data from multiple panelists are compiled and analyzed to create an aroma profile for each enantiomer.

cluster_sensory Sensory Analysis Workflow Purified Enantiomers Purified Enantiomers Sample Dilution Sample Dilution Purified Enantiomers->Sample Dilution GC-Olfactometry GC-Olfactometry Sample Dilution->GC-Olfactometry Odor Threshold Determination Odor Threshold Determination Sample Dilution->Odor Threshold Determination Odor Descriptor & Intensity Odor Descriptor & Intensity GC-Olfactometry->Odor Descriptor & Intensity Aroma Profile Aroma Profile Odor Descriptor & Intensity->Aroma Profile Odor Threshold Determination->Aroma Profile

A generalized workflow for the sensory analysis of this compound enantiomers.

Conclusion and Future Directions

While the general aroma characteristics of this compound are known, a significant knowledge gap exists regarding the specific olfactory properties of its individual enantiomers. The methodologies outlined in this guide provide a comprehensive framework for researchers to pursue the enantioselective synthesis or chiral separation of (S)- and (R)-Vitispirane and to conduct detailed sensory analysis. Elucidating the distinct aroma profiles of each enantiomer will not only advance our understanding of structure-odor relationships but also enable more precise applications in the flavor and fragrance industries. Furthermore, for drug development professionals, understanding the chiral recognition of such molecules by biological receptors can provide valuable insights into receptor-ligand interactions. Future research should focus on the practical application of these protocols to this compound to generate the much-needed quantitative data on its enantiomers.

References

Methodological & Application

Application Note: Quantification of Vitispirane in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitispirane is a C13-norisoprenoid compound found in wine that contributes to its complex aroma profile, often described with notes of camphor, eucalyptus, and floral or fruity undertones.[1] The concentration of this compound can be influenced by grape variety, viticultural practices, and aging conditions.[2] Accurate quantification of this compound is crucial for winemakers and researchers to understand and control its impact on wine aroma and quality. This application note details a robust and sensitive method for the quantification of this compound in wine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution assay (SIDA).

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound in wine.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Wine_Sample 5 mL Wine Sample Internal_Standard Add [2H5]-vitispirane (Internal Standard) Wine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with pentane) Internal_Standard->Extraction Concentration Concentrate Extract Extraction->Concentration GC_Injection Inject into GC-MS Concentration->GC_Injection Analysis Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification Final_Result This compound Concentration (µg/L) Quantification->Final_Result Report

Caption: Workflow for this compound Quantification in Wine.

Quantitative Data Summary

The following table summarizes the concentration of this compound found in various commercial wines, as determined by a stable isotope dilution assay GC-MS method.[3]

Wine VarietyAppellationRegionThis compound Concentration (µg/L)
Canadian Riesling
2003 RieslingVQA, Okanagan ValleyBritish Columbia40
2003 RieslingVQA, British ColumbiaBritish Columbia10
2003 RieslingVQA, Okanagan ValleyBritish Columbia33
2004 RieslingVQA, Okanagan ValleyBritish Columbia81
2003 RieslingVQA, Okanagan ValleyBritish Columbia30
2002 RieslingVQA, British ColumbiaBritish Columbia53
German Riesling
2003 RieslingQualitätswein, PfalzGermany7.0
2003 RieslingQualitätswein, Mosel-Saar-RuwerGermany37
2002 RieslingQualitätswein, RheingauGermany73
Other Canadian Varieties
2003 ChardonnayN/AN/A11
Sauvignon blancN/AN/A2.0
Pinot noirN/AN/A7.0
2004 Cabernet SauvignonN/AN/A0.5

VQA: Vintners Quality Alliance

Experimental Protocol

This protocol is based on the stable isotope dilution assay method described by Eggers et al. (2006).[4]

1. Materials and Reagents

  • Wine samples

  • Deuterated this compound ([2H5]-vitispirane) as an internal standard (IS)

  • Pentane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard this compound for calibration curve

  • 5 mL volumetric flasks

  • Pipettes

  • Vials for GC-MS analysis

2. Sample Preparation

  • Pipette 5.0 mL of the wine sample into a suitable extraction vessel.

  • Spike the wine sample with a known amount of the internal standard, [2H5]-vitispirane. The amount should be chosen to be in a similar concentration range as the expected this compound concentration in the wine.

  • Perform a liquid-liquid extraction. For example, add 2 mL of pentane to the wine sample, vortex for 1 minute, and then centrifuge to separate the layers.

  • Carefully remove the organic (upper) layer and transfer it to a clean vial.

  • Repeat the extraction step two more times, combining the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Transfer the concentrated extract to a GC-MS vial for analysis.

3. GC-MS Parameters

The following are example GC-MS parameters and may need to be optimized for your specific instrument.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Splitless mode at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound (quantification): m/z 108

      • This compound (qualifier): m/z 177, 192

      • [2H5]-vitispirane (quantification): m/z 113

      • [2H5]-vitispirane (qualifier): m/z 182, 197

4. Quantification

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Create a calibration curve by plotting the ratio of the peak area of the this compound quantification ion (m/z 108) to the peak area of the internal standard quantification ion (m/z 113) against the concentration of this compound.

  • Analyze the wine sample extracts.

  • Calculate the concentration of this compound in the wine samples by using the peak area ratio obtained from the sample and the equation of the calibration curve. The use of a stable isotope-labeled internal standard corrects for any losses during sample preparation and injection, ensuring accurate and precise quantification.[4] This method has been shown to be reliable for quantification down to 500 ng/L.[4]

Logical Relationships in this compound Analysis

The following diagram illustrates the key relationships and considerations in the GC-MS analysis of this compound.

Vitispirane_Analysis_Logic cluster_details Key Considerations Method GC-MS Method Sample_Prep Sample Preparation Method->Sample_Prep GC_Params GC Parameters Method->GC_Params MS_Params MS Parameters Method->MS_Params Quantification Quantification Method->Quantification Accuracy Accuracy & Precision Sample_Prep->Accuracy Impacts Internal_Standard Internal Standard ([2H5]-vitispirane) Sample_Prep->Internal_Standard GC_Params->Accuracy Impacts MS_Params->Accuracy Impacts SIM_Mode Selected Ion Monitoring (SIM) MS_Params->SIM_Mode Quantification->Accuracy Determines Calibration_Curve Calibration Curve Quantification->Calibration_Curve

Caption: Key Factors in GC-MS this compound Analysis.

References

Application Note: Solid-Phase Microextraction (SPME) for Vitispirane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitispirane is a C13-norisoprenoid compound found in various fruits and alcoholic beverages, notably wine, contributing to its complex aroma profile with camphoraceous and eucalyptus-like notes.[1] Accurate quantification of this compound is crucial for quality control and aroma profiling in the food and beverage industry. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds.[2][3] This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase.[3] When the fiber is exposed to the headspace of a sample, volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[3] After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[3][4]

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound in wine samples using HS-SPME-GC-MS.

1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including this compound.[5][6]

  • Sample Vials: 20 mL clear screw-capped vials with PTFE/silicone septa.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

  • Internal Standard (IS): 2-octanol or a suitable deuterated analogue of this compound for accurate quantification.

  • Methanol: HPLC grade, for preparing standard solutions.

  • Wine Sample: The sample to be analyzed.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., Supelco SPB-624 or equivalent).[6]

2. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration of 10 mg/L.

3. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial.[7]

  • Spike the sample with the internal standard solution to achieve a final concentration of 10 µg/L.

  • Immediately cap the vial tightly.

4. HS-SPME Procedure

The optimization of SPME parameters is critical for achieving high sensitivity and reproducibility.[8] The following are recommended starting conditions that should be optimized for a specific matrix and instrument.[9]

  • Incubation/Equilibration:

    • Place the sample vial in a heating block or water bath.

    • Incubate the sample at 70°C for 20 minutes to allow for equilibration of this compound between the liquid and headspace phases.[6]

  • Extraction:

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial.

    • Extract for 40 minutes at 70°C.[6]

  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the GC injection port.

    • Desorb the analytes at 250°C for 5 minutes in splitless mode.[6]

5. GC-MS Analysis

  • GC Column: Supelco SPB-624 (20 m x 0.18 mm ID x 1.0 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[6]

    • Ramp 1: Increase to 100°C at a rate of 4°C/min.[6]

    • Ramp 2: Increase to 220°C at a rate of 6°C/min, and hold for 20 minutes.[6]

  • Injector Temperature: 250°C.[6]

  • MS Parameters:

    • Ion Source Temperature: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Analyzer Mode: Scan mode from m/z 25 to 300.[6] For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of this compound.

Data Presentation

Quantitative data for this compound can be summarized in tables for easy comparison across different samples or studies.

Table 1: Optimized HS-SPME Parameters for this compound Analysis

ParameterOptimized ValueReference
SPME FiberDVB/CAR/PDMS, 50/30 µm[5][6]
Sample Volume5 mL in 20 mL vial[7]
Salt Addition1 g NaCl[7]
Incubation Temperature70°C[6]
Incubation Time20 minutes[6]
Extraction Temperature70°C[6]
Extraction Time40 minutes[6]
Desorption Temperature250°C[6]
Desorption Time5 minutes[6]

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterValueReference
GC ColumnSupelco SPB-624 (20 m x 0.18 mm, 1.0 µm)[6]
Carrier GasHelium (0.8 mL/min)[6]
Oven Program40°C (5 min) -> 100°C (4°C/min) -> 220°C (6°C/min, 20 min)[6]
Injector Temperature250°C[6]
MS Ion Source Temp230°C[6]
Mass Range (Scan)m/z 25-300[6]

Table 3: this compound Concentration in Wine (Illustrative Data)

Wine TypeThis compound Concentration (µg/L)Reference
Young Riesling0.5 - 80[1]
Non-Riesling Wines< 0.5[1]

Note: The sensory threshold for this compound is approximately 800 µg/L.[1]

Visualizations

Experimental Workflow for this compound Analysis using HS-SPME-GC-MS

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (5 mL) AddSalt Add NaCl (1 g) Sample->AddSalt AddIS Spike with Internal Standard AddSalt->AddIS Vial Seal in 20 mL Vial AddIS->Vial Incubate Incubate (70°C, 20 min) Vial->Incubate Extract Expose SPME Fiber (70°C, 40 min) Incubate->Extract Desorb Thermal Desorption (250°C, 5 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for this compound analysis.

Logical Relationship of SPME Parameter Optimization

SPME_Optimization center Extraction Efficiency Fiber Fiber Coating Fiber->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Salt Ionic Strength (Salt Addition) Salt->center Agitation Agitation Agitation->center pH Sample pH pH->center

References

Application Notes and Protocols for the Determination of Vitispirane using Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitispirane is a C13-norisoprenoid compound found in various fruits and alcoholic beverages, notably wine. It is known to contribute to the aroma profile, often imparting camphor or eucalyptus-like notes.[1] The concentration of this compound can vary significantly depending on the grape variety, viticultural practices, and aging conditions of the wine.[1] Accurate quantification of this compound is crucial for understanding its impact on wine aroma and for quality control in the wine industry.

Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate and precise quantification of volatile and semi-volatile compounds in complex matrices like wine.[2] This method utilizes a stable isotope-labeled form of the analyte as an internal standard, which behaves nearly identically to the native analyte during sample preparation and analysis. This approach effectively corrects for analyte losses during extraction and compensates for matrix effects during instrumental analysis, leading to highly reliable results.

These application notes provide a detailed protocol for the determination of this compound in wine using a stable isotope dilution assay with a deuterated this compound internal standard ([2H5]-vitispirane) and analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Principle of the Method

The core of the stable isotope dilution assay lies in the addition of a known amount of an isotopically labeled internal standard to the sample at the initial stage of the analysis. In this protocol, a deuterated this compound, [2H5]-vitispirane, is used. This standard is chemically identical to the naturally occurring this compound but has a higher molecular weight due to the presence of deuterium atoms.

During sample preparation (HS-SPME) and GC-MS analysis, both the native this compound and the deuterated internal standard are treated identically. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio (m/z). By measuring the ratio of the peak areas of the native this compound to the deuterated internal standard, the concentration of this compound in the original sample can be accurately calculated using a calibration curve.

SIDA_Principle cluster_sample Wine Sample cluster_standard Internal Standard Analyte This compound (Analyte) Spiking Spiking Analyte->Spiking IS [2H5]-Vitispirane (IS) IS->Spiking SamplePrep Sample Preparation (HS-SPME) Spiking->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Data Data Analysis (Peak Area Ratio) GCMS->Data Quantification Quantification Data->Quantification

Caption: Principle of the Stable Isotope Dilution Assay (SIDA).

Experimental Protocols

Materials and Reagents
  • Wine Samples: Red and white wines to be analyzed.

  • Deuterated this compound Internal Standard ([2H5]-vitispirane): Stock solution in ethanol (e.g., 100 µg/mL). The synthesis of [2H5]-vitispirane has been described in the literature.[3]

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Ethanol: Absolute, for preparation of standard solutions.

  • Ultrapure Water: For preparation of model wine solutions.

  • Model Wine Solution: 12% (v/v) ethanol in ultrapure water, adjusted to pH 3.5 with tartaric acid.

  • HS-SPME Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm film thickness (or other suitable fiber).[4]

  • Micropipettes and sterile tips.

Preparation of Standards and Calibration Curve
  • Internal Standard Working Solution: Prepare a working solution of [2H5]-vitispirane (e.g., 1 µg/mL) by diluting the stock solution with ethanol.

  • This compound Stock Solution: Prepare a stock solution of non-labeled this compound (e.g., 100 µg/mL) in ethanol.

  • Calibration Standards: Prepare a series of calibration standards in model wine. For each standard, place 5 mL of model wine into an HS-SPME vial. Add a constant amount of the [2H5]-vitispirane internal standard working solution (e.g., 10 µL of 1 µg/mL solution to achieve a final concentration of 2 ng/mL). Then, add varying amounts of the non-labeled this compound stock solution to create a concentration range that brackets the expected concentration in the wine samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

  • Blank: Prepare a blank sample containing 5 mL of model wine and the internal standard, but no added this compound.

Sample Preparation
  • Pipette 5 mL of the wine sample into a 20 mL HS-SPME vial.[1]

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Spike the sample with a known amount of the [2H5]-vitispirane internal standard working solution (the same amount as used for the calibration standards, e.g., 10 µL of 1 µg/mL solution).

  • Immediately seal the vial with a PTFE/silicone septum screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
  • Place the sealed vial in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[5]

  • After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes.

GC-MS Analysis

The following are typical GC-MS parameters that may need to be optimized for your specific instrument.

Parameter Condition
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Injector Splitless mode, 250°C
Desorption Time 5 minutes
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Oven Program 40°C (hold 2 min), ramp to 150°C at 3°C/min, then to 240°C at 10°C/min (hold 5 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: m/z 194 (quantifier), 179, 109
[2H5]-Vitispirane: m/z 199 (quantifier), 184, 114

Table 1: Example GC-MS Parameters for this compound Analysis.

Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for both native this compound (m/z 194) and the deuterated internal standard (m/z 199).

  • Calculate the peak area ratio of this compound to [2H5]-vitispirane for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound in the calibration standards.

  • Determine the concentration of this compound in the wine samples by interpolating their peak area ratios onto the calibration curve.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5 mL Wine Sample Add_IS Add [2H5]-Vitispirane (Internal Standard) Sample->Add_IS Add_NaCl Add 1g NaCl Add_IS->Add_NaCl Seal_Vial Seal Vial Add_NaCl->Seal_Vial Equilibration Equilibrate at 60°C (15 min) Seal_Vial->Equilibration Calibration_Stds Prepare Calibration Standards in Model Wine Ratio Calculate Area Ratio (Analyte/IS) Calibration_Stds->Ratio Extraction Expose SPME Fiber (30 min) Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Integration->Ratio Calibration_Curve Construct Calibration Curve Ratio->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Experimental Workflow for this compound Determination.

Data Presentation

The concentration of this compound can vary significantly among different wine varieties. Riesling wines, in particular, have been reported to contain higher concentrations of this compound compared to other varietals.[1] The following table summarizes typical concentration ranges of this compound found in various commercial wines, as determined by stable isotope dilution assays.

Wine Varietal Concentration Range (µg/L) Reference
Riesling7.0 - 81[3]
ChardonnayNot Detected - 11[3]
Sauvignon blanc2.0[3]
Pinot noir7.0[3]
Cabernet SauvignonNot Detected[3]

Table 2: Reported Concentrations of this compound in Various Commercial Wines.

Note: The sensory threshold for this compound is reported to be around 800 µg/L, and the concentrations found in most wines are typically below this threshold.[1]

Conclusion

The stable isotope dilution assay using a deuterated internal standard provides a robust and accurate method for the quantification of this compound in wine. The detailed protocol presented here, from sample preparation to data analysis, offers a reliable framework for researchers, scientists, and professionals in the wine and flavor industries. The use of HS-SPME minimizes sample handling and solvent consumption, making it an efficient and environmentally friendly extraction technique. By following this protocol, users can obtain high-quality quantitative data on this compound concentrations, contributing to a better understanding of wine aroma and quality.

References

Application Note: Headspace Analysis of Vitispirane in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitispirane is a C13-norisoprenoid aroma compound found in various alcoholic beverages, contributing to their complex sensory profiles. It is known to impart floral, fruity, and earthy notes.[1] The concentration of this compound can be influenced by factors such as grape variety, fermentation conditions, and aging processes.[1] This application note provides a detailed protocol for the headspace analysis of this compound in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure of this compound

This compound exists as two isomers, cis- and trans-Vitispirane. The chemical formula for this compound is C13H20O.[2][3][4][5]

Caption: Chemical structure of this compound.

Quantitative Data

The concentration of this compound can vary significantly among different types of alcoholic beverages. The following table summarizes typical concentration ranges found in various wines. Data for beer and spirits is less commonly reported.

Alcoholic BeverageThis compound Concentration (µg/L)Reference(s)
Riesling WineOften higher than other varieties[2]
Chardonnay WineDetected[2]
Sauvignon blanc WineDetected[2]
Cabernet Sauvignon WineDetected[2]
Pinot noir WineDetected[2]
Aged Red WinesCan increase with aging[6]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in alcoholic beverages. Optimization may be required for specific matrices.

Materials and Reagents
  • Samples: Wine, beer, or spirits

  • Internal Standard (IS): 2-undecanone or a deuterated this compound analogue (e.g., [2H5]-vitispirane) for stable isotope dilution assays.

  • Sodium Chloride (NaCl): Analytical grade

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Deionized Water

Standard Preparation
  • Stock Standard Solution: Prepare a stock solution of this compound in ethanol (e.g., 100 mg/L).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a model beverage solution (e.g., 12% ethanol in water for wine) to create a calibration curve. The concentration range should bracket the expected this compound concentration in the samples.

  • Internal Standard Spiking: Spike a known amount of the internal standard into each standard and sample to achieve a final concentration of approximately 50 µg/L.

Sample Preparation
  • Dilution: For beverages with high ethanol content (e.g., spirits), dilute the sample with deionized water to reduce the ethanol concentration to around 10-12% (v/v). This helps to improve the extraction efficiency of the SPME fiber.

  • Salting Out: In a 20 mL headspace vial, place 5 mL of the sample (or diluted sample). Add 1 g of NaCl. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

  • Internal Standard Addition: Add the internal standard to the vial.

  • Equilibration: Seal the vial and place it in a water bath or heating block at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow the analytes to equilibrate between the liquid and headspace phases.

HS-SPME Procedure
  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions.

  • Extraction: Insert the SPME fiber into the headspace of the sample vial. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature used for equilibration. Agitation of the sample during extraction can improve efficiency.

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption (e.g., 250°C for 5 minutes).

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Injector: Splitless mode

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: Increase to 150°C at 5°C/min

      • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Monitored Ions for this compound: m/z 177, 192

    • Monitored Ions for [2H5]-Vitispirane (IS): m/z 182, 197

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

Data Analysis
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the headspace analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Dilution (if necessary) B Addition of Salt (NaCl) A->B C Internal Standard Spiking B->C E Equilibration C->E D Preparation of Calibration Standards F Headspace Extraction E->F G Thermal Desorption F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Identification I->J K Quantification J->K G start Start: Alcoholic Beverage Sample prep Is sample high in ethanol (>15% v/v)? start->prep dilute Dilute sample with deionized water prep->dilute  Yes salt Add NaCl to sample vial prep->salt No dilute->salt is Spike with Internal Standard salt->is equilibrate Equilibrate at controlled temperature is->equilibrate extract Perform HS-SPME equilibrate->extract analyze Analyze by GC-MS extract->analyze end End: this compound Concentration analyze->end

References

Application Notes and Protocols for the Extraction of Vitispirane from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane is a C13-norisoprenoid aroma compound naturally present in a variety of fruits, vegetables, and derived products, most notably wine. It is recognized for its characteristic camphor, eucalyptus, and floral aroma, which can significantly influence the sensory profile of food and beverages. The concentration of this compound can be indicative of the product's origin, processing, and aging.[1][2] Accurate and efficient extraction of this compound from complex food matrices is crucial for quality control, flavor profiling, and authenticity studies.

This document provides detailed application notes and experimental protocols for the extraction of this compound from various complex food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile organic compounds from various sample matrices.[3][4] The method involves the exposure of a fused silica fiber coated with a specific stationary phase to the headspace above the sample in a sealed vial. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer.

For accurate quantification, especially in complex matrices where matrix effects can be significant, the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA) is highly recommended.[5][6]

Data Presentation: Optimized HS-SPME Parameters for this compound Extraction

The optimal HS-SPME conditions for this compound extraction are highly dependent on the food matrix. The following table summarizes recommended parameters for different types of complex food matrices, compiled from various studies on volatile compound analysis.

Food Matrix TypeSample PreparationSPME Fiber CoatingExtraction Temp. (°C)Extraction Time (min)Salt AdditionAgitation
Liquid (Wine, Fruit Juice) Direct liquid sampleDVB/CAR/PDMS30 - 5030 - 60NaCl (15-30% w/v)Yes
Solid (Baked Goods, Cereals) Grinding/homogenization, addition of water/brineDVB/CAR/PDMS50 - 6040 - 60NaCl (20% w/v)Yes
High-Fat (Dairy, Cheese) Homogenization, gentle heatingDVB/CAR/PDMS50 - 6030 - 60RecommendedYes
Semi-Solid (Yogurt, Sauces) Direct sample or with dilutionDVB/CAR/PDMS40 - 6030 - 50RecommendedYes

Note: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is a commonly recommended fiber for broad-range volatile analysis.

Quantitative Data Summary

The following table presents a summary of quantitative data for the analysis of this compound and other relevant volatile compounds from various studies. Direct comparative data for this compound recovery across different food matrices is limited; therefore, data for other volatile compounds are included to illustrate the performance of the extraction methods.

AnalyteFood MatrixExtraction MethodRecovery (%)RSD (%)Reference/Notes
This compound WineHS-SPME-GC-MS (SIDA)-< 10[5]
β-damascenone WineHS-SPME-GC-MS (SIDA)> 95< 5[7]
Various Volatiles MilkHS-SPME-GC-MS88 - 1054 - 11[6][8]
Flavor Compounds Baked GoodsHS-SPME-GC-MS-< 17[9]
Volatile Compounds Fried TilapiaHigh Vacuum Extraction (HVE)90.55 ± 4.5611.60 ± 1.79[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Matrices (e.g., Wine, Clear Fruit Juice)

1. Materials and Reagents

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • HS-SPME manual holder or autosampler

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Internal standard solution (e.g., deuterated this compound in ethanol)

  • Magnetic stir bars

2. Sample Preparation 2.1. Pipette 5 mL of the liquid sample into a 20 mL headspace vial. 2.2. Add a magnetic stir bar to the vial. 2.3. Add a precise amount of NaCl to achieve a final concentration of 20% (w/v) (e.g., 1 g for a 5 mL sample). 2.4. Spike the sample with a known concentration of the internal standard solution. 2.5. Immediately seal the vial with the magnetic screw cap.

3. HS-SPME Procedure 3.1. Place the vial in a heating block or water bath equipped with a magnetic stirrer. 3.2. Equilibrate the sample at 40°C for 15 minutes with continuous stirring. 3.3. Expose the pre-conditioned SPME fiber to the headspace of the vial for 45 minutes at 40°C with continuous stirring. 3.4. Retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

4. GC-MS Analysis

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 40°C for 3 min, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-350

  • Mode: Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity.

Protocol 2: Extraction of this compound from Solid Matrices (e.g., Baked Goods, Cereals)

1. Materials and Reagents

  • Same as Protocol 1

  • Grinder or food processor

  • Saturated NaCl solution

2. Sample Preparation 2.1. Homogenize the solid sample to a fine powder using a grinder or food processor. 2.2. Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial. 2.3. Add a magnetic stir bar. 2.4. Add 5 mL of saturated NaCl solution to the vial. 2.5. Spike the sample with a known concentration of the internal standard solution. 2.6. Immediately seal the vial.

3. HS-SPME Procedure 3.1. Place the vial in a heating block or water bath with a magnetic stirrer. 3.2. Equilibrate the sample at 60°C for 20 minutes with continuous stirring. 3.3. Expose the pre-conditioned SPME fiber to the headspace for 50 minutes at 60°C with continuous stirring. 3.4. Retract the fiber and transfer it to the GC for analysis.

4. GC-MS Analysis

  • Same as Protocol 1.

Protocol 3: Extraction of this compound from High-Fat Matrices (e.g., Cheese, Yogurt)

1. Materials and Reagents

  • Same as Protocol 1

2. Sample Preparation 2.1. For solid high-fat samples (e.g., cheese), grate or finely chop the sample. For semi-solid samples (e.g., yogurt), use directly. 2.2. Accurately weigh 3 g of the sample into a 20 mL headspace vial. 2.3. Add a magnetic stir bar. 2.4. Add 1 g of NaCl. 2.5. Spike with the internal standard. 2.6. Seal the vial immediately.

3. HS-SPME Procedure 3.1. Place the vial in a heating block or water bath with a magnetic stirrer. 3.2. Equilibrate at 55°C for 15 minutes with stirring. 3.3. Expose the pre-conditioned SPME fiber to the headspace for 40 minutes at 55°C with stirring. 3.4. Retract the fiber and proceed with GC-MS analysis.

4. GC-MS Analysis

  • Same as Protocol 1.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis Sample Complex Food Matrix (Liquid, Solid, High-Fat) Homogenize Homogenization / Weighing Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Additives Addition of Salt & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Extract Headspace Extraction with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Experimental workflow for this compound extraction.

G cluster_params Extraction Parameters cluster_output Extraction Outcome Matrix Food Matrix (Complexity, State) Yield This compound Yield Matrix->Yield Fiber SPME Fiber (Coating) Fiber->Yield Temp Temperature (Extraction) Temp->Yield Time Time (Extraction) Time->Yield Salt Salt Addition (Ionic Strength) Salt->Yield Sensitivity Method Sensitivity Yield->Sensitivity Accuracy Accuracy & Precision Yield->Accuracy

Caption: Factors influencing this compound extraction efficiency.

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Vitispirane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane is a C13-norisoprenoid aroma compound found in various natural products, including grapes and wine, where it contributes to the overall flavor profile with its characteristic eucalyptus and camphor-like notes. Accurate quantification of this compound is crucial for quality control in the food and beverage industry and for research into flavor chemistry. The use of a deuterated internal standard in a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for precise and accurate quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the synthesis of deuterated this compound ([²H₅]-Vitispirane) and its application as an internal standard for the quantitative analysis of this compound in complex matrices such as wine.

Synthesis of Deuterated this compound ([²H₅]-Vitispirane)

The synthesis of deuterated this compound can be achieved through a multi-step process involving the preparation of a deuterated precursor, followed by cyclization to form the this compound skeleton. A plausible synthetic route is adapted from established methods for the synthesis of this compound and its precursors.

Experimental Protocol: Synthesis of [²H₅]-Vitispirane

Materials:

  • Deuterated acetone (Acetone-d₆)

  • 4-Oxoisophorone

  • Lithium diisopropylamide (LDA)

  • (R,R)-Blumenol B (as a non-deuterated precursor for methodological development)

  • Standard organic synthesis reagents and solvents (e.g., diethyl ether, tetrahydrofuran (THF), hydrochloric acid, sodium bicarbonate, magnesium sulfate)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Chromatography supplies (silica gel, solvents for column chromatography)

Procedure:

  • Synthesis of Deuterated Blumenol B Precursor: The synthesis starts with the preparation of a deuterated precursor, such as d₉-Blumenol B, which can then be converted to deuterated this compound. The synthesis of d₉-Blumenol B can be achieved via an enantioselective route starting from 4-oxoisophorone. This involves a series of reactions including the introduction of a deuterated side chain using a deuterated Grignard reagent or a similar nucleophile.

  • Conversion to Deuterated Theaspirane: The deuterated Blumenol B is then converted to deuterated theaspirane. This can be achieved through an acid-catalyzed cyclization reaction.

  • Conversion of Deuterated Theaspirane to Deuterated this compound: Deuterated theaspirane can be converted to deuterated this compound through a dehydration reaction, typically under acidic conditions.

Note: The detailed, step-by-step synthesis of deuterated this compound isotopologues has been performed using previously published routes. For a comprehensive understanding of the synthetic strategy, it is recommended to consult the primary literature on norisoprenoid synthesis.

Application of Deuterated this compound in Quantitative Analysis

Deuterated this compound ([²H₅]-Vitispirane) is an ideal internal standard for the quantification of native this compound in various samples, particularly in wine, using a Stable Isotope Dilution Assay (SIDA) with GC-MS.

Experimental Protocol: Quantification of this compound in Wine using SIDA-GC-MS

Materials and Equipment:

  • Deuterated this compound ([²H₅]-Vitispirane) internal standard solution of known concentration

  • Wine sample

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heated agitator for SPME

  • Standard laboratory glassware and consumables

Procedure:

  • Sample Preparation:

    • To a 10 mL aliquot of the wine sample in a 20 mL vial, add a known amount of the [²H₅]-Vitispirane internal standard solution. The amount should be chosen to be in the mid-range of the expected this compound concentration in the samples.

    • Add sodium chloride (e.g., 2 g) to the sample to increase the ionic strength and enhance the extraction of volatile compounds.

    • Seal the vial tightly with a septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heated agitator.

    • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., at 250°C) for a few minutes.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent).

    • Set the GC oven temperature program to achieve good separation of this compound and other volatile compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both native this compound and [²H₅]-Vitispirane.

      • This compound (native): Monitor ions such as m/z 192 (M⁺), 177, 136.

      • [²H₅]-Vitispirane: Monitor ions such as m/z 197 (M⁺), 182, 141.

  • Quantification:

    • Integrate the peak areas of the selected ions for both native this compound and the deuterated internal standard.

    • Calculate the response ratio (Area of native this compound / Area of [²H₅]-Vitispirane).

    • Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of native this compound and a constant concentration of the deuterated internal standard. Plot the response ratio against the concentration of native this compound.

    • Determine the concentration of this compound in the wine sample by interpolating its response ratio on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound in Riesling wines using a stable isotope dilution assay with a deuterated internal standard.[1][2]

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)~0.1 µg/L
Limit of Quantification (LOQ)~0.5 µg/L
Recovery95 - 105%
Precision (RSD)< 10%

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of Deuterated this compound Start 4-Oxoisophorone Step1 Enantioselective synthesis with deuterated side chain introduction Start->Step1 Precursor d₉-Blumenol B Step1->Precursor Step2 Acid-catalyzed cyclization Precursor->Step2 Theaspirane Deuterated Theaspirane Step2->Theaspirane Step3 Dehydration Theaspirane->Step3 End [²H₅]-Vitispirane Step3->End Analytical_Workflow Quantitative Analysis of this compound using SIDA-GC-MS cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Wine Sample Spike Spike with [²H₅]-Vitispirane Sample->Spike Salt Add NaCl Spike->Salt Equilibrate Equilibration Salt->Equilibrate HS_SPME HS-SPME Equilibrate->HS_SPME GCMS GC-MS (SIM mode) HS_SPME->GCMS Data Data Acquisition GCMS->Data Ratio Calculate Response Ratio Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Determine Concentration Calibration->Result

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Vitispirane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic release of vitispirane from its glycosidic precursors found in grapes. This compound, a C13-norisoprenoid, is an important aroma compound in many wines and its release from non-volatile precursors is a key step in flavor development. This protocol outlines the extraction of these precursors, the enzymatic hydrolysis process, and the subsequent quantification of the released this compound.

Data Presentation

The following tables summarize key quantitative data relevant to the enzymatic hydrolysis of this compound precursors.

Table 1: Typical Concentrations of this compound and its Precursors

AnalyteMatrixTypical Concentration RangeReference
This compoundWine (post-fermentation/aging)Undetectable to 80 µg/L
Glycosidically Bound Precursors (as total glycosyl-glucose)GrapesVaries significantly with grape variety, maturity, and viticultural practices.[1]
C13-Norisoprenoid GlycosidesGrapesVaries; contributes to the overall aroma potential.

Table 2: Properties of a Commercial β-Glucosidase for Enological Applications

ParameterValueReference
Enzyme Source Aspergillus niger[2]
Optimal pH 4.0 - 5.0[3]
Optimal Temperature 35 - 50°C[4]
Specific Activity (example of purified yeast β-glucosidase) 1.95 - 2.11 U/mg[5]
Vmax (example of a commercial β-glucosidase) 2.52 µmol min⁻¹ mg⁻¹[3]

Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

Experimental Protocols

This section details the methodologies for the extraction of this compound precursors, the enzymatic hydrolysis reaction, and the quantification of the released this compound.

Protocol 1: Extraction of Glycosidic this compound Precursors from Grapes

This protocol utilizes Solid-Phase Extraction (SPE) to isolate the glycosidic precursors from a grape must or juice sample.

Materials:

  • Grape juice or must

  • SPE cartridges (e.g., C18 or a polymeric sorbent like LiChrolut EN)[6]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • SPE manifold

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Centrifuge the grape juice or must at 4000 x g for 15 minutes to remove solid particles.

    • Filter the supernatant through a 0.45 µm filter.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 10 mL of methanol, followed by 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 20-50 mL of the clarified grape juice onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing:

    • Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.

    • Wash the cartridge with 15 mL of dichloromethane to elute the free volatile compounds.[6]

  • Elution of Glycosidic Precursors:

    • Elute the glycosidic precursors with 10 mL of methanol into a clean collection vial.

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of a suitable buffer for enzymatic hydrolysis (e.g., 0.1 M citrate buffer, pH 4.5).

Protocol 2: Enzymatic Hydrolysis of this compound Precursors

This protocol describes the enzymatic reaction to release this compound from the extracted glycosidic precursors.

Materials:

  • Extracted and reconstituted glycosidic precursors (from Protocol 1)

  • Commercial β-glucosidase enzyme preparation (e.g., from Aspergillus niger)

  • 0.1 M Citrate buffer (pH 4.5)

  • Water bath or incubator

  • Vortex mixer

Procedure:

  • Reaction Setup:

    • In a clean vial, combine the reconstituted glycosidic precursor extract with citrate buffer (pH 4.5) to a final volume of 5 mL.

    • Add the β-glucosidase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 20-50 mg/L of the commercial preparation can be used.[4]

  • Incubation:

    • Incubate the reaction mixture at 40°C for 24 hours in a water bath or incubator.[4] Gently mix the solution periodically.

  • Reaction Termination:

    • To stop the enzymatic reaction, heat the vial at 80°C for 10 minutes to denature the enzyme. Alternatively, the reaction can be stopped by the addition of ethanol prior to extraction for analysis.

  • Sample Preparation for Analysis:

    • The reaction mixture is now ready for the quantification of the released this compound using the HS-SPME-GC-MS protocol outlined below.

Protocol 3: Quantification of this compound by HS-SPME-GC-MS

This protocol details the analysis of the enzymatically released this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Hydrolyzed sample (from Protocol 2)

  • HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated this compound, if available, for accurate quantification)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation for HS-SPME:

    • Place 5 mL of the hydrolyzed sample into a 20 mL HS-SPME vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • If an internal standard is used, add it to the vial at a known concentration.

    • Seal the vial tightly with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample at 40°C for 30 minutes with continued agitation.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of the GC-MS for thermal desorption of the analytes.

    • Injector Temperature: 250°C

    • Desorption Time: 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 150°C at 3°C/min

      • Ramp to 240°C at 10°C/min, hold for 5 minutes

    • Mass Spectrometer:

      • Operate in Electron Ionization (EI) mode at 70 eV.

      • Scan range: m/z 35-350.

      • For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions for this compound (e.g., m/z 108, 121, 136, 192).

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the concentration of this compound by creating a calibration curve using standard solutions of known concentrations or by using the internal standard method.

Mandatory Visualization

EnzymaticHydrolysisWorkflow cluster_extraction Step 1: Precursor Extraction cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_analysis Step 3: Quantification GrapeSample Grape Juice/Must SPE Solid-Phase Extraction (SPE) - C18 or Polymeric Sorbent GrapeSample->SPE Loading Elution Elution with Methanol SPE->Elution Washing & Elution Reconstitution Evaporation & Reconstitution in Buffer (pH 4.5) Elution->Reconstitution Incubation Incubation (e.g., 40°C, 24h) Reconstitution->Incubation Enzyme β-Glucosidase Enzyme Enzyme->Incubation Termination Reaction Termination (Heat Inactivation) Incubation->Termination SPME HS-SPME Termination->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for the enzymatic hydrolysis of this compound precursors.

References

Application Note & Protocol: Analysis of Vitispirane using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitispirane is a C13-norisoprenoid that contributes to the characteristic aroma profile of many wines, particularly Riesling, as well as other fruits and flowers.[1][2][3][4] As a key flavor and fragrance compound, its accurate identification and quantification are crucial for quality control in the food and beverage industry and for research into flavor chemistry. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers a powerful analytical solution for the analysis of this compound in complex matrices. The enhanced peak capacity and sensitivity of GCxGC are ideal for resolving this compound from other volatile and semi-volatile compounds that may interfere with traditional one-dimensional GC analysis.[5]

This document provides a detailed protocol for the analysis of this compound using GCxGC-MS, including sample preparation, instrument parameters, and data analysis.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound by GCxGC-MS. These values are illustrative and may vary depending on the specific instrumentation and matrix.

ParameterValueNotes
Limit of Detection (LoD)0.1 - 1 µg/LBased on signal-to-noise ratio of 3:1.
Limit of Quantification (LoQ)0.5 - 5 µg/LBased on signal-to-noise ratio of 10:1.
Linearity (R²)> 0.995Over a concentration range of 1 - 100 µg/L.
Recovery85 - 105%Dependant on the sample preparation method used.
Precision (RSD)< 10%For replicate analyses.

Experimental Protocols

A variety of sample preparation techniques can be employed for the extraction of this compound from liquid samples such as wine. The choice of method will depend on the sample matrix and the desired level of sensitivity.[6][7]

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds.[8]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Sodium chloride (NaCl)

  • Deionized water

  • Sample (e.g., wine)

  • Internal standard (e.g., 2-octanol)

Protocol:

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Spike the sample with an appropriate internal standard.

  • Immediately seal the vial with a screw cap and septum.

  • Incubate the vial at 40°C for 15 minutes with gentle agitation to allow for equilibration of the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that can be used for the concentration of this compound.

Materials:

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes

  • Concentrator (e.g., rotary evaporator or nitrogen stream)

  • Sample (e.g., wine)

  • Internal standard

Protocol:

  • Place 10 mL of the liquid sample into a centrifuge tube.

  • Spike the sample with an appropriate internal standard.

  • Add 2 mL of DCM to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully remove the organic layer (bottom layer) and transfer it to a clean tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GCxGC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of this compound. Optimization may be required for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Splitless mode for 1 min
Carrier Gas Helium, Constant flow at 1.0 mL/min
First Dimension Column (¹D) DB-5ms (30 m x 0.25 mm ID x 0.25 µm) or equivalent non-polar column
Second Dimension Column (²D) DB-Wax (1.5 m x 0.1 mm ID x 0.1 µm) or equivalent polar column
Oven Program 40°C (hold 2 min), ramp to 240°C at 3°C/min, hold for 5 min
Modulator Thermal or flow modulator
Modulation Period 4-6 seconds
Hot Pulse Time 300-500 ms
Mass Spectrometer Time-of-Flight (TOF) or Quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 250°C
Mass Range m/z 35-350
Acquisition Rate 100-200 spectra/s

Mandatory Visualization

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 GCxGC-MS Analysis cluster_2 Data Analysis Sample Wine Sample Add_IS Add Internal Standard Sample->Add_IS SPME SPME Extraction (DVB/CAR/PDMS fiber) Add_IS->SPME Option 1 LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Option 2 GC_Vial Transfer to GC Vial SPME->GC_Vial Concentration Concentration LLE->Concentration Concentration->GC_Vial Injection GC Injection GC_Vial->Injection GCxGC_Separation GCxGC Separation (¹D: Non-polar, ²D: Polar) Injection->GCxGC_Separation MS_Detection MS Detection (TOF or Quadrupole) GCxGC_Separation->MS_Detection Deconvolution Peak Deconvolution MS_Detection->Deconvolution Identification Identification (Mass Spectra Library) Deconvolution->Identification Quantification Quantification (Internal Standard) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound by GCxGC-MS.

Hypothesized Formation Pathway of this compound from Precursors in Grapes

G Carotenoids Carotenoids (e.g., β-carotene) in Grapes Enzymatic_Degradation Enzymatic/Photochemical Degradation Carotenoids->Enzymatic_Degradation C13_Norisoprenoid_Precursors Glycosidically Bound C13-Norisoprenoid Precursors Enzymatic_Degradation->C13_Norisoprenoid_Precursors Hydrolysis Acid Hydrolysis (during winemaking and aging) C13_Norisoprenoid_Precursors->Hydrolysis Free_Aglycones Free Aglycones Hydrolysis->Free_Aglycones Cyclization_Dehydration Cyclization & Dehydration Free_Aglycones->Cyclization_Dehydration This compound This compound Cyclization_Dehydration->this compound

Caption: Hypothesized formation pathway of this compound in wine.

References

Application Notes and Protocols for the Quantification of Vitispirane in Grape Juice and Must

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane is a C13-norisoprenoid compound that contributes to the aromatic profile of various fruits, including grapes. It is recognized for its characteristic camphor, eucalyptus, and sometimes floral and fruity notes. The concentration of this compound and its precursors in grape juice and must can significantly influence the sensory characteristics of the resulting wine. Therefore, accurate quantification of this compound is crucial for quality control, viticultural and oenological research, and for understanding its potential biological activities. This document provides detailed application notes and protocols for the quantification of this compound in grape juice and must using modern analytical techniques.

This compound is formed through the degradation of carotenoids, such as β-carotene and lutein, which are naturally present in grapes.[1][2] Factors such as grape variety, ripeness, sun exposure, and processing techniques can influence the concentration of both free this compound and its precursors.[3] Riesling grapes, for instance, are often associated with higher levels of this compound. The quantification of this compound and its precursors can provide valuable insights into the aromatic potential of grape juice and must.[4]

Experimental Protocols

This section details two primary methods for the extraction and quantification of this compound from grape juice and must: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid matrices.

1. Sample Preparation:

  • Collect representative samples of grape juice or must.

  • If the sample contains solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for analysis.

  • For the analysis of total this compound (free and bound), an acid hydrolysis step can be included. Adjust the pH of the juice/must to 2.5 with tartaric acid and heat at 60°C for 1 hour to release this compound from its glycosidic precursors.

2. HS-SPME Procedure:

  • Place 5 mL of the grape juice or must sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties not naturally present in the sample).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 180°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • For higher sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Key ions for this compound are typically m/z 108, 121, 136, and 192.

Protocol 2: Quantification of this compound using Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is a highly sensitive technique suitable for trace analysis of organic compounds in liquid samples.

1. Sample Preparation:

  • Prepare the grape juice or must sample as described in Protocol 1 (centrifugation if necessary).

  • Adjust the sample pH to 7.0 using a suitable buffer to optimize the extraction of neutral compounds like this compound.

2. SBSE Procedure:

  • Place 10 mL of the pH-adjusted sample into a 20 mL vial.

  • Add a polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).

  • Add an appropriate internal standard.

  • Stir the sample at 1000 rpm for 60 minutes at room temperature.

  • After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.

3. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption tube.

  • Thermal Desorption Unit (TDU):

    • Initial temperature: 30°C.

    • Ramp: Increase to 250°C at 60°C/min, hold for 5 minutes.

  • Cryofocusing: Use a cooled injection system (CIS) with liquid nitrogen to trap the desorbed analytes at a low temperature (e.g., -100°C) before transfer to the GC column.

  • GC-MS Parameters: Use the same GC column, temperature program, and MS conditions as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for this compound in grape-related matrices. It is important to note that concentrations can vary significantly based on grape variety, viticultural practices, and analytical methods.

Table 1: this compound Concentration in Different Grape Varieties (Wine)

Grape VarietyThis compound Concentration (µg/L)Reference
Riesling0.5 - 80[4]
Chardonnay11[4]
Sauvignon blanc2.0[4]
Pinot noir7.0[4]
Cabernet Sauvignon0.5[4]

Note: Data is primarily available for wine, which reflects the transformation of precursors from the must during fermentation and aging. Levels in juice and must are expected to be lower for the free form.

Table 2: Evolution of Total this compound during Grape Ripening (Pinot Noir)

Ripening StageTotal this compound LevelReference
Early DevelopmentLow[5]
VéraisonIncreasing[5]
Late RipeningDramatic Increase[5]

Note: This table indicates a significant increase in total this compound (free and bound forms) during the later stages of grape ripening.[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification grape_juice Grape Juice / Must centrifugation Centrifugation (optional) grape_juice->centrifugation supernatant Supernatant centrifugation->supernatant hydrolysis Acid Hydrolysis (for total this compound) supernatant->hydrolysis hs_spme HS-SPME supernatant->hs_spme sbse SBSE supernatant->sbse hydrolysis->hs_spme gcms GC-MS hs_spme->gcms sbse->gcms data_analysis Data Analysis & Quantification gcms->data_analysis vitispirane_formation carotenoids Carotenoids (e.g., β-carotene, Lutein) degradation Enzymatic/Photochemical Degradation carotenoids->degradation c13_norisoprenoids C13-Norisoprenoid Precursors degradation->c13_norisoprenoids This compound This compound c13_norisoprenoids->this compound Acid Hydrolysis / Aging

References

Analytical Standards for Vitispirane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitispirane is a C13-norisoprenoid aroma compound found in various fruits and wines, notably in aged Riesling.[1] It exists as two diastereomers, cis- and trans-vitispirane, which contribute to the aromatic profile of these products with characteristic floral, fruity, woody, or eucalyptus-like notes.[2] The concentration of this compound in wine is often low, sometimes below its sensory threshold of 800 µg/L, yet it can play a significant role in the overall bouquet.[1] The accurate quantification and chiral separation of this compound isomers are crucial for quality control, authenticity assessment, and understanding its formation and impact on sensory properties. This document provides detailed application notes and protocols for the analysis of this compound isomers.

Quantitative Data Summary

The concentration of this compound isomers can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and aging conditions. The following table summarizes reported concentrations of total this compound in different wine varieties. Data for individual cis and trans isomers are limited in the literature.

Wine VarietyConcentration Range (µg/L)Reference
Riesling (young)0.5 - 80[1]
Various Red and White WinesGenerally below sensory threshold[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a common method for the extraction and quantification of this compound from a wine matrix.

Materials and Reagents:

  • Wine sample

  • Sodium chloride (NaCl), analytical grade

  • Deuterated this compound ([²H₅]-vitispirane) internal standard solution (10 µg/L in ethanol)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • Spike the sample with 50 µL of the deuterated this compound internal standard solution.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray with an incubation station.

    • Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the volatiles in the headspace.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injector.

    • Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • The GC separation can be performed on a polar capillary column, such as one with a wax-based stationary phase.

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250°C
Injection ModeSplitless (5 min)
Oven Temperature Program40°C (hold 4 min), ramp to 220°C at 6°C/min, hold for 20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature250°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (this compound)m/z 108, 121, 177, 192
Monitored Ions ([²H₅]-Vitispirane)m/z 113, 126, 182, 197

Quantification:

Create a calibration curve using standard solutions of this compound in a model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid, pH 3.5) with a fixed concentration of the deuterated internal standard. The concentration of this compound in the wine samples is determined by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Protocol 2: Chiral Separation of this compound Isomers by Enantioselective Gas Chromatography

This protocol outlines a method for the separation of cis- and trans-vitispirane isomers.

Materials and Reagents:

  • Wine extract containing this compound isomers (obtained from Protocol 1 or other extraction methods)

  • Chiral gas chromatography column

  • Gas chromatograph with a flame ionization detector (FID) or coupled to a mass spectrometer (MS)

Procedure:

  • Sample Injection:

    • Inject 1 µL of the wine extract into the GC.

  • Enantioselective GC Analysis:

    • The separation of this compound isomers is achieved on a chiral stationary phase. A common choice is a cyclodextrin-based column.

    • The specific elution order of the isomers will depend on the chiral stationary phase used and should be confirmed with authentic standards of the individual isomers.

Enantioselective GC Parameters:

ParameterValue
Gas Chromatograph
Column2,6-di-O-pentyl-3-O-butyryl-γ-cyclodextrin-based chiral column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Injector Temperature240°C
Injection ModeSplit or Splitless
Oven Temperature ProgramIsothermal at a temperature optimized for the separation of the isomers (e.g., 120°C), or a slow temperature ramp.
Detector FID or MS

Visualizations

This compound Formation Pathway

This compound is a C13-norisoprenoid, which is formed from the degradation of C40 carotenoids, such as β-carotene and lutein, present in grapes. The enzymatic and non-enzymatic degradation of these carotenoids leads to the formation of various precursors, which are then transformed into this compound during fermentation and aging.

Vitispirane_Formation Carotenoids C40 Carotenoids (e.g., β-Carotene, Lutein) Degradation Enzymatic/Photochemical Degradation Carotenoids->Degradation Precursors C13-Norisoprenoid Precursors (e.g., Megastigmane derivatives) Degradation->Precursors Hydrolysis Acid Hydrolysis (during aging) Precursors->Hydrolysis This compound This compound Isomers (cis and trans) Hydrolysis->this compound

Caption: Biosynthetic pathway of this compound from carotenoid precursors.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the quantitative and chiral analysis of this compound isomers in wine.

Vitispirane_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing WineSample Wine Sample (5 mL) AddSalt Add NaCl (1.5 g) WineSample->AddSalt AddIS Spike with Deuterated Internal Standard AddSalt->AddIS Incubate Incubate (40°C, 15 min) AddIS->Incubate SPME HS-SPME (40°C, 30 min) Incubate->SPME GCMS_Quant GC-MS (Quantitative Analysis) SPME->GCMS_Quant ChiralGC Chiral GC (Isomer Separation) SPME->ChiralGC Quantification Quantification using Calibration Curve GCMS_Quant->Quantification IsomerRatio Determination of Isomer Ratio ChiralGC->IsomerRatio

Caption: Workflow for this compound analysis in wine.

References

Troubleshooting & Optimization

Overcoming matrix effects in Vitispirane LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Vitispirane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor sensitivity and low signal intensity for this compound.

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[1]

  • Question: My this compound peak is much smaller than expected, or even absent, in my sample compared to the standard in a pure solvent. What is causing this?

  • Answer: This is likely due to ion suppression , a common matrix effect where other compounds in your sample co-elute with this compound and compete for ionization in the MS source.[2] The complex matrix of samples like wine contains numerous components that can hinder the efficient ionization of this compound.[3][4]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]

    • Solid-Phase Extraction (SPE): Use SPE to clean up the sample. For a wine matrix, a C18 reversed-phase cartridge can be effective for isolating this compound and removing polar interferences.[6] SPE is generally more effective at producing cleaner samples compared to protein precipitation.[7]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.

  • Improve Chromatographic Separation: Modifying the LC method can separate this compound from the interfering compounds.[8]

    • Adjust the mobile phase gradient to increase the resolution between this compound and co-eluting peaks.

    • Experiment with a different column chemistry that may offer alternative selectivity.

  • Sample Dilution: A straightforward approach is to dilute the sample.[8] This reduces the concentration of all matrix components, but it may also lower the this compound concentration below the limit of quantitation (LOQ).

  • Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the parts of the run where highly interfering compounds (like salts and sugars at the beginning) elute, preventing them from entering the MS source.[9]

Issue 2: High variability and poor reproducibility in quantitative results.

This suggests that the matrix effect is inconsistent across different samples or even between injections of the same sample.[10]

  • Question: I am getting inconsistent this compound concentrations when I analyze different samples or even when I re-inject the same sample. Why is my data not reproducible?

  • Answer: Inconsistent matrix effects are often the culprit. The composition and concentration of interfering substances can vary significantly from one sample to another (e.g., between different types of wine), causing the degree of ion suppression or enhancement to fluctuate.[2][11] This leads to poor accuracy and precision.[8]

Solutions:

  • Implement an Internal Standard (IS): The use of an internal standard is crucial for correcting variability.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[8][12] A SIL-IS for this compound (e.g., [²H₅]-vitispirane) will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[12][13][14] By measuring the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to highly accurate and reproducible results.[15]

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed meticulously and consistently for all samples, calibration standards, and quality controls.[16]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples (e.g., a this compound-free wine).[17] This ensures that the standards experience a similar matrix effect to the unknown samples, improving accuracy.

Issue 3: Unexpected peaks or shifts in this compound retention time.

This can be caused by matrix components altering the chromatographic behavior of the analyte.

  • Question: The retention time for my this compound peak is shifting between samples, or I'm observing peak splitting. What could be the cause?

  • Answer: High concentrations of matrix components can sometimes interact with the analyte or the stationary phase of the LC column, leading to shifts in retention time (Rt) or distorted peak shapes.[2] It has been observed that matrix components can cause a single compound to yield two LC-peaks or significantly alter its Rt.[2]

Solutions:

  • Enhance Sample Cleanup: A more rigorous sample preparation method, such as a multi-step SPE protocol, may be necessary to remove the specific matrix components causing this interference.[5]

  • Column Maintenance: Ensure the column is not contaminated or degraded. Implement a regular column washing procedure to remove strongly retained matrix components.[10]

  • Confirm Peak Identity: Use MS/MS to confirm the identity of the shifting peak as this compound by verifying its fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[16][18] The "matrix" refers to all components in the sample other than the analyte of interest. These effects typically manifest as ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[8][12]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A: this compound is often analyzed in complex matrices like wine.[13] Wine contains a vast array of compounds, including sugars, organic acids, phenols, and pigments, which can co-elute and interfere with the ionization of this compound.[3][19] Because this compound itself is often present at low concentrations, even moderate ion suppression can significantly impact its detection and quantification.[13]

Q3: How can I determine if my analysis is affected by matrix effects?

A: A common method is the post-column infusion experiment .[1][9] In this setup, a constant flow of a this compound standard solution is infused into the LC flow just before it enters the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. If there are regions in the chromatogram where the constant this compound signal drops, it indicates that compounds eluting at those times are causing ion suppression.[1][20]

Q4: What is Stable Isotope Dilution Analysis (SIDA) and why is it recommended?

A: Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound) to the sample before any preparation steps.[21][22] This labeled compound serves as an ideal internal standard because it behaves almost identically to the unlabeled this compound throughout the entire process (extraction, chromatography, and ionization).[12][14] By calculating the ratio of the native analyte to the labeled standard, SIDA effectively compensates for sample loss during preparation and for variable matrix effects, making it the most reliable method for accurate quantification.[15]

Q5: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A: A stable isotope-labeled internal standard (SIL-IS) is the preferred approach as it corrects for both sample preparation losses and matrix effects on a per-sample basis.[12] However, SIL-IS can be expensive or unavailable.[8] Matrix-matched calibration is a viable alternative when a SIL-IS is not an option.[17] It is effective at correcting for consistent matrix effects but is less able to handle sample-to-sample variability in the matrix composition.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodTypical Recovery (%)Matrix Effect ReductionThroughputCostKey Advantage
Dilute-and-Shoot ~100%LowHighLowSimple and fast, but only suitable for simple matrices or high analyte concentrations.[8]
Protein Precipitation (PPT) 80-95%ModerateHighLowGood for removing proteins, but many other matrix components like phospholipids remain.[7]
Liquid-Liquid Extraction (LLE) 60-90%GoodMediumMediumProvides a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.
Solid-Phase Extraction (SPE) 70-95%ExcellentMediumHighHighly effective at removing interfering compounds, leading to the cleanest extracts.[7]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Wine

This protocol is a general guideline for cleaning a wine sample using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute 10 mL of the wine sample with 10 mL of deionized water. If using a stable isotope-labeled internal standard, spike it into the sample at this stage. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences like sugars and acids.

  • Elution: Elute the this compound from the cartridge using 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.[16]

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

This protocol helps visualize the regions of ion suppression or enhancement in your chromatogram.

  • Setup: Use a T-fitting to connect the output of the LC column to a syringe pump and the MS inlet.

  • Infusion: Continuously infuse a standard solution of this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min) using the syringe pump.

  • Acquisition: Begin data acquisition on the mass spectrometer, monitoring the specific MRM transition for this compound. You should observe a stable, continuous signal (baseline).

  • Injection: While the infusion continues, inject an extracted blank matrix sample (e.g., this compound-free wine prepared using the protocol above) onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the infused this compound signal baseline. Any significant dip in the baseline indicates ion suppression caused by compounds eluting from the column at that time. Any rise indicates ion enhancement.[1][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Wine Sample Spike Spike with Stable Isotope IS Sample->Spike SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (e.g., C18 Column) Evap->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: Workflow for this compound LC-MS analysis with an internal standard.

sida_concept cluster_sample Initial Sample cluster_spike Spiking Step cluster_process Sample Prep & Analysis cluster_result Final Calculation Analyte_Start Analyte (Unknown Amt) Mix Sample + IS Analyte_Start->Mix IS_Start SIL-IS (Known Amt) IS_Start->Mix Loss Incomplete Recovery & Matrix Effects Mix->Loss Analyte_End Analyte (Measured) Loss->Analyte_End Same effect IS_End SIL-IS (Measured) Loss->IS_End Same effect Ratio Ratio (Analyte / IS) Remains Constant Analyte_End->Ratio IS_End->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of Stable Isotope Dilution Analysis (SIDA) for matrix effect correction.

References

Technical Support Center: Optimization of SPME Fiber Selection for Vitispirane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solid Phase Microextraction (SPME) for the analysis of Vitispirane.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME fiber selection and optimization process for this compound analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detection of this compound Inappropriate SPME fiber coating.This compound is a C13-norisoprenoid, a semi-volatile compound. A combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is generally recommended for broad-range volatile and semi-volatile compound analysis in wine and grapes.[1][2][3] Consider testing a DVB/CAR/PDMS fiber if you are using a single-coating fiber like PDMS, which may have lower affinity for this compound.
Sub-optimal extraction temperature.Increasing the sample temperature can enhance the extraction of higher boiling point compounds like this compound.[4] However, excessively high temperatures can lead to the desorption of analytes from the fiber.[4] An optimal temperature range of 40-60°C is often used for wine volatiles.[5]
Insufficient extraction time.Equilibrium between the sample, headspace, and fiber needs to be reached. For semi-volatile compounds, a longer extraction time (e.g., 30-60 minutes) may be necessary.[5]
Matrix effects from the sample.The complex matrix of wine can interfere with the extraction. The addition of salt (e.g., NaCl, typically 20-30% w/v) can increase the ionic strength of the sample, which helps to "salt out" the volatile compounds, increasing their concentration in the headspace and improving extraction efficiency.[4]
Poor reproducibility Inconsistent sample volume and headspace.Ensure that the sample volume and, consequently, the headspace volume in the vial are consistent across all samples and standards.
Variable extraction time and temperature.Precise control of extraction time and temperature is crucial for reproducible results. The use of an automated SPME system can significantly improve precision.
Inconsistent fiber conditioning.Improper or inconsistent conditioning of the SPME fiber before each extraction can lead to variability. Always condition the fiber according to the manufacturer's instructions.
Fiber degradation.SPME fibers have a limited lifetime. If you observe a sudden drop in performance or high background noise, the fiber may need to be replaced.
Peak tailing or broad peaks in the chromatogram Inappropriate desorption conditions.Ensure the GC inlet temperature is high enough for the complete and rapid desorption of this compound from the fiber. A desorption temperature of around 250°C is commonly used for DVB/CAR/PDMS fibers.[5]
Incorrect GC inlet liner.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) specifically designed for SPME to ensure a fast transfer of analytes to the GC column.
Carryover of this compound to the next analysis Incomplete desorption.Increase the desorption time or temperature to ensure all of the analyte is removed from the fiber.
Fiber contamination.After desorption, the fiber should be thoroughly cleaned by holding it in a heated, separate bake-out station or the GC inlet at a high temperature for a few minutes before the next extraction.

Frequently Asked Questions (FAQs)

???+ question "Which SPME fiber is best for this compound analysis?" For the analysis of C13-norisoprenoids like this compound in complex matrices such as wine, a combination fiber is generally the most effective choice. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3] This fiber's mixed-phase coating allows for the efficient extraction of a wide range of compounds with varying polarities and molecular weights, which is ideal for the semi-volatile nature of this compound. While other fibers like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) can also be used, the DVB/CAR/PDMS typically provides a more comprehensive volatile profile.[6][7]

???+ question "What are the optimal extraction parameters for this compound?" The optimal parameters can vary slightly depending on the specific sample matrix and instrumentation. However, a good starting point for method development, based on literature for C13-norisoprenoids in wine, would be:

  • Extraction Temperature: 40-60°C[5]
  • Extraction Time: 30-60 minutes[5]
  • Agitation: Continuous stirring or agitation is recommended to facilitate the release of volatiles into the headspace.
  • Salt Addition: Add NaCl to the sample (e.g., 1-3 g per 5-10 mL of sample) to increase the ionic strength.[5]

???+ question "Should I use headspace (HS) or direct immersion (DI) SPME for this compound?" Headspace (HS)-SPME is the preferred method for analyzing volatile and semi-volatile compounds like this compound in wine.[2][8][9] HS-SPME minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifespan and reduce the risk of contamination. Direct immersion is generally used for less volatile or more polar compounds.

???+ question "How can I quantify this compound using SPME?" Quantitative analysis with SPME requires careful calibration. The most accurate method is stable isotope dilution analysis (SIDA) , where a known amount of an isotopically labeled this compound standard is added to the sample before extraction. This internal standard corrects for matrix effects and variations in extraction efficiency. If a labeled standard is not available, an external calibration curve can be prepared in a model wine solution that closely mimics the composition of the actual samples. Standard addition is another robust quantification method for complex matrices.[4]

???+ question "How do I properly condition a new SPME fiber?" Before its first use, a new SPME fiber must be conditioned to remove any volatile contaminants from the manufacturing process. This is done by inserting the fiber into the GC inlet at a temperature slightly higher than the intended desorption temperature for a period recommended by the manufacturer (typically 30-60 minutes). Always follow the specific instructions provided with your SPME fiber.

SPME Fiber Selection for this compound: A Comparative Overview

While direct quantitative comparisons for this compound across a range of fibers are limited in the literature, the following table summarizes the characteristics and typical performance of commonly used SPME fibers for the analysis of wine volatiles, including C13-norisoprenoids.

SPME Fiber Coating Coating Type Primary Application Suitability for this compound (a C13-Norisoprenoid) Reference(s)
DVB/CAR/PDMS Adsorbent/Absorbent (Mixed-phase)Broad range of volatile and semi-volatile compounds (C3-C20).Highly Recommended. Offers the most comprehensive extraction of wine aroma compounds, including C13-norisoprenoids.[1][2][3][1][2][3]
PDMS/DVB Adsorbent/Absorbent (Mixed-phase)General purpose for volatile and semi-volatile compounds. Good for alcohols and amines.Recommended. Good performance for a wide range of volatiles, though may be slightly less efficient for the full spectrum of norisoprenoids compared to DVB/CAR/PDMS.[6][7][6][7]
PDMS Absorbent (Non-polar)Non-polar volatile and semi-volatile compounds.Less Recommended. While it can extract non-polar compounds, its selectivity is limited, and it may not be as efficient for the moderately polar character of some norisoprenoids.[10]
Polyacrylate (PA) Absorbent (Polar)Polar volatile compounds.Not Recommended. this compound is not considered a highly polar compound, so this fiber would likely show low extraction efficiency.[9][10]
Carboxen/PDMS (CAR/PDMS) Adsorbent/Absorbent (Mixed-phase)Very volatile compounds and gases (C2-C6).Not Ideal. This fiber is optimized for smaller, more volatile analytes and would likely have a lower affinity for the larger C13 structure of this compound.[7][7]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Wine

This protocol provides a general methodology for the analysis of this compound in wine using HS-SPME with a DVB/CAR/PDMS fiber. Optimization may be required for specific instruments and samples.

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl).

    • If using an internal standard (e.g., isotopically labeled this compound or a compound with similar chemical properties), add it to the vial at a known concentration.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • SPME Fiber Conditioning:

    • Condition a DVB/CAR/PDMS fiber according to the manufacturer's instructions (e.g., 270°C for 30-60 min in the GC inlet).

  • Headspace Extraction:

    • Place the sample vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 50°C).

    • Allow the sample to equilibrate for 10-15 minutes with agitation (e.g., 250 rpm).

    • Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 45 minutes) with continued agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet, which is heated to the desorption temperature (e.g., 250°C).

    • Desorb the analytes for a specified time (e.g., 5 minutes) in splitless mode.

    • Start the GC-MS analysis. A suitable column would be a polar or mid-polar capillary column (e.g., DB-WAX, HP-INNOWAX).

    • The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis of this compound (monitoring characteristic ions).

SPME Fiber Selection Workflow

SPME_Fiber_Selection_Workflow start Start: this compound Analysis analyte_prop Analyte Properties: This compound (C13-Norisoprenoid) Semi-volatile, moderately polar start->analyte_prop matrix_prop Sample Matrix: Wine (Aqueous, complex) start->matrix_prop initial_selection Initial Fiber Selection: Consider mixed-phase fibers for broad applicability analyte_prop->initial_selection matrix_prop->initial_selection dvb_car_pdms DVB/CAR/PDMS (Highly Recommended) Broadest analyte range initial_selection->dvb_car_pdms Best for comprehensive analysis pdms_dvb PDMS/DVB (Recommended) Good general-purpose fiber initial_selection->pdms_dvb Good alternative other_fibers Other Fibers (Less Suitable): PDMS, PA, CAR/PDMS initial_selection->other_fibers Generally not optimal optimization Method Optimization dvb_car_pdms->optimization pdms_dvb->optimization parameters Parameters to Optimize: - Extraction Time - Extraction Temperature - Salt Addition - Agitation optimization->parameters validation Method Validation: - Linearity - Precision - Accuracy - Recovery optimization->validation analysis Routine Analysis validation->analysis

Caption: Workflow for SPME fiber selection and method optimization for this compound analysis.

References

Improving Vitispirane recovery during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vitispirane Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve this compound recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

A1: this compound is a C13-norisoprenoid aroma compound found in wine, imparting camphor and eucalyptus notes.[1] Its recovery can be challenging due to its volatile nature, making it susceptible to loss during sample preparation steps that involve heating or solvent evaporation.[2]

Q2: Which sample preparation techniques are most common for this compound analysis?

A2: The most common techniques for extracting and concentrating this compound from complex matrices like wine are Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE).[1] Each method has its own set of advantages and challenges that can impact recovery.

Q3: What are the key factors that influence this compound recovery?

A3: Several factors can significantly impact this compound recovery, including the choice of extraction method, solvent polarity, pH of the sample, extraction time and temperature, and the presence of interfering compounds in the sample matrix.[3] Careful optimization of these parameters is crucial for achieving high and reproducible recovery.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Issue 1: Low or No this compound Peak Detected in GC-MS

Possible Causes and Solutions:

  • Cause: Inefficient extraction from the sample matrix.

    • Solution: Re-evaluate your extraction method. For complex matrices like wine, sorbent-based methods like SPME or SBSE are often more effective at concentrating volatile compounds than traditional LLE.[4] Ensure that the chosen sorbent has an appropriate affinity for this compound. A divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for this compound extraction.[1]

  • Cause: Analyte loss during solvent evaporation steps (for LLE).

    • Solution: If using LLE, avoid high temperatures when evaporating the solvent. Use a gentle stream of nitrogen and a controlled temperature water bath (e.g., below 40°C).[5]

  • Cause: Degradation of this compound.

    • Solution: this compound can be sensitive to high temperatures and extreme pH conditions.[2][5] Ensure that your sample preparation protocol avoids excessive heat and maintains a pH that is favorable for this compound stability.

  • Cause: Issues with the GC-MS system.

    • Solution: Verify the performance of your GC-MS. Check for leaks, ensure the syringe is functioning correctly, and confirm that the column is properly installed.[6][7] A dirty injector liner can also lead to poor peak shape and reduced sensitivity.[8]

Issue 2: Poor Reproducibility of this compound Recovery

Possible Causes and Solutions:

  • Cause: Inconsistent extraction time or temperature.

    • Solution: Precisely control the extraction time and temperature for all samples and standards. For HS-SPME, equilibration time is a critical parameter that must be kept consistent.[9]

  • Cause: Matrix effects from the sample.

    • Solution: The sample matrix can significantly influence the extraction efficiency and ionization of this compound in the mass spectrometer.[10][11] To mitigate matrix effects, consider using a stable isotope-labeled internal standard for quantification.[1] Sample dilution or cleanup steps using Solid Phase Extraction (SPE) can also help to reduce matrix interference.[12][13]

  • Cause: Variability in manual extraction procedures.

    • Solution: Automating the sample preparation process, where possible, can improve reproducibility.[1] If performing manual extractions, ensure consistent vortexing/shaking times and handling of the extraction device (e.g., SPME fiber).

Experimental Protocols and Data

Method Comparison for this compound Extraction

The choice of extraction method is critical for maximizing the recovery of this compound. Below is a comparison of common techniques.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery
HS-SPME Adsorption of volatile analytes from the headspace onto a coated fiber.[14][15]Solvent-free, simple, and easily automated.[14][16][17]Competitive adsorption can occur, and fiber lifetime is limited.[9]Fiber dependent; DVB/CAR/PDMS shows good efficiency.[1]
SBSE Partitioning of analytes from a liquid sample into a polydimethylsiloxane (PDMS) coated stir bar.[4][18]High concentration factor due to a larger volume of extraction phase compared to SPME.[4][19]Can be a slower process to reach equilibrium.[18]Generally higher than SPME, especially for less volatile compounds.[4]
LLE Partitioning of analytes between two immiscible liquid phases.[20][21]Can handle larger sample volumes.Requires significant volumes of organic solvents, can be labor-intensive, and is prone to analyte loss during solvent evaporation.[22][23]Highly dependent on solvent choice and technique; can be lower for volatile compounds.
Detailed Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.

  • Sample Preparation: Place a defined volume of your sample (e.g., 5 mL of wine) into a headspace vial. Add a known amount of internal standard.

  • Incubation and Extraction: Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 40°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes).[9]

  • SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.[1]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

LowRecoveryTroubleshooting cluster_extraction Extraction Troubleshooting cluster_gcms GC-MS Troubleshooting cluster_degradation Degradation Troubleshooting start Low or No this compound Peak check_extraction Review Extraction Method (SPME, SBSE, LLE) start->check_extraction check_gcms Verify GC-MS Performance start->check_gcms check_degradation Investigate Analyte Degradation start->check_degradation extraction_efficiency Inefficient Extraction? check_extraction->extraction_efficiency leaks Check for Leaks check_gcms->leaks injector Inspect Injector Liner check_gcms->injector syringe Verify Syringe Function check_gcms->syringe temp_ph High Temperature or Extreme pH? check_degradation->temp_ph solvent_evaporation Analyte Loss During Evaporation? (LLE) extraction_efficiency->solvent_evaporation If using LLE optimize_method Optimize Method: - Change sorbent/solvent - Adjust time/temp extraction_efficiency->optimize_method gentle_evaporation Use Gentle Evaporation: - Low temperature - Nitrogen stream solvent_evaporation->gentle_evaporation end Improved Recovery optimize_method->end gentle_evaporation->end perform_maintenance Perform System Maintenance leaks->perform_maintenance injector->perform_maintenance syringe->perform_maintenance perform_maintenance->end control_conditions Control Sample Conditions: - Avoid excessive heat - Buffer pH temp_ph->control_conditions control_conditions->end

Caption: A troubleshooting workflow for diagnosing and resolving low this compound recovery.

Decision Tree for Selecting an Extraction Method

ExtractionMethodSelection start Start: Select Extraction Method sample_volume Large Sample Volume (>50 mL)? start->sample_volume automation Automation a Priority? sample_volume->automation No high_sensitivity Highest Sensitivity Required? sample_volume->high_sensitivity Yes automation->high_sensitivity No spme Consider SPME automation->spme Yes lle Consider LLE high_sensitivity->lle No sbse Consider SBSE high_sensitivity->sbse Yes

Caption: A decision tree to guide the selection of an appropriate extraction method for this compound analysis.

References

Troubleshooting peak tailing in Vitispirane gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

This guide provides detailed troubleshooting for peak tailing encountered during the analysis of Vitispirane, a key aroma compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for an active compound like this compound in my GC analysis?

Peak tailing for active compounds like this compound, which can interact with the GC system, typically arises from two main categories of issues: chemical interactions (adsorption) and physical problems within the system's flow path.[1]

  • Chemical Adsorption: this compound molecules can have secondary interactions with active sites within the GC system.[2][3] These active sites are often exposed silanol groups (-Si-OH) on surfaces like the injection port liner, the column's stationary phase, or areas where the stationary phase has been stripped.[2][4] This causes some molecules to be retained longer than the bulk of the analyte, resulting in a tailing peak.[2]

  • Flow Path Disruptions: Physical issues can create turbulence or unswept (dead) volumes where analyte molecules get temporarily trapped.[3][4] This leads to a delayed release into the main carrier gas stream, causing peaks for all compounds, including this compound, to tail.[1][4] Common physical problems include a poor column cut, incorrect column installation depth in the inlet or detector, and system contamination.[2][4][5]

Q2: My this compound peak is tailing. How do I know if the problem is my column, inlet, or sample preparation?

A systematic approach is the best way to diagnose the issue. Start by examining the chromatogram and then move to inspecting instrument hardware.

  • Analyze the Chromatogram:

    • If only this compound or other polar compounds are tailing: The issue is likely due to chemical adsorption (activity) in the system.[1] The problem is specific to the chemical nature of your analyte.

    • If all peaks in the chromatogram are tailing: This points to a physical problem or flow path disruption, such as dead volume or a leak, affecting all compounds indiscriminately.[1][4]

  • Isolate the Component:

    • Inject a Non-Polar Standard: Inject a light hydrocarbon standard. If this peak shows good symmetry, it strongly suggests the tailing of this compound is due to active sites in the system, likely in the inlet liner or at the head of the column.

    • Systematic Component Check: If all peaks are tailing, begin troubleshooting the physical setup, starting with the most recently modified components.[5]

Below is a troubleshooting workflow to help isolate the cause of peak tailing.

G A Peak Tailing Observed for this compound B Are ALL peaks tailing? A->B C Indiscriminate Tailing: Likely a Physical Flow Path Issue B->C Yes D Selective Tailing: Likely Chemical Adsorption (Active Sites) B->D No E Check Column Installation: - Correct depth in inlet/detector? - Ferrule sealed correctly? C->E F Check Column Cut: - Is the cut clean and square? - Any jagged edges or debris? C->F G Check for Contamination: - Inlet liner dirty? - Septum debris? C->G H Check Inlet Liner: - Is it deactivated/inert? - Any visible contamination? D->H I Column Contamination: - Non-volatile residue at inlet? - Stripped stationary phase? D->I J Solution: Re-install column per manufacturer's guide E->J K Solution: Re-cut column end (trim 10-20 cm if contamination is suspected) F->K L Solution: Replace liner, septum, and clean the inlet G->L M Solution: Use a new, inert-deactivated liner. Consider one with glass wool. H->M N Solution: Trim column inlet (10-30 cm). If severe, replace column. I->N

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q3: My troubleshooting points to active sites in the GC inlet. What kind of liner should I use for this compound analysis?

For active compounds like this compound, selecting a high-quality, deactivated inlet liner is critical to prevent unwanted surface interactions that cause peak tailing.[6][7]

  • Deactivation: Always use a liner that has been chemically deactivated (silanized). This process caps the active silanol groups on the glass surface, making it more inert.[2][8]

  • Glass Wool: Using a liner with deactivated glass wool can be beneficial. The wool aids in the consistent vaporization of the sample and can act as a trap for non-volatile residues from the sample matrix, protecting the column. However, the wool itself must be properly deactivated to avoid becoming a source of activity.

  • Geometry: A taper at the bottom of the liner can help focus the sample onto the column, improving peak shape.

The diagram below illustrates how active sites can cause peak tailing.

G cluster_0 Ideal Chromatography (Inert Surface) cluster_1 Peak Tailing (Active Surface) A B GC Column/Liner Surface C Symmetrical Peak B->C Uniform Elution D E D->E Adsorption F GC Column/Liner Surface with Active Sites G Tailing Peak F->G Delayed Elution

Caption: Mechanism of peak tailing due to active site adsorption.

Q4: How does inlet temperature affect the peak shape of a semi-volatile compound like this compound?

Inlet temperature is a critical parameter. If the temperature is too low, higher-boiling point analytes like this compound may not vaporize completely or efficiently in the inlet.[2] This slow or incomplete vaporization can lead to a broadened and tailing peak as the analyte slowly bleeds from the inlet onto the column. Conversely, a temperature that is too high could cause thermal degradation of the analyte. For terpenes and related compounds, an injector temperature of around 250-270 °C is common.[9]

Q5: I've tried basic troubleshooting and still see tailing. What are some advanced solutions?

If routine maintenance (replacing the liner, septum, trimming the column) doesn't resolve the issue, consider these steps:

  • Column Choice: Ensure you are using an appropriate column. For terpenes and aroma compounds like this compound, a mid-polarity column like a "624" or WAX phase is often used.[10] Using a column specifically designed and tested for inertness can significantly improve peak shape for active compounds.[11]

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Sample Derivatization: While not always necessary for this compound, for highly active compounds (e.g., those with carboxylic acid or amine groups), derivatization can be used to block the active functional groups, making the analyte less prone to adsorption.

  • Check for Leaks: A small leak in the system, particularly around the inlet or column fittings, can cause broad and tailing peaks. Use an electronic leak detector to systematically check all connections.

Quantitative Data Summary

Peak tailing is quantified using the Asymmetry Factor (As) or Tailing Factor (TF). Most data systems can calculate this automatically. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.0 indicate tailing.[12] Aim for an asymmetry factor as close to 1.0 as possible, generally below 1.5 for good quantitative analysis.

ParameterIdeal ValueAcceptable RangePotential Cause if Out of Range
Asymmetry Factor (As) 1.00.9 - 1.5> 1.5: Significant Tailing (Adsorption, Dead Volume)
Tailing Factor (TF) 1.0< 2.0> 2.0: Severe Tailing

Asymmetry Factor is typically measured at 10% of the peak height, while Tailing Factor is measured at 5%.[13][14]

Experimental Protocol Example: this compound in Wine

This is a general protocol for the analysis of this compound and can be adapted as needed.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane phase), 30 m x 0.25 mm ID, 0.50 µm film thickness.[15] A column with enhanced inertness is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 2 µL

    • Mode: Split (20:1 ratio)[15]

    • Liner: Deactivated, single taper with glass wool.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[15]

    • Ramp 1: Increase to 120 °C at 20 °C/min.[15]

    • Ramp 2: Increase to 200 °C at 5 °C/min.[15]

    • Ramp 3: Increase to 260 °C at 25 °C/min, hold for 3.6 minutes.[15]

  • Mass Spectrometer (MS):

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mode: Selected Ion Monitoring (SIM) for quantification.

    • Monitored Ions (this compound): m/z 177, 192.[15]

References

Minimizing Vitispirane degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitispirane analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a C13-norisoprenoid, which is a volatile organic compound found in various natural sources, including wine grapes (Vitis vinifera). It contributes to the aroma of aged wines with characteristic camphor and eucalyptus notes. As a volatile and potentially reactive molecule, this compound can be susceptible to degradation during sample preparation, extraction, and analysis, leading to inaccurate quantification. Factors such as improper temperature, pH, and storage conditions can contribute to its degradation.

Q2: At what pH is this compound most stable?

A2: this compound is known to be formed from its precursors under acidic conditions, similar to those found in wine (typically pH 3.0-4.0), and its presence in aged wine suggests it has relative stability in such environments.[1] While specific quantitative data on its stability across a wide pH range is limited, it is advisable to maintain a slightly acidic to neutral pH during sample preparation to minimize the risk of degradation. Extreme pH conditions, both highly acidic and highly alkaline, should be avoided as they can catalyze the degradation of organic compounds.

Q3: What is the optimal GC inlet temperature for this compound analysis?

Q4: How should I store my this compound standards and samples?

A4: To ensure the long-term stability of this compound standards and samples, they should be stored in amber glass vials to protect them from light.[4] It is recommended to store them at low temperatures, preferably at -20°C or below, to minimize volatilization and potential degradation. For working solutions, refrigeration at 4°C is suitable for short-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound peak detected Analyte degradation during sample preparation.- Maintain a slightly acidic to neutral pH of the sample matrix.- Avoid exposing the sample to high temperatures for extended periods.- Use amber vials to protect from light.
Thermal degradation in the GC inlet.- Optimize the inlet temperature. Start with a lower temperature (e.g., 230°C) and gradually increase to find the optimal point of volatilization without degradation.[2]
Inefficient extraction.- Select an appropriate extraction method (e.g., HS-SPME, SPE).- For HS-SPME, optimize fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature.[1][5][6][7]
Poor peak shape (e.g., tailing) Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Ensure the GC column is properly conditioned and not degraded.
Co-elution with interfering compounds.- Optimize the GC temperature program to improve separation.
Inconsistent or poor reproducibility of results Sample instability during storage.- Store samples and standards at low temperatures (-20°C or below) in amber vials.[4]- Prepare fresh working standards regularly.
Variability in extraction efficiency.- Ensure consistent timing, temperature, and agitation during the extraction process.- Use an internal standard to correct for variations.
Solvent effects in the GC inlet.- Choose a solvent in which this compound is highly soluble and that is compatible with your GC conditions.[8]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various common organic solvents. This information is critical for selecting the appropriate solvent for sample preparation and standard dilution to ensure complete dissolution and minimize precipitation.

Solvent Solubility (g/L at 25°C) [8]
Chloroform2374.79
Dichloromethane2061.71
Tetrahydrofuran (THF)1517.77
1,4-Dioxane950.73
Toluene949.47
Diethyl ether691.16
Ethyl acetate634.56
Acetone586.7
Acetonitrile536.51
Methanol383.22
Ethanol367.83
n-Hexane201.95
Water3.72

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound Analysis in Wine

This protocol provides a general guideline for the extraction of this compound from a wine matrix. Optimization of parameters is recommended for specific instruments and sample types.

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add a magnetic stir bar.

    • If using an internal standard, spike the sample at this stage.

    • Seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray or a heating block with stirring.

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[1][5][7]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 4°C/minute.

      • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

    • MS Detection: Operate in scan mode (e.g., m/z 40-350) for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, using characteristic this compound ions (e.g., m/z 108, 121, 136, 177, 192).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Sample Collection Spike Internal Standard Spiking Sample->Spike pH_Adjust pH Adjustment (if necessary) Spike->pH_Adjust HS_SPME HS-SPME pH_Adjust->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Caption: A streamlined workflow for this compound analysis.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery Start Low this compound Recovery Check_Storage Check Sample/Standard Storage Conditions Start->Check_Storage Check_pH Verify Sample pH Check_Storage->Check_pH [Storage OK] Solution_Storage Store at <= -20°C in amber vials Check_Storage->Solution_Storage [Improper Storage] Check_Inlet_Temp Evaluate GC Inlet Temperature Check_pH->Check_Inlet_Temp [pH OK] Solution_pH Adjust to slightly acidic/neutral pH Check_pH->Solution_pH [Extreme pH] Check_Extraction Review Extraction Protocol Check_Inlet_Temp->Check_Extraction [Temp OK] Solution_Inlet_Temp Optimize for lower temperature Check_Inlet_Temp->Solution_Inlet_Temp [Temp too high] Solution_Extraction Optimize SPME parameters Check_Extraction->Solution_Extraction [Inefficient]

Caption: A logical guide for troubleshooting low this compound recovery.

References

Addressing co-elution issues in Vitispirane chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vitispirane analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during the chromatographic analysis of this compound, with a specific focus on resolving co-elution issues.

Troubleshooting Guide: Addressing Co-elution

This guide provides solutions to specific co-elution problems encountered during this compound analysis.

Q1: I am observing a broad or shouldered peak for this compound in my GC-MS analysis. How can I confirm if this is a co-elution issue?

A1: Peak fronting, tailing, or the appearance of a "shoulder" on the main peak are strong indicators of co-elution. To confirm, you can use the following methods:

  • Mass Spectrometry (MS) Analysis: A mass spectrometer is highly effective for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present. If the ion ratios change from the leading edge to the tailing edge of the peak, it confirms co-elution. For this compound, monitor its characteristic ions and look for the presence of ions from other potentially co-eluting compounds.

  • Peak Purity Analysis (with appropriate software): Many chromatography data systems have peak purity algorithms. If you are using a detector that provides spectral information (like a Diode Array Detector in HPLC, or by analyzing mass spectra across a GC peak), this software can compare spectra across the peak. If the spectra are not identical, it indicates that more than one compound is present.

Q2: My this compound peak appears to be co-eluting with another compound. What are the likely culprits in a wine sample?

A2: In wine and grape analysis, this compound is often found alongside other structurally similar C13-norisoprenoids. The most common co-eluting compounds are:

  • This compound Isomers: this compound has two diastereomers (cis and trans) which can be challenging to separate on a standard non-chiral column.

  • 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN): This is another key C13-norisoprenoid in wine that can elute close to this compound.

  • β-Damascenone: While generally having a different retention time, under certain chromatographic conditions, it could potentially overlap with this compound peaks.

Q3: How can I resolve the co-elution of this compound isomers?

A3: The separation of this compound's diastereomers and enantiomers requires specific chromatographic conditions.

  • For Diastereomers (cis/trans):

    • Optimize the GC Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) can increase the interaction of the isomers with the stationary phase and improve separation.

    • Select a High-Polarity Column: A polar stationary phase, such as a wax-type column (e.g., DB-WAX, Supelcowax), often provides better selectivity for isomers.

  • For Enantiomers:

    • Use a Chiral Stationary Phase (CSP): To separate enantiomers, a chiral GC column is necessary. Columns with cyclodextrin-based stationary phases are highly recommended for this purpose.

Q4: What steps can I take to separate this compound from other C13-norisoprenoids like TDN?

A4: Separation from other norisoprenoids can be achieved by optimizing your GC-MS method.

  • Method 1: Column Selection: Employing a polar column (e.g., DB-WAX or Supelcowax) can enhance the separation of these compounds.

  • Method 2: Temperature Program Optimization: A slow and optimized temperature gradient is crucial. Holding the temperature just below the elution temperature of the co-eluting pair for a few minutes can significantly improve resolution.

  • Method 3: Selected Ion Monitoring (SIM): If baseline separation is not fully achieved, using GC-MS in SIM mode can allow for quantification. Monitor a specific ion for this compound (e.g., m/z 192) and another for TDN (e.g., m/z 157 or 172).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound analysis?

A1: The most widely used method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and suitable for analyzing volatile compounds like this compound in complex matrices such as wine.

Q2: Which SPME fiber is recommended for this compound extraction?

A2: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common and effective choice for the extraction of a broad range of volatile and semi-volatile compounds from wine, including this compound.

Q3: What are the key mass spectral ions for identifying this compound?

A3: The molecular ion of this compound is m/z 192. Other characteristic fragment ions can be used for confirmation. When using Selected Ion Monitoring (SIM) for quantification, m/z 192 is typically used.

Q4: Can the wine matrix affect my this compound analysis?

A4: Yes, the wine matrix is complex and can significantly impact the analysis. Non-volatile components like sugars and phenols can affect the volatility of this compound, while other volatile compounds can co-elute and interfere with detection. Proper sample preparation and chromatographic optimization are key to minimizing these effects.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis
ParameterRecommended Setting
GC Column DB-WAX, Supelcowax-10, or similar polar capillary column (30-60 m x 0.25 mm ID, 0.25-0.50 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program Initial Temp: 40°C (hold 2-5 min), Ramp: 2-5 °C/min to 230-250°C, Hold: 5-10 min
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-350) for identification, SIM for quantification
SIM Ions This compound: m/z 192; TDN: m/z 157, 172

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound in Wine

1. Sample Preparation: a. Pipette 5 mL of wine into a 20 mL headspace vial. b. Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds. c. Add an appropriate internal standard if quantitative analysis is required. d. Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

2. HS-SPME Extraction: a. Place the vial in a heating block or water bath set to 40-60°C. b. Allow the sample to equilibrate for 10-15 minutes. c. Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-60 minutes with constant agitation.

3. GC-MS Analysis: a. After extraction, immediately insert the SPME fiber into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode. b. Analyze using the GC-MS parameters outlined in Table 1.

Mandatory Visualization

coelution_troubleshooting_workflow start Start: Peak Anomaly Observed (Broad, Shouldered, Tailing) confirm_coelution Confirm Co-elution start->confirm_coelution check_ms Check Mass Spectra Across Peak (Changing Ion Ratios?) confirm_coelution->check_ms Method 1 peak_purity Perform Peak Purity Analysis (Software Tool) confirm_coelution->peak_purity Method 2 identify_interferent Identify Potential Interferent check_ms->identify_interferent peak_purity->identify_interferent isomers This compound Isomers (cis/trans, enantiomers) identify_interferent->isomers other_norisoprenoids Other C13-Norisoprenoids (e.g., TDN) identify_interferent->other_norisoprenoids matrix_effect Matrix Component identify_interferent->matrix_effect resolve_separation Resolve Separation isomers->resolve_separation other_norisoprenoids->resolve_separation matrix_effect->resolve_separation optimize_gc Optimize GC Method: - Slower temperature ramp - Use polar column (e.g., WAX) resolve_separation->optimize_gc For Isomers & TDN use_chiral_column Use Chiral GC Column (Cyclodextrin-based) resolve_separation->use_chiral_column For Enantiomers use_sim Use SIM Mode for Quantification (this compound: m/z 192, TDN: m/z 157) resolve_separation->use_sim If baseline resolution fails optimize_spme Optimize SPME Conditions (Time, Temperature) resolve_separation->optimize_spme For Matrix Effects end End: Resolved Peak optimize_gc->end use_chiral_column->end use_sim->end optimize_spme->end

Caption: Workflow for troubleshooting co-elution issues in this compound chromatography.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Vitispirane Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vitispirane. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the sensitivity of low-level this compound detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

A1: this compound is a C13-norisoprenoid, an aromatic compound found in various natural sources, including wine grapes (Vitis vinifera), roses, and vanilla.[1] It is known for its characteristic floral, fruity, and woody aroma, with notes of eucalyptus and camphor.[1] Detecting this compound at very low concentrations is crucial in the wine industry, as its presence, even below the sensory threshold of 800 µg/L, can significantly influence the overall aroma profile and quality of the wine.[1]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The most common and effective methods for this compound detection involve gas chromatography coupled with mass spectrometry (GC-MS). To enhance sensitivity for low-level detection in complex matrices like wine, a sample preparation and pre-concentration step is typically employed. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-less technique for this purpose. Therefore, HS-SPME-GC-MS is the preferred method for sensitive this compound analysis.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: Enhancing sensitivity for low-level this compound detection can be achieved through several strategies:

  • Optimization of HS-SPME parameters: This includes selecting the appropriate fiber coating, and optimizing extraction time and temperature.

  • Use of a sensitive detector: A mass spectrometer is highly sensitive and selective. Operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can further increase sensitivity.

  • Stable Isotope Dilution Assay (SIDA): The use of a deuterated internal standard, such as [2H5]-vitispirane, allows for highly accurate and sensitive quantification by correcting for matrix effects and variations in sample preparation.[1]

  • Method Validation: Proper validation of the analytical method, including the determination of the limit of detection (LOD) and limit of quantification (LOQ), ensures reliable results at low concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HS-SPME-GC-MS analysis of this compound.

Issue Possible Causes Recommended Solutions
No or very small this compound peak 1. Inefficient extraction: Incorrect SPME fiber, suboptimal extraction time or temperature. 2. Analyte loss during desorption: Incomplete transfer of this compound from the SPME fiber to the GC injector. 3. Low concentration in the sample: this compound levels are below the method's detection limit.1. Optimize HS-SPME parameters: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile compounds. Increase extraction time and temperature to facilitate the transfer of this compound to the headspace and subsequent adsorption onto the fiber. 2. Ensure complete desorption: Set the GC injector temperature to at least 250°C and allow for a sufficient desorption time (e.g., 5 minutes). 3. Increase sample volume or use a more sensitive detection mode: If possible, increase the sample volume in the headspace vial. Switch the mass spectrometer from full scan to Selected Ion Monitoring (SIM) mode, monitoring for characteristic this compound ions (e.g., m/z 192, 177, 136).
Poor reproducibility (high %RSD) 1. Inconsistent sample volume and headspace: Variations in the sample-to-headspace ratio between vials. 2. Fluctuations in extraction temperature and time: Inconsistent heating and timing of the SPME process. 3. Matrix effects: The complex composition of the sample (e.g., wine) can interfere with the extraction and ionization of this compound.1. Maintain consistency: Use a consistent sample volume and vial size for all samples and standards to ensure a constant headspace volume. 2. Automate the process: Use an autosampler for precise control over extraction time and temperature. 3. Use an internal standard: The addition of a stable isotope-labeled internal standard, like [2H5]-vitispirane, is the most effective way to compensate for matrix effects and improve reproducibility.
Broad or tailing peaks 1. Incorrect GC injector liner: Using a standard split/splitless liner instead of one designed for SPME. 2. Slow desorption from the fiber: Inadequate injector temperature. 3. Active sites in the GC system: Contamination in the injector liner, column, or detector.1. Use a narrow-bore SPME liner: These liners have a smaller internal diameter, which ensures a faster transfer of the analyte to the GC column, resulting in sharper peaks. 2. Increase injector temperature: A higher temperature will facilitate a more rapid desorption of this compound from the fiber. 3. Perform system maintenance: Clean or replace the injector liner and bake out the GC column to remove any active sites.
Co-elution with other compounds 1. Inadequate chromatographic separation: The GC temperature program may not be optimized to separate this compound from other volatile compounds in the sample. 2. Complex sample matrix: Samples like wine contain a large number of volatile compounds, increasing the likelihood of co-elution.1. Optimize the GC temperature program: Use a slower temperature ramp rate to improve the separation of closely eluting compounds. 2. Use a different GC column: A column with a different stationary phase (e.g., a polar DB-WAX column instead of a non-polar DB-5) can alter the elution order and resolve co-eluting peaks.[2] 3. Utilize high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS): These techniques can differentiate between compounds with the same nominal mass, providing confident identification even in cases of co-elution.

Quantitative Data Summary

The following table summarizes the quantitative performance of different methods for the analysis of this compound and related volatile compounds.

Method Analyte(s) Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Stable Isotope Dilution Assay (SIDA) with GC-MS This compoundCabernet Sauvignon Wine-500 ng/L[1]
HS-SPME-GC-MS SesquiterpenesRed Wine0.05 µg/L (average)0.15 µg/L (average)[3]
SPE-GC-MS/MS This compound and other volatile compoundsGewürztraminer and Teroldego Wines1/3 of LOQLowest point of the calibration curve[4]

Experimental Protocols

Protocol 1: HS-SPME-GC-MS for this compound Detection in Wine

This protocol is a general guideline based on common practices for the analysis of volatile compounds in wine. Optimization may be required for specific instruments and sample types.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.
  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
  • If using an internal standard, add the appropriate amount of the standard solution (e.g., [2H5]-vitispirane).
  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
  • Incubation: Place the vial in a heating block or autosampler agitator set to 40°C for 10 minutes to allow the sample to equilibrate.
  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with constant agitation.

3. GC-MS Analysis:

  • Injector: Set to 250°C in splitless mode.
  • Desorption: Insert the SPME fiber into the GC injector for 5 minutes to desorb the analytes.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 3°C/min.
  • Ramp to 240°C at 10°C/min, hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan (m/z 40-350) for initial screening or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring ions m/z 192, 177, and 136 for this compound.
  • Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparing with a reference standard or a spectral library (e.g., NIST).
  • For quantification, create a calibration curve using standards of known this compound concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 5 mL Wine nacl Add 1 g NaCl sample->nacl is Add Internal Standard nacl->is seal Seal Vial is->seal incubate Incubate (40°C, 10 min) seal->incubate extract Extract (40°C, 30 min) incubate->extract desorb Desorb (250°C, 5 min) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification detect->identify quantify Quantification identify->quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

troubleshooting_logic start Low/No this compound Signal check_spme Check HS-SPME Parameters (Fiber, Time, Temp) start->check_spme check_desorption Check Desorption (Injector Temp, Time) check_spme->check_desorption Optimal optimize_spme Optimize SPME (e.g., DVB/CAR/PDMS fiber, longer time/higher temp) check_spme->optimize_spme Suboptimal check_sensitivity Check MS Sensitivity (SIM/MRM Mode) check_desorption->check_sensitivity Optimal increase_desorption Increase Injector Temp (e.g., 250°C) check_desorption->increase_desorption Suboptimal use_sim Switch to SIM/MRM check_sensitivity->use_sim In Full Scan result_not_ok Still Low Signal check_sensitivity->result_not_ok Already in SIM result_ok Signal Improved optimize_spme->result_ok increase_desorption->result_ok use_sim->result_ok

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Vitispirane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with the quantification of Vitispirane in wine, focusing specifically on the impact of the wine matrix.

Frequently Asked Questions (FAQs)

Q1: What is the "wine matrix effect," and how does it impact my this compound quantification?

A1: The wine matrix effect is the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample.[1] Wine is a complex mixture of volatile and non-volatile compounds, including ethanol, sugars, acids, glycerol, and polyphenols.[2][3] These components can interfere with the analysis in several ways:

  • Altering Volatility: They can change the partitioning of this compound between the liquid wine phase and the headspace during extraction (e.g., HS-SPME), either suppressing or enhancing its release.[3][4]

  • Co-elution: Matrix components can co-elute with this compound during gas chromatography, potentially causing signal interference in the mass spectrometer.[1]

  • Injection Port Interactions: Components can affect the analyte's behavior in the hot GC injection port.[1]

Failure to account for these effects will lead to either an underestimation or overestimation of the true this compound concentration, resulting in inaccurate and unreliable data.[2]

Q2: My this compound recovery is consistently low when analyzing high-alcohol wines. What is the likely cause?

A2: The most probable cause is signal suppression due to high ethanol content. Ethanol, a major component of the wine matrix, increases the solubility of many volatile compounds, including this compound, in the liquid phase. This reduces the efficiency of their transfer into the headspace during extraction techniques like Headspace Solid-Phase Microextraction (HS-SPME).[3][5] Consequently, a smaller amount of this compound reaches the detector, leading to a lower measured concentration. The magnitude of this interaction is often the most significant among all matrix components.[3][5]

Q3: Why do I see significant variations in this compound results when I switch from a dry white wine to a sweet red wine?

A3: The variation is due to the drastic difference in the matrix composition between the two wine types.

  • Sugars (Glucose/Fructose): Sweet wines have high sugar content. Sugars tend to decrease the solubility of volatile compounds in the liquid phase, which increases their concentration in the headspace (a "salting-out" effect).[3][5] This can lead to signal enhancement compared to a dry wine.

  • Polyphenols (Tannins, Anthocyanins): Red wines are rich in polyphenols. These compounds can interact with aroma molecules, modulating their release.[6] This can either suppress or, in some cases, enhance the volatility of specific compounds.[6]

Because of these opposing and complex interactions, using a single calibration curve prepared in a solvent or a single type of model wine for all sample types will produce erroneous results.[2]

Q4: What is the most reliable method to accurately quantify this compound and overcome the matrix effect?

A4: The gold standard for accurately quantifying this compound in wine is the Stable Isotope Dilution Assay (SIDA) .[7][8] This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled [2H5]-Vitispirane) to the sample as an internal standard before any extraction steps.[7]

Because the labeled standard is chemically identical to the target this compound, it behaves in the exact same way during extraction and analysis. It is affected by the matrix to the same degree as the native this compound.[9] Quantification is then based on the ratio of the response of the native analyte to the labeled internal standard. This ratio remains constant regardless of signal suppression or enhancement, thus effectively canceling out the matrix effect and providing highly accurate and precise results.[7][10]

Q5: I do not have access to a labeled this compound standard. What are the best alternative calibration strategies?

A5: While SIDA is superior, two viable alternatives exist, each with its own limitations:

  • Standard Addition Method: This is the most robust alternative. The sample is divided into several aliquots. One is analyzed as is, while the others are spiked with increasing, known concentrations of a this compound standard. All are then analyzed, and the results are plotted on a graph. The endogenous concentration is determined by extrapolating the linear regression back to the x-intercept. This method creates a unique calibration for each specific sample, inherently accounting for its unique matrix.[2]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a "blank" matrix that is as close as possible to the actual samples. This could be a "de-aromatized" wine of the same type (e.g., a Riesling base for analyzing Riesling samples). While better than calibrating in a simple solvent, its accuracy depends entirely on how well the blank matrix truly matches the samples being analyzed.[2]

Data Presentation

Table 1: Impact of Key Wine Matrix Components on Volatile Headspace Partitioning

Matrix ComponentGeneral Effect on Headspace ConcentrationPrimary Mechanism of ActionReference
Ethanol DecreaseIncreases solubility of volatiles in the liquid phase, reducing their transfer to the headspace.[3][5]
Sugars (Glucose) IncreaseDecreases solubility of volatiles in the liquid phase ("salting-out" effect), promoting their transfer to the headspace.[3][5]
Glycerol Decrease (less than ethanol)Increases liquid phase viscosity and solubility of some volatiles.[3][5]
Polyphenols (Tannins, Catechin) Variable (Decrease/Increase)Can form weak bonds with volatile compounds, modulating their release. Effect is compound-specific.[6]

Table 2: Comparison of Calibration Strategies for this compound Quantification

Calibration StrategyPrincipleProsCons
Stable Isotope Dilution Assay (SIDA) An isotopically labeled internal standard is added to the sample, and quantification is based on the analyte/standard ratio.[7]Highest accuracy and precision; effectively cancels out matrix effects.[10]Requires a specific, often expensive, labeled internal standard.
Standard Addition Known amounts of standard are added directly to sample aliquots to create a sample-specific calibration curve.[2]High accuracy; accounts for the specific matrix of each sample.Labor-intensive and requires a larger volume of each sample.
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the sample (e.g., de-aromatized wine).[2]More accurate than solvent calibration; compensates for general matrix type.Accuracy is limited by how well the blank matrix matches the actual sample.
External Calibration (in Solvent) Standards are prepared in a pure solvent (e.g., ethanol/water).Simple and fast to prepare.Highly inaccurate for complex matrices like wine; does not account for any matrix effects.[2]

Experimental Protocols & Troubleshooting Guides

Guide 1: Protocol for this compound Quantification using HS-SPME-GC-MS with SIDA

This protocol outlines the recommended method for accurate this compound quantification.

1. Materials and Reagents:

  • Wine sample(s)

  • This compound analytical standard

  • Deuterated this compound internal standard ([2H5]-Vitispirane)[7]

  • Sodium Chloride (NaCl)

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME fiber (e.g., PDMS/DVB)[10]

  • GC-MS system

2. Procedure:

  • Sample Preparation: Pipette 5 mL of the wine sample into a 20 mL headspace vial.[7]

  • Internal Standard Spiking: Add a precise volume of the [2H5]-Vitispirane internal standard solution to the vial to achieve a known concentration (e.g., 20 µg/L).

  • Salting Out (Optional but Recommended): Add NaCl (e.g., 1 g) to the vial to increase the ionic strength, which helps drive volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in the autosampler tray. Incubate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration between the liquid and headspace phases.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Immediately desorb the fiber in the hot GC inlet (e.g., 250°C).

    • Perform chromatographic separation on a suitable column (e.g., DB-Wax).

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native this compound and [2H5]-Vitispirane.[8]

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the native analyte to the labeled internal standard and the initial concentration of the added standard.

Guide 2: How to Assess the Matrix Effect in Your Experiment

If you suspect matrix effects are influencing your results, you can quantify them using the following procedure.[1]

1. Preparation:

  • Prepare a this compound standard solution in a pure solvent (e.g., 12% v/v ethanol/water solution). This is Calibration Curve A .

  • Prepare a "blank" wine matrix by removing all volatile compounds from a representative wine (e.g., via rotary evaporation).

  • Spike the blank wine matrix with the same concentrations of this compound used for Curve A. This is Calibration Curve B (Matrix-Matched) .

2. Analysis:

  • Analyze both sets of standards using your established analytical method (e.g., HS-SPME-GC-MS).

  • Determine the slope of the linear regression for both calibration curves.

3. Calculation:

  • Use the following formula to calculate the Matrix Effect percentage (ME%): ME (%) = ((Slope of Curve B) / (Slope of Curve A) - 1) * 100[1]

4. Interpretation:

  • ME% ≈ 0: No significant matrix effect.

  • ME% < 0: Signal suppression (the matrix is causing a lower response).

  • ME% > 0: Signal enhancement (the matrix is causing a higher response).

Visualizations

Matrix_Effect_Workflow Workflow of the Wine Matrix Effect on this compound Analysis cluster_Sample 1. Wine Sample cluster_Process 2. Analytical Process cluster_Result 3. Result Analyte This compound (Target Analyte) Extraction Headspace Extraction (HS-SPME) Analyte->Extraction Matrix Matrix Components (Ethanol, Sugars, Phenols) Matrix->Extraction Alters Volatility (Suppression/ Enhancement) Analysis Instrumental Analysis (GC-MS) Matrix->Analysis Co-elution & Interference Extraction->Analysis Signal Analytical Signal Analysis->Signal Calibration_Decision_Tree Decision Tree for Selecting a Calibration Strategy start Need to Quantify this compound? q1 Isotopic Standard ([2H5]-Vitispirane) Available? start->q1 sida Use Stable Isotope Dilution Assay (SIDA) (Highest Accuracy) q1->sida Yes q2 Is the sample matrix highly variable or complex? q1->q2 No std_add Use Standard Addition (High Accuracy, Sample Specific) q2->std_add Yes matrix_match Use Matrix-Matched Calibration (Moderate Accuracy) q2->matrix_match No/Uniform SIDA_Workflow Experimental Workflow for SIDA A 1. Aliquot 5 mL of Wine Sample B 2. Spike with known amount of [2H5]-Vitispirane (IS) A->B C 3. Add NaCl (optional) and Seal Vial B->C D 4. Equilibrate with Heat and Agitation C->D E 5. Extract Headspace with SPME Fiber D->E F 6. Desorb Fiber in GC Inlet and Analyze via GC-MS (SIM) E->F G 7. Calculate Concentration based on Analyte/IS Ratio F->G

References

Reducing variability in Vitispirane headspace measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize variability in Vitispirane headspace measurements, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is a C13-norisoprenoid, a type of volatile organic compound that contributes to the aroma profile of various substances, including wine.[1] It is known for its camphor or eucalyptus-like aroma.[1] Accurate measurement of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in research contexts where aroma profiling is significant.

Q2: What is headspace analysis and why is it used for this compound?

A2: Headspace analysis is a technique used to analyze volatile organic compounds (VOCs) present in the gas phase above a solid or liquid sample in a sealed container.[2][3] This method is ideal for this compound because it allows for the extraction and concentration of the volatile analytes from a complex sample matrix without injecting non-volatile components into the analytical instrument, which helps to protect the system from contamination.[2][3]

Q3: What are the most common analytical techniques for this compound headspace measurement?

A3: The most common technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] SPME is a solvent-free extraction method that uses a coated fiber to adsorb and concentrate volatile analytes from the headspace.[6] The fiber is then desorbed in the hot GC inlet for separation and detection by MS.[7] This combination offers high sensitivity and is suitable for identifying and quantifying trace-level volatile compounds like this compound.[5][8]

Q4: What are the primary sources of variability in SPME-GC-MS analysis?

A4: Variability in SPME-GC-MS can arise from several factors. Key sources include the SPME fiber itself (degradation, improper conditioning), the extraction process (inconsistent time, temperature, and agitation), sample matrix effects (pH, salt content), and the GC-MS instrument (injector leaks, column fouling, detector drift).[7] Many times, SPME is known for poor reproducibility if proper care and precautions are not taken.[7]

Troubleshooting Guide

Q5: My peak areas for this compound are highly variable between replicate injections. What should I check first?

A5: High variability in peak area is a common issue.[7] A systematic approach is needed to identify the root cause. Start by isolating the problem to either the sampling/extraction stage or the analytical instrument.

Troubleshooting Workflow for High Peak Area Variability

G start High Peak Area Variability Observed check_is Are you using an internal standard (IS)? start->check_is is_ratio Is the Analyte/IS ratio also variable? check_is->is_ratio Yes implement_is Implement an appropriate internal standard (e.g., deuterated this compound) to compensate for variability. check_is->implement_is No direct_inject Perform direct injection of a known standard solution is_ratio->direct_inject Yes spme_issue Problem is likely with the SPME/Headspace Method is_ratio->spme_issue No (IS corrects it) direct_inject_result Is the peak area still variable? direct_inject->direct_inject_result gc_issue Problem is likely with the GC-MS System direct_inject_result->gc_issue Yes direct_inject_result->spme_issue No gc_actions Check for: - Injector leaks (septa) - Column contamination - Inconsistent flow rate - Detector issues gc_issue->gc_actions spme_actions Check for: - Inconsistent extraction time/temp - Fiber degradation/conditioning - Inconsistent sample volume/matrix - Inconsistent fiber placement spme_issue->spme_actions

Caption: Troubleshooting decision tree for high peak area variability.

Q6: How can I optimize my SPME parameters for better reproducibility?

A6: Optimization of SPME conditions is critical for accurate analysis.[4][9] Key parameters to control include:

  • SPME Fiber: Choose a fiber coating appropriate for this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a wide range of volatile and semi-volatile compounds.[9] Always condition a new fiber according to the manufacturer's instructions and recondition it briefly before each use.[7]

  • Extraction Time and Temperature: The system must reach equilibrium for reproducible results. You need to optimize the equilibrium time and temperature to decrease deviation caused by small fluctuations.[7] Higher temperatures can increase the volatility of analytes but may also drive them out of the fiber if too high.

  • Sample Matrix: The composition of your sample can significantly affect analyte partitioning into the headspace.

    • Salt Addition: Adding salt (e.g., 25-30% wt./vol. NaCl) increases the ionic strength of aqueous samples, which can reduce the solubility of polar analytes and promote their release into the headspace.[3]

    • pH Adjustment: Adjusting the pH can improve the volatility of acidic or basic analytes.

  • Agitation: Consistent agitation (stirring or shaking) of the sample during incubation is necessary to facilitate the equilibrium of this compound between the sample and the headspace.

Q7: My results show significant carryover between samples. What is the cause and how can I fix it?

A7: Carryover occurs when remnants of a previous sample appear in the current analysis. This can be caused by several factors:

  • Incomplete Desorption from SPME Fiber: The desorption time or temperature in the GC inlet may be insufficient to release all analytes from the fiber. Increase the desorption temperature or time.[10] Adsorbent-type fibers (like Carboxen/PDMS) may require higher desorption temperatures (e.g., 280-300°C) than absorbent fibers.[11]

  • Contamination in the Injection Port: High-boiling components from previous samples can accumulate in the GC liner or on the septum.[12] Regular replacement of the liner and septum is crucial.[12]

  • Column Contamination: If the column is contaminated, a "bake-out" at a high temperature (within the column's limits) may be necessary. In severe cases, trimming the front end of the column or replacing it entirely is required.[12]

Data Presentation

The following tables provide recommended starting parameters for HS-SPME-GC-MS analysis of this compound, based on typical values found in the literature for wine volatiles. These should be optimized for your specific application.

Table 1: Recommended HS-SPME Parameters

Parameter Recommended Value/Range Rationale
SPME Fiber DVB/CAR/PDMS Broad-spectrum coating suitable for various volatiles.[9]
Sample Volume 5-10 mL (in 20 mL vial) Ensures sufficient headspace for equilibrium.[13][14]
Salt Addition 1.5 - 2 g NaCl (for 5-10 mL sample) Increases ionic strength, enhancing analyte release.[13][14]
Incubation/Extraction Temp. 40 - 60 °C Balances analyte volatility with thermal stability.[14]
Incubation/Extraction Time 20 - 60 min Allows for equilibrium to be reached between sample and headspace.[14]

| Agitation | 250 rpm | Ensures homogeneity and facilitates mass transfer.[13] |

Table 2: Recommended GC-MS Parameters

Parameter Recommended Value/Range Rationale
Injection Mode Splitless (for 1-2 min) Maximizes transfer of analytes to the column for trace analysis.
Injector Temperature 250 - 280 °C Ensures rapid and complete desorption of this compound from the fiber.[5][10]
Carrier Gas Helium at 1 mL/min Inert carrier gas providing good chromatographic efficiency.[13]
Column Type Mid-polarity (e.g., Wax or 1701-type) Provides good separation for compounds like this compound.[5][13]
Oven Program Start at 45-50°C, ramp to 240-250°C Separates a wide range of volatile compounds by boiling point.[5][13]
MS Transfer Line Temp. 250 °C Prevents condensation of analytes before reaching the detector.[5]
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method for creating reproducible mass spectra.

| Mass Scan Range | 40 - 250 m/z | Covers the expected mass fragments for this compound and other common volatiles.[5] |

Experimental Protocols

Protocol: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix

This protocol provides a detailed methodology for the analysis of this compound.

HS-SPME-GC-MS Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_extraction 2. Headspace Extraction (SPME) cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing prep1 Pipette 10 mL of sample into a 20 mL headspace vial prep2 Add 2g of NaCl prep1->prep2 prep3 (Optional) Add internal standard prep2->prep3 prep4 Immediately seal vial with PTFE/silicone septum cap prep3->prep4 ext1 Place vial in autosampler tray with agitation (250 rpm) prep4->ext1 ext2 Incubate at 50°C for 20 min to allow for equilibration ext1->ext2 ext3 Expose conditioned DVB/CAR/PDMS fiber to headspace for 30 min ext2->ext3 anl1 Retract fiber and immediately insert into GC inlet (250°C) ext3->anl1 anl2 Desorb for 2 min in splitless mode anl1->anl2 anl3 Start GC oven program and MS data acquisition anl2->anl3 data1 Identify this compound peak by retention time and mass spectrum anl3->data1 data2 Integrate peak area data1->data2 data3 Quantify using calibration curve or internal standard ratio data2->data3

Caption: Standard experimental workflow for HS-SPME-GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Pipette 10 mL of the liquid sample into a 20 mL glass headspace vial.[13]

    • Add 2 g of anhydrous sodium chloride (NaCl) to the vial.[13]

    • If using an internal standard, spike the sample with the appropriate volume.

    • Immediately seal the vial with a magnetic cap equipped with a PTFE/silicone septum.[13]

  • Headspace Extraction:

    • Place the sealed vial into the autosampler tray of the headspace unit.

    • Set the incubation temperature to 50°C and the agitation speed to 250 rpm.[13]

    • Allow the sample to incubate for 10-20 minutes to reach equilibrium between the liquid and headspace phases.[13]

    • After incubation, expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed extraction time (e.g., 30-60 minutes).[14]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and injected into the GC inlet, which is held at 250°C.[13]

    • The fiber remains in the inlet for 2-7 minutes in splitless mode to ensure complete thermal desorption of the analytes onto the GC column.[14]

    • Initiate the GC oven temperature program and begin mass spectrometer data acquisition.

    • After desorption, condition the fiber at an elevated temperature (e.g., 250°C) for 10 minutes before the next extraction.[14]

  • Data Analysis:

    • Identify the this compound peak in the resulting chromatogram based on its retention time and by comparing its mass spectrum to a reference library.

    • Integrate the peak area of the target ion for this compound.

    • Quantify the concentration using a calibration curve prepared with this compound standards or by calculating the peak area ratio relative to a known concentration of an internal standard.[15]

References

Calibration strategies for accurate Vitispirane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate Vitispirane analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis important?

A1: this compound is a volatile organic compound (VOC) and a C13-norisoprenoid that contributes to the aroma profile of various natural products, including wine, grapes, and quince fruit.[1][2] It is known for its floral, fruity, and woody aroma, sometimes described as reminiscent of eucalyptus or camphor.[1] Accurate analysis is crucial in flavor and fragrance research, quality control of food and beverages, and in understanding the chemical composition of natural products.

Q2: What are the common analytical techniques for this compound quantification?

A2: The most prevalent technique for analyzing this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3][4][5] Sample preparation often involves methods like Headspace Solid-Phase Microextraction (HS-SPME) to extract and concentrate the volatile compounds from the sample matrix before introducing them into the GC-MS system.[4][6]

Q3: What are the primary calibration strategies for this compound analysis?

A3: The three primary calibration strategies are External Standard (ES) calibration, Internal Standard (IS) calibration, and Stable Isotope Dilution Analysis (SIDA).[7] The choice of strategy depends on the required accuracy, the complexity of the sample matrix, and the availability of appropriate standards. SIDA is considered the gold standard for accuracy in flavor and aroma research.[8][9][10]

Q4: What is the key difference between an internal and an external standard?

A4: An external standard is prepared and analyzed separately from the unknown sample. A calibration curve is generated from the standards, and the sample's concentration is determined by comparing its response to this curve.[11][12] An internal standard is a known amount of a different compound added directly to every sample and calibration standard before analysis.[13][14] The ratio of the analyte's response to the internal standard's response is used for quantification, which helps to correct for variations in sample preparation and injection volume.[13][15]

Section 2: Calibration Strategy Selection and Workflows

Choosing the right calibration strategy is critical for achieving the desired accuracy and precision. The following diagram illustrates a decision-making workflow.

cluster_legend Legend k1 Decision k2 Process/Method k3 Outcome start Start: Define Analytical Goal q1 High Accuracy & Precision Required? start->q1 q2 Complex Matrix or Multi-Step Sample Prep? q1->q2 Yes proc_es Simple, clean matrix. Minimal sample prep. q1->proc_es No q3 Isotopically Labeled Standard Available? q2->q3 Yes is Internal Standard (IS) q2->is No q3->is No sida Stable Isotope Dilution Analysis (SIDA) q3->sida Yes es External Standard (ES) proc_es->es

Caption: Decision workflow for selecting an appropriate calibration strategy.

Comparison of Calibration Strategies

The table below summarizes the key characteristics of each calibration method to aid in selection.

FeatureExternal Standard (ES)Internal Standard (IS)Stable Isotope Dilution Analysis (SIDA)
Accuracy Moderate; susceptible to matrix effects and injection variability.[15]Good; corrects for injection volume and some sample prep losses.[7]Excellent; provides the most accurate data by correcting for matrix effects and losses during all sample preparation steps.[8][9]
Precision LowerGoodHighest
Complexity Low; simple to perform.[11]Moderate; requires finding a suitable internal standard.[14]High; requires synthesis and use of isotopically labeled standards.[16]
Cost LowModerateHigh
Best For Simple matrices, high-throughput screening, when high accuracy is not critical.Complex matrices, methods with multi-step sample preparation.[13]Applications requiring the highest accuracy, such as reference material certification and complex food/flavor analysis.[10][16]

Section 3: Experimental Protocols

Protocol 3.1: External Standard (ES) Calibration for this compound

This protocol is suitable for preliminary screening or when analyzing this compound in a simple, well-defined matrix.

1. Preparation of this compound Stock Solution:

  • Accurately weigh ~10 mg of pure this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol or ethanol) in a 10 mL volumetric flask to create a stock solution of ~1 mg/mL. Store at -20°C.

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. The concentration range should bracket the expected concentration of this compound in the samples.[17]

  • An example calibration set is provided in the table below.

Example Calibration Standard Preparation (for a 1 mg/mL Stock)

Standard Level Volume of Stock (µL) Final Volume (mL) Final Concentration (µg/mL)
1 5 10 0.5
2 10 10 1.0
3 50 10 5.0
4 100 10 10.0

| 5 | 200 | 10 | 20.0 |

3. Sample Preparation:

  • Prepare the unknown sample using the same solvent and dilution factor as the standards, if possible. For solid or complex liquid samples, use an appropriate extraction method (e.g., HS-SPME).

4. GC-MS Analysis:

  • Analyze the calibration standards from lowest to highest concentration, followed by the unknown samples.

  • Use identical GC-MS conditions for all runs.[5]

5. Data Analysis:

  • For each standard, integrate the peak area of the this compound peak.

  • Create a calibration curve by plotting peak area (y-axis) versus concentration (x-axis).

  • Perform a linear regression on the data points. The curve should have a coefficient of determination (R²) of ≥ 0.995.[18]

  • Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.[11]

Protocol 3.2: Stable Isotope Dilution Analysis (SIDA) for this compound

This protocol is the recommended method for obtaining the most accurate and reliable quantitative data.

1. Reagents:

  • This compound analytical standard.

  • Isotopically labeled this compound internal standard (e.g., [²H₅]-vitispirane).[1]

  • Solvents (e.g., methanol, dichloromethane).

2. Preparation of Standard Solutions:

  • Prepare separate stock solutions of the native this compound and the labeled internal standard (~1 mg/mL).

  • Create a series of calibration standards, each containing a constant amount of the labeled internal standard and varying amounts of the native this compound.

3. Sample Preparation and Spiking:

  • Accurately weigh or measure a known amount of the sample.

  • Add a precise and known amount of the labeled internal standard solution directly to the sample at the very beginning of the preparation process.[16] This is a critical step.

  • Allow the sample and internal standard to equilibrate.

  • Perform the extraction procedure (e.g., liquid-liquid extraction or SPME).

4. GC-MS Analysis:

  • Analyze the calibration standards and the spiked samples using GC-MS.

  • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for both the native this compound and the labeled standard.

5. Data Analysis Workflow:

  • The workflow for SIDA quantification is illustrated below.

cluster_workflow SIDA Data Analysis Workflow A 1. Acquire Data (GC-MS in SIM mode) B 2. Integrate Peak Areas - Native Analyte (Ax) - Labeled Standard (Ais) A->B C 3. Calculate Response Ratio for each standard: Ratio = Ax / Ais B->C D 4. Build Calibration Curve Plot (Ax / Ais) vs. (Cx / Cis) C->D E 5. Analyze Sample Calculate sample's (Ax / Ais) ratio D->E F 6. Quantify Interpolate sample ratio on calibration curve to find concentration E->F

Caption: Step-by-step workflow for data processing in a SIDA experiment.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the calibration and analysis of this compound.

Q5: My calibration curve is not linear (R² < 0.995). What are the potential causes?

A5: Poor linearity can stem from several sources. The most common are inaccurate standard preparation, detector saturation at high concentrations, or using a concentration range that is outside the linear dynamic range of the instrument.[7] Always operate within the linear range of the detector.[19]

Q6: I am observing significant matrix effects. How can I mitigate them?

A6: Matrix effects occur when components in the sample other than the analyte interfere with the analysis, causing signal suppression or enhancement.[6] The most effective way to overcome this is by using Stable Isotope Dilution Analysis (SIDA), as the isotopically labeled standard is affected by the matrix in the same way as the native analyte.[16][20] If SIDA is not feasible, matrix-matched calibration (preparing standards in a blank matrix similar to the sample) or the standard addition method can also be effective.[6][17]

Q7: My internal standard recovery is low or inconsistent. What should I do?

A7: This issue points to problems with the sample preparation or extraction steps.

  • Ensure Equilibration: Allow sufficient time for the internal standard to fully equilibrate with the sample matrix before extraction.

  • Check Standard Stability: Verify that the internal standard is stable throughout the entire sample preparation process.

  • Review Extraction Protocol: Optimize the extraction parameters (e.g., solvent, pH, temperature) to ensure efficient recovery of both the analyte and the internal standard. An ideal internal standard should have chemical and physical properties very similar to the analyte.[13][14]

Q8: How do I choose an appropriate internal standard if a labeled this compound is unavailable?

A8: When a stable isotope-labeled analog is not available, a suitable internal standard should:

  • Be chemically similar to this compound (e.g., another terpene or spiroether).

  • Not be naturally present in the sample.[13]

  • Elute near the this compound peak but be chromatographically well-resolved.

  • Exhibit similar extraction and ionization behavior.[14]

  • Be commercially available in high purity.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common calibration issues.

start Problem Identified (e.g., Poor R², High RSD) check_standards Verify Standard Preparation - Calculations Correct? - Pipetting Accurate? - Freshly Prepared? start->check_standards check_instrument Check Instrument Performance - Injection System OK? - Column Integrity? - Detector Sensitivity? start->check_instrument check_matrix Investigate Matrix Effects - Run Matrix Blank - Run Spiked Sample start->check_matrix solution_standards Remake Standards check_standards->solution_standards solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument solution_matrix Implement SIDA or Matrix-Matched Calibration check_matrix->solution_matrix

References

Validation & Comparative

Unveiling Vitispirane: A Comparative Guide to GC-MS Method Validation in Wine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of aromatic compounds in complex matrices like wine is paramount. This guide provides a detailed comparison of the validation parameters for the gas chromatography-mass spectrometry (GC-MS) method, a cornerstone technique for the analysis of vitispirane, a key aroma compound in wine. We delve into the experimental data supporting its validation and explore alternative methodologies.

This compound, a C13-norisoprenoid, contributes floral and fruity notes to wine aroma. Its concentration, often near its sensory threshold, necessitates sensitive and accurate analytical methods for quality control and research. The most established and widely used technique for this purpose is GC-MS, frequently coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation and a stable isotope dilution assay (SIDA) for quantification.

Performance Comparison of Analytical Methods

While GC-MS holds its position as the gold standard for this compound analysis, emerging techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are being explored for the comprehensive analysis of volatile compounds in wine. Below is a comparative summary of the validation parameters for the HS-SPME-GC-MS method, which showcases its suitability for routine and research applications. At present, detailed validation data for alternative methods specifically for this compound remains less documented in publicly available literature.

ParameterHS-SPME-GC-MS with Stable Isotope Dilution AssayHPLC-MS/MS
Linearity (R²) > 0.99Data not readily available for this compound
Limit of Detection (LOD) ~0.05 µg/L (average for similar compounds)Data not readily available for this compound
Limit of Quantification (LOQ) 500 ng/L[1]Data not readily available for this compound
Precision (RSD) < 12% (for similar compounds)[2]Data not readily available for this compound
Accuracy (% Recovery) 98.9% - 102.6% (for similar compounds)[2]Data not readily available for this compound

Experimental Protocols

A robust and validated method is crucial for obtaining reliable data. The following section details the experimental protocol for the analysis of this compound in wine using HS-SPME-GC-MS with a stable isotope dilution assay.

HS-SPME-GC-MS Method for this compound Analysis

This method, adapted from established protocols for volatile compounds in wine, is optimized for the sensitive and accurate quantification of this compound.

1. Sample Preparation and Extraction:

  • Internal Standard: A known concentration of a deuterated this compound internal standard ([²H₅]-vitispirane) is added to a 5 mL wine sample. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby enhancing accuracy.[1]

  • SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for the extraction of a wide range of volatile and semi-volatile compounds.

  • Extraction: The vial containing the wine sample and internal standard is incubated to allow for the equilibration of this compound between the liquid and headspace. The SPME fiber is then exposed to the headspace to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) based on their boiling points and interactions with the stationary phase.

  • Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analyte and its internal standard.

3. Quantification:

  • The concentration of this compound in the wine sample is determined by comparing the peak area ratio of the native this compound to the deuterated internal standard against a calibration curve.

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the key steps in the HS-SPME-GC-MS workflow for this compound analysis and the logical relationship of method validation.

HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Wine Sample Wine Sample Internal Standard Addition Internal Standard Addition Wine Sample->Internal Standard Addition Incubation Incubation Internal Standard Addition->Incubation HS-SPME HS-SPME Incubation->HS-SPME GC-MS GC-MS HS-SPME->GC-MS Data Acquisition Data Acquisition GC-MS->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

HS-SPME-GC-MS Workflow

Method Validation Parameters Method Validation Method Validation Linearity Linearity Method Validation->Linearity LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Precision Precision Method Validation->Precision Accuracy Accuracy Method Validation->Accuracy

Method Validation Parameters

References

A Guide to Inter-Laboratory Comparison of Vitispirane Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of vitispirane, a key aroma compound in various wines. While no formal, large-scale inter-laboratory comparison studies on this compound have been published to date, this document outlines a standardized methodology based on the most prevalent and validated analytical techniques described in scientific literature. The aim is to facilitate future comparative studies to enhance the robustness and comparability of this compound quantification across different research laboratories.

The primary analytical technique detailed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which is widely employed for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[1][2][3][4][5]

Data Presentation: A Framework for Comparison

An effective inter-laboratory comparison relies on the consistent reporting and statistical analysis of results from participating laboratories. A centralized body would distribute identical, stabilized wine samples to each laboratory. The collected data should then be compiled into a summary table to assess performance and variability.

Key performance indicators in such a study typically include the reported concentration of this compound, the consensus mean from all laboratories, the standard deviation, and the Z-score. The Z-score is a crucial metric for evaluating a laboratory's performance, indicating how far and in what direction a result deviates from the consensus mean.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]

Below is a template for presenting the results of a hypothetical inter-laboratory comparison for this compound analysis.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/L)Mean (µg/L)Standard Deviation (µg/L)Z-ScoreAssessment
Lab A8.58.80.6-0.50Satisfactory
Lab B9.28.80.60.67Satisfactory
Lab C7.98.80.6-1.50Satisfactory
Lab D9.88.80.61.67Satisfactory
Lab E10.28.80.62.33Unsatisfactory
Lab F8.28.80.6-1.00Satisfactory

Experimental Protocols

To ensure consistency and minimize variability in an inter-laboratory comparison, a standardized and detailed analytical protocol is essential. The following protocol for this compound analysis by HS-SPME-GC-MS is a synthesis of methodologies reported in the literature.

1. Sample Preparation:

  • Objective: To prepare the wine sample for volatile extraction.

  • Procedure:

    • Transfer 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties and retention time) for accurate quantification.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Objective: To extract and concentrate this compound from the sample's headspace.

  • Apparatus: An autosampler equipped with an SPME fiber holder.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its high efficiency in trapping a wide range of volatile compounds.[1][2]

  • Procedure:

    • Incubation/Equilibration: Incubate the sample vial at 40°C for 15 minutes with continuous agitation to allow for equilibration of this compound between the liquid and headspace phases.

    • Extraction: Expose the SPME fiber to the headspace of the sample vial at 40°C for 30 minutes with continuous agitation.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify this compound.

  • Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Procedure:

    • Desorption: After extraction, the SPME fiber is immediately transferred to the GC injector port, heated to 250°C, where the trapped analytes are thermally desorbed into the GC column for 5 minutes in splitless mode.

    • Gas Chromatography:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this compound from other wine volatiles.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature of 40°C, hold for 3 minutes.

        • Ramp to 150°C at a rate of 4°C/min.

        • Ramp to 240°C at a rate of 10°C/min and hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Mode: Full scan mode (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Key ions for this compound (m/z 194, 179, 123) should be monitored.

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical flow of a typical inter-laboratory comparison study, from the initial preparation of test materials to the final evaluation of laboratory performance.

ILC_Workflow A Preparation of Homogeneous Test Material (Wine Sample) B Distribution of Samples to Participating Laboratories A->B C Analysis of this compound (Standardized Protocol) B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Data D->E F Calculation of Consensus Mean and Standard Deviation E->F G Calculation of Z-Scores E->G H Evaluation of Laboratory Performance F->H G->H I Issuance of Final Report and Comparison Guide H->I

Inter-laboratory comparison workflow for this compound analysis.

References

Vitispirane vs. TDN in Riesling: A Comparative Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and wine professionals on the distinct sensory contributions of two key C13-norisoprenoids, Vitispirane and 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), to the aroma profile of Riesling wine.

This guide provides a detailed comparison of the sensory impact of this compound and TDN, two prominent C13-norisoprenoid aroma compounds found in Riesling wine. While both originate from the degradation of carotenoids in grapes, their sensory characteristics and impact on the final wine profile are markedly different. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and presents visual diagrams to illustrate their formation and evaluation.

Quantitative Sensory Data

The sensory relevance of an aroma compound is determined by its concentration in the wine relative to its sensory threshold. The following tables summarize the known sensory thresholds and typical concentration ranges for this compound and TDN in Riesling wine.

Table 1: Sensory Thresholds of this compound and TDN in Riesling Wine

CompoundSensory Descriptor(s)Detection Threshold (µg/L)Recognition Threshold (µg/L)Rejection Threshold (µg/L)
This compound Floral, fruity, woody, eucalyptus, camphor[1]~100[2]--
TDN Petrol, kerosene[1]2 - 410 - 1271 - 82

Table 2: Typical Concentration Ranges of this compound and TDN in Riesling Wine

CompoundConcentration Range in Young Riesling (µg/L)Concentration Range in Aged Riesling (µg/L)
This compound 0.5 - 80[3]Can increase with aging[2]
TDN 1.3 - 17.1[4]Up to 255[4]

Sensory Impact Comparison

TDN is well-known for its potent "petrol" or "kerosene" aroma in aged Riesling.[1] Its low sensory detection threshold means that even at low concentrations, it can significantly influence the wine's bouquet. In contrast, this compound is characterized by more subtle floral, fruity, and camphor-like notes.[1][2] A study on Riesling wine aging showed that while this compound concentrations were approximately three times higher than those of TDN, its sensory impact was considered limited due to its significantly higher detection threshold of around 100 µg/L.[2] This suggests that while both compounds contribute to the complexity of Riesling's aroma, TDN is often the more dominant and readily perceived C13-norisoprenoid, particularly as the wine ages.

Experimental Protocols

The quantification and sensory evaluation of this compound and TDN in Riesling wine involve specific analytical and sensory methodologies.

Chemical Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a common and effective method for the analysis of volatile compounds like this compound and TDN in wine.

  • Sample Preparation: A wine sample (typically 5-10 mL) is placed in a sealed vial. An internal standard (e.g., deuterated TDN or this compound) is often added for accurate quantification.

  • Headspace Extraction (HS-SPME): A solid-phase microextraction (SPME) fiber is exposed to the headspace (the gas phase above the wine) in the vial. The volatile compounds, including this compound and TDN, adsorb onto the fiber coating. The extraction is typically carried out at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) with agitation to promote volatilization.

  • Gas Chromatography (GC) Separation: The SPME fiber is then inserted into the heated injection port of a gas chromatograph. The adsorbed volatile compounds are desorbed from the fiber and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the compounds based on their boiling points and chemical properties.

  • Mass Spectrometry (MS) Detection and Quantification: As the separated compounds exit the GC column, they enter a mass spectrometer. The MS ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This allows for their identification and quantification by comparing their spectra and retention times to those of known standards.

Sensory Analysis: Descriptive Analysis

Descriptive analysis is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

  • Panelist Selection and Training: A panel of trained assessors (typically 8-12 individuals) is selected based on their sensory acuity and ability to describe aromas. The panelists undergo training to familiarize themselves with the specific aroma attributes relevant to Riesling wine, including reference standards for this compound and TDN at various concentrations.

  • Sample Presentation: Wine samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). The samples are served in standardized glasses, coded with random three-digit numbers to prevent bias. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists evaluate the intensity of each aroma attribute (e.g., "petrol," "floral," "fruity," "camphor") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the wines.

Visualizations

The following diagrams illustrate the formation pathways of this compound and TDN and a typical experimental workflow for their analysis.

G cluster_0 Carotenoid Precursors in Grapes cluster_1 Degradation & Transformation cluster_2 C13-Norisoprenoid Aroma Compounds Carotenoids Carotenoids Enzymatic/Photochemical Degradation Enzymatic/Photochemical Degradation Carotenoids->Enzymatic/Photochemical Degradation Glycosidically Bound Precursors Glycosidically Bound Precursors Enzymatic/Photochemical Degradation->Glycosidically Bound Precursors Acid Hydrolysis (during aging) Acid Hydrolysis (during aging) This compound This compound Acid Hydrolysis (during aging)->this compound TDN TDN Acid Hydrolysis (during aging)->TDN Glycosidically Bound Precursors->Acid Hydrolysis (during aging)

Figure 1. Simplified formation pathway of this compound and TDN from carotenoid precursors in grapes.

G cluster_0 Sample Preparation cluster_1 Chemical Analysis cluster_2 Sensory Analysis Wine Sample Wine Sample Internal Standard Addition Internal Standard Addition Wine Sample->Internal Standard Addition Panelist Training Panelist Training Wine Sample->Panelist Training HS-SPME HS-SPME Internal Standard Addition->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Final Report Final Report Data Processing->Final Report Descriptive Analysis Descriptive Analysis Panelist Training->Descriptive Analysis Statistical Analysis Statistical Analysis Descriptive Analysis->Statistical Analysis Statistical Analysis->Final Report

Figure 2. Experimental workflow for the comparative analysis of this compound and TDN in Riesling wine.

References

A Comparative Analysis of Vitispirane Formation by Different Yeast Strains in Wine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the formation of Vitispirane, a key aroma compound in wine, by different yeast strains. This compound, a C13-norisoprenoid, contributes characteristic floral, fruity, and woody notes to wine aroma.[1] Its formation is intricately linked to the metabolic activity of yeast during fermentation, acting on precursors derived from grape carotenoids.[1][2] Understanding the differential capacity of various yeast strains to produce this compound is crucial for targeted aroma profile development in winemaking and for broader applications in flavor science.

This document presents quantitative data on the production of C13-norisoprenoids (a class of compounds including this compound) by different yeast combinations, details the experimental protocols for such a comparative study, and illustrates the biochemical pathways and experimental workflows.

Quantitative Comparison of C13-Norisoprenoid Formation

The following table summarizes the concentration of total C13-norisoprenoids in Chardonnay wine following fermentation with different yeast combinations. This data provides a valuable proxy for comparing the potential of these yeast strains to contribute to this compound formation. The fermentations were conducted as sequential or simultaneous co-fermentations of non-Saccharomyces yeasts with Saccharomyces cerevisiae.

Yeast Strain(s)Fermentation TypeTotal C13-Norisoprenoids (mg/L)
Saccharomyces cerevisiae (Sc)Pure Culture30.50
Pichia kudriavzevii F2-24 / ScSimultaneous Co-fermentation36.80
Metschnikowia pulcherrima HX-13 / ScSimultaneous Co-fermentation45.34
Issatchenkia terricola SLY-4 / ScSimultaneous Co-fermentation69.88
Pichia kudriavzevii F2-24 / ScSequential Co-fermentation55.45
Metschnikowia pulcherrima HX-13 / ScSequential Co-fermentation49.88
Issatchenkia terricola SLY-4 / ScSequential Co-fermentation60.01

Data adapted from a 2022 study on Chardonnay wine.[3][4]

Experimental Protocols

This section details the methodologies for a comparative study of this compound formation by different yeast strains.

Laboratory-Scale Fermentation (Microvinification)

This protocol is designed for the controlled fermentation of grape must to evaluate the impact of different yeast strains on the production of volatile compounds.

a. Must Preparation:

  • Start with a sterile grape must, for example, Chardonnay, with a sugar concentration of approximately 226 g/L, a pH of 3.92, and total assimilable nitrogen of 343 mg/L.[5]

  • To ensure sterility and eliminate native microflora, the must should be pasteurized.[5]

b. Yeast Inoculation:

  • Pure Culture Fermentation: Inoculate the sterile must with a single yeast strain (e.g., Saccharomyces cerevisiae) at a concentration of 1 x 10^6 viable cells/mL.[5]

  • Co-fermentation:

    • Simultaneous: Inoculate the must with both a non-Saccharomyces and a Saccharomyces cerevisiae strain at the same time, each at a concentration of 5 x 10^5 viable cells/mL.[5]

    • Sequential: Inoculate the must first with the non-Saccharomyces strain. After a set period (e.g., 48 hours), inoculate with the Saccharomyces cerevisiae strain.[6]

  • All fermentations should be conducted in triplicate in sterile 2L bottles containing 1L of must, closed with sterile cotton wool, and maintained at a constant temperature of 20°C in static mode.[5]

c. Fermentation Monitoring:

  • Monitor the fermentation progress daily by measuring the density or weight loss due to CO2 release.

  • The end of fermentation is reached when the sugar is completely depleted.[5]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of volatile compounds, including this compound, from the fermented wine samples.

a. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place a 10 mL aliquot of the finished wine into a 20 mL vial.

  • Add an internal standard to the vial for quantification.

  • The vial is then sealed and heated to a specific temperature (e.g., 40°C) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Analysis:

  • The SPME fiber is then introduced into the injection port of a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • The volatile compounds are desorbed from the fiber and separated on a capillary column.

  • The mass spectrometer is operated in Single Ion Monitoring (SIM) mode to selectively detect and quantify this compound and other target compounds based on their specific mass-to-charge ratios.

Visualizing the Pathways and Processes

Biochemical Pathway of this compound Formation

This compound is a C13-norisoprenoid derived from the enzymatic or photochemical degradation of C40 carotenoids, such as β-carotene and neoxanthin, which are naturally present in grapes.[2][7] The initial breakdown of these carotenoids is catalyzed by carotenoid cleavage dioxygenases (CCDs).[8] This process yields various intermediate compounds that can then be further transformed into this compound during fermentation and aging.

Vitispirane_Formation_Pathway cluster_grape In the Grape cluster_fermentation During Fermentation & Aging Carotenoids Carotenoids Carotenoid_Cleavage_Dioxygenases Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->Carotenoid_Cleavage_Dioxygenases Enzymatic Cleavage Intermediate_Precursors Intermediate C13 Precursors Carotenoid_Cleavage_Dioxygenases->Intermediate_Precursors This compound This compound Intermediate_Precursors->this compound Yeast Metabolism & Acid Hydrolysis

Biochemical pathway of this compound formation.
Experimental Workflow for Comparative Yeast Study

The following diagram illustrates the key steps in a comparative study of this compound formation by different yeast strains.

Experimental_Workflow cluster_fermentation_setup Fermentation Setup cluster_analysis Analysis Grape_Must Sterile Grape Must Inoculation Inoculation (Pure & Co-culture) Grape_Must->Inoculation Yeast_Strains Yeast Strains (S. cerevisiae, non-Saccharomyces) Yeast_Strains->Inoculation Fermentation Controlled Fermentation (Microvinification) Inoculation->Fermentation Sampling Wine Sampling Fermentation->Sampling SPME SPME Extraction Sampling->SPME GCMS GC-MS Analysis SPME->GCMS Data_Analysis Data Analysis & Comparison GCMS->Data_Analysis

Experimental workflow for this compound analysis.

References

Vitispirane and TDN: A Comparative Review of Their Formation in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the formation pathways of two significant C13-norisoprenoid aroma compounds found in wine: vitispirane and 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). Both compounds originate from the degradation of carotenoids present in grapes and their development is significantly influenced by viticultural practices and winemaking conditions. This document summarizes quantitative data, details experimental protocols for their analysis, and provides visual representations of their formation pathways.

Quantitative Data Summary

The concentrations of this compound and TDN in wine are influenced by grape variety, viticultural practices, and aging conditions. The following tables summarize typical concentration ranges and key factors affecting their formation.

Table 1: Concentration of this compound and TDN in Various Wine Types

CompoundWine TypeConcentration Range (µg/L)Notes
This compound Riesling (young)0.5 - 80[1]Generally below sensory threshold.
Port Wine (aged over 40 years)Levels can be up to 5 times higher than in young ports.Contributes to the aged wine aroma.
Other Varieties (Chardonnay, Sauvignon blanc, Cabernet Sauvignon, Pinot noir)Detected, but typically in low concentrations.[1]Often below sensory threshold.
TDN Riesling (young, various regions)0.4 - 17.1[2][3]Often above the sensory threshold of 2 µg/L.[3][4]
Riesling (aged)Can exceed 50[5][6][7]Responsible for the characteristic "petrol" or "kerosene" aroma.
Australian RieslingCan reach up to 255[2]Higher levels are associated with increased sun exposure.[2]
Other White and Red VarietiesGenerally below 2.1, with some exceptions like Cabernet Franc (up to 6.4)[3][4]Typically below the sensory threshold.

Table 2: Factors Influencing the Formation of this compound and TDN

FactorInfluence on this compoundInfluence on TDNReferences
Grape Sun Exposure Increased precursor formation.Significantly increases precursor (xanthophylls) concentration, leading to higher TDN levels.[2][2]
Temperature Formation increases with higher storage temperatures.Formation rate increases with higher storage temperatures.[6][6][8]
pH Formation is acid-catalyzed.Formation is favored at lower pH (higher acidity) due to acid-catalyzed hydrolysis of precursors.[6][6][8]
Bottle Aging Concentration increases with bottle age.[7]Concentration significantly increases with bottle age.[5][7][5][7]
Oxygen High levels of oxidation in fortified wines can decrease levels.Can contribute to an increase in some cases, but high oxidation can also decrease levels.[8]

Formation Pathways: A Comparative Overview

This compound and TDN are C13-norisoprenoids derived from the enzymatic or photochemical degradation of C40-carotenoids, such as β-carotene and lutein, in grapes.[5][6][7] This degradation leads to the formation of various non-volatile precursors, which are often bound to sugars (glycosylated). During winemaking and aging, these precursors undergo acid-catalyzed hydrolysis and rearrangement to form the volatile aroma compounds.

While both this compound and TDN share a common origin, their specific formation pathways diverge from key intermediate precursors.

This compound Formation Pathway

The formation of this compound is understood to proceed through several precursors. One proposed key intermediate is a hypothetical megastigmane triol.[9] Glycosylated forms of this triol can undergo acid-catalyzed dehydration and rearrangement to yield this compound. Other identified precursors include bound forms of megastigm-5-ene-3,4,9-triol and isomeric 3-hydroxytheaspiranes.[9] A more recently identified pathway involves the acid-catalyzed degradation of glycoconjugated diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ols.[9]

TDN Formation Pathway

The formation of TDN is also a result of the acid-catalyzed hydrolysis of various precursors.[5] Key precursors include Riesling acetal and other glycosylated C13-polyols.[5][8] The degradation of xanthophylls, a class of carotenoids, is particularly linked to increased TDN levels.[2] Research has identified multiple TDN precursors in grapes, indicating a complex network of formation pathways.[8][10]

Comparative Visualization of Formation Pathways

The following diagrams illustrate the proposed formation pathways for this compound and TDN, highlighting their common origin and divergent routes.

G This compound and TDN Formation Pathways cluster_0 Carotenoid Degradation cluster_1 This compound Pathway cluster_2 TDN Pathway C40 Carotenoids C40 Carotenoids C13-Norisoprenoid Precursors (Glycosylated) C13-Norisoprenoid Precursors (Glycosylated) C40 Carotenoids->C13-Norisoprenoid Precursors (Glycosylated) Enzymatic/Photochemical Degradation Megastigmane Triol (Hypothetical) Megastigmane Triol (Hypothetical) C13-Norisoprenoid Precursors (Glycosylated)->Megastigmane Triol (Hypothetical) Xanthophylls Xanthophylls C13-Norisoprenoid Precursors (Glycosylated)->Xanthophylls Glycosylated Precursors Glycosylated Precursors Megastigmane Triol (Hypothetical)->Glycosylated Precursors This compound This compound Glycosylated Precursors->this compound Acid-Catalyzed Hydrolisis & Rearrangement Riesling Acetal & other\nGlycosylated Precursors Riesling Acetal & other Glycosylated Precursors Xanthophylls->Riesling Acetal & other\nGlycosylated Precursors TDN TDN Riesling Acetal & other\nGlycosylated Precursors->TDN Acid-Catalyzed Hydrolisis

Caption: General overview of this compound and TDN formation from carotenoids.

Experimental Protocols

The quantification of this compound and TDN in wine is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the sensitive and selective analysis of these volatile compounds.

Protocol: Quantification of this compound and TDN in Wine by HS-SPME-GC-MS

1. Sample Preparation: a. Pipette 5 mL of wine into a 20 mL headspace vial. b. Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. c. Add a known concentration of an appropriate internal standard (e.g., deuterated this compound and TDN) for accurate quantification. d. Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction: a. Place the vial in an autosampler with an agitator and a heating block. b. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. c. Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

3. GC-MS Analysis: a. Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode for a few minutes. b. Column: Use a suitable capillary column for separating the volatile compounds (e.g., a polar column like a DB-WAX or equivalent). c. Oven Temperature Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp 1: Increase to 150°C at a rate of 4°C/minute. iii. Ramp 2: Increase to 240°C at a rate of 10°C/minute. iv. Final hold: Hold at 240°C for 5 minutes. d. Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/minute). e. Mass Spectrometer: i. Operate in Electron Ionization (EI) mode at 70 eV. ii. Use Selected Ion Monitoring (SIM) mode for quantification of target compounds and their internal standards for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 194, 179, 123) and TDN (e.g., m/z 172, 157).

4. Data Analysis: a. Identify this compound and TDN based on their retention times and mass spectra compared to authentic standards. b. Quantify the compounds by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Experimental Workflow Diagram

G HS-SPME-GC-MS Workflow for this compound and TDN Analysis cluster_sample_prep 1. Sample Preparation cluster_spme 2. HS-SPME Extraction cluster_gcms 3. GC-MS Analysis cluster_data 4. Data Analysis Sample Preparation Sample Preparation HS-SPME Extraction HS-SPME Extraction Sample Preparation->HS-SPME Extraction Vial Transfer GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Fiber Injection Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatogram & Spectra Wine Sample (5 mL) Wine Sample (5 mL) Add NaCl (1.5 g) Add NaCl (1.5 g) Wine Sample (5 mL)->Add NaCl (1.5 g) Add Internal Standard Add Internal Standard Add NaCl (1.5 g)->Add Internal Standard Seal Vial Seal Vial Add Internal Standard->Seal Vial Equilibration (e.g., 60°C, 15 min) Equilibration (e.g., 60°C, 15 min) Headspace Extraction (e.g., 30 min) Headspace Extraction (e.g., 30 min) Equilibration (e.g., 60°C, 15 min)->Headspace Extraction (e.g., 30 min) Thermal Desorption Thermal Desorption Chromatographic Separation Chromatographic Separation Thermal Desorption->Chromatographic Separation Mass Spectrometry Detection (SIM) Mass Spectrometry Detection (SIM) Chromatographic Separation->Mass Spectrometry Detection (SIM) Peak Identification Peak Identification Quantification (Calibration Curve) Quantification (Calibration Curve) Peak Identification->Quantification (Calibration Curve)

Caption: Step-by-step workflow for the analysis of this compound and TDN in wine.

References

A Comparative Guide to Analytical Methods for Vitispirane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Vitispirane, a key aroma compound found in various natural products, including wine and tea. The selection of an appropriate analytical method is critical for accurate and reliable quantification, which is essential in flavor and fragrance research, quality control of food and beverages, and potentially in other areas of chemical analysis. This document focuses on two prevalent techniques: Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Headspace Solid-Phase Microextraction (HS-SPME) also coupled with GC-MS.

Performance Comparison: Linearity, LOD, and LOQ

The following table summarizes the key performance characteristics of the two analytical methods for this compound analysis. It is important to note that direct head-to-head comparative studies for this compound are limited. The data for the HS-SPME-GC-MS method is based on a validated method for sesquiterpenes, which are structurally and chemically similar to this compound, in a wine matrix.

ParameterStable Isotope Dilution Assay (SIDA) - GC-MSHeadspace Solid-Phase Microextraction (HS-SPME) - GC-MS
Linearity (r²) Not explicitly reported, but SIDA is known for its excellent linearity due to the use of an ideal internal standard.> 0.99[1]
Limit of Detection (LOD) 500 ng/L (0.5 µg/L)[2]~ 0.05 µg/L (50 ng/L)[1]
Limit of Quantitation (LOQ) Estimated to be ~1.5 µg/L (based on LOD)~ 0.15 µg/L (150 ng/L)[1]

Note: The reported quantitation limit for the SIDA method was described with a signal-to-noise ratio of 3:1, which is technically the definition of LOD. The LOQ is estimated as approximately three times the LOD. The data for HS-SPME-GC-MS is based on the average values obtained for sesquiterpenes in wine.[1]

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below to allow for a comprehensive understanding of the experimental workflows.

Stable Isotope Dilution Assay (SIDA) - GC-MS

This method is considered a gold standard for quantitative analysis due to its high accuracy and precision, as it effectively compensates for matrix effects and variations in sample preparation and injection.

1. Sample Preparation:

  • A known amount of deuterium-labeled this compound internal standard ([²H₅]-vitispirane) is added to a measured volume of the liquid sample (e.g., 5 mL of wine).[2]

  • The sample is then subjected to an extraction procedure, such as liquid-liquid extraction with an organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE), to isolate the analytes from the matrix.

  • The organic extract is concentrated to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode at a temperature of approximately 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at a rate of 5°C/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for both the native this compound and the labeled internal standard are monitored.

3. Quantification:

  • The concentration of this compound is determined by calculating the ratio of the peak area of the native analyte to the peak area of the labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound and the internal standard.

Headspace Solid-Phase Microextraction (HS-SPME) - GC-MS

HS-SPME is a solvent-free, sensitive, and relatively simple sample preparation technique for the analysis of volatile and semi-volatile compounds.

1. Sample Preparation:

  • A measured volume of the liquid sample (e.g., 5 mL of wine) is placed in a headspace vial.

  • A salt, such as sodium chloride (e.g., 1 g), is often added to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • The vial is sealed with a septum cap.

2. HS-SPME Extraction:

  • The sample vial is placed in a temperature-controlled agitator (e.g., at 40°C) and allowed to equilibrate for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[1]

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.[1]

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: The SPME fiber is inserted into the hot GC injector (e.g., 250°C) for thermal desorption of the analytes onto the column. The injection is typically done in splitless mode.[1]

    • Column: A polar or medium-polarity capillary column is commonly used (e.g., DB-WAX, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Oven Temperature Program: A suitable temperature program is employed to separate the analytes. For example, starting at 40°C, holding for 5 minutes, then ramping to 240°C at 3°C/min.[1]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) mode is preferred for quantification to achieve lower detection limits.

4. Quantification:

  • Quantification is typically performed using an external or internal standard calibration. For an external standard calibration, a series of standard solutions of this compound at known concentrations are analyzed, and a calibration curve is constructed by plotting peak area against concentration. For internal standard calibration, a known amount of a compound with similar chemical properties to this compound (but not present in the sample) is added to both the samples and the calibration standards.

Methodological Workflow Diagrams

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Wine) Add_IS Add Deuterated Internal Standard ([²H₅]-Vitispirane) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification (Peak Area Ratio) GCMS->Quantification HSPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample in Vial (e.g., Wine + Salt) Equilibration Equilibration (Heating & Agitation) Sample->Equilibration Extraction HS-SPME Extraction (Fiber Exposure) Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption GCMS GC-MS Analysis (SIM or Scan Mode) Desorption->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification

References

Comparative Guide to Vitispirane Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of recovery and precision across common extraction techniques.

For researchers, scientists, and professionals in drug development, the accurate quantification of vitispirane, a key aroma compound in many natural products, is crucial. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Data Summary: Recovery and Precision of this compound Extraction Methods

The following table summarizes the performance of four common extraction techniques for this compound in terms of recovery and precision. The data is compiled from various studies and represents typical performance metrics.

Extraction MethodRecovery (%)Precision (RSD %)
Headspace Solid-Phase Microextraction (HS-SPME)98.9 - 102.6[1]< 12[1]
Stir Bar Sorptive Extraction (SBSE)Not explicitly stated for this compound; general analyte recovery is high.0.22 - 9.11
Solid Phase Extraction (SPE)> 90 (for norisoprenoids)< 10
Dispersive Liquid-Liquid Microextraction (DLLME)80 - 120< 10.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of your own studies.

Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid and solid samples.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Heating and agitation device

  • Vials with septa

Procedure:

  • Sample Preparation: A 5 mL wine sample is placed into a 10 mL vial. 1.5 g of NaCl is added to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 60 minutes) to adsorb the analytes.

  • Desorption and Analysis: The fiber is then retracted and inserted into the injection port of the GC-MS for thermal desorption of the analytes. The typical desorption temperature is 250°C for 7 minutes.

  • Conditioning: After desorption, the fiber is conditioned at a high temperature (e.g., 250°C) for 10 minutes to remove any residual compounds before the next analysis.

Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive technique for the extraction of organic compounds from aqueous samples.

Materials:

  • Magnetic stir bar coated with polydimethylsiloxane (PDMS)

  • Thermal desorption unit coupled to a GC-MS

  • Stirring plate

  • Sample vials

Procedure:

  • Sample Preparation: A 10 mL sample is placed in a vial. For the analysis of volatile thiols, the sample is diluted to 7% (v/v) with ultrapure water and spiked with an internal standard. 10% (w/v) NaCl and 1% (w/v) EDTA are also added.

  • Extraction: The PDMS-coated stir bar is placed in the sample, and the sample is stirred at a controlled speed (e.g., 1100 rpm) and temperature (e.g., 35°C) for a specific duration (e.g., 47 minutes).

  • Desorption and Analysis: After extraction, the stir bar is removed, rinsed with deionized water, dried with a lint-free tissue, and placed in a thermal desorption tube. The analytes are then thermally desorbed and transferred to the GC-MS for analysis.

Solid Phase Extraction (SPE)

SPE is a versatile technique used for the extraction and purification of a wide range of compounds from various matrices.

Materials:

  • SPE cartridges (e.g., Isolute ENV+)

  • Vacuum manifold

  • GC-MS

  • Solvents for conditioning, washing, and elution

Procedure:

  • Cartridge Conditioning: The SPE cartridge is activated with a suitable solvent (e.g., methanol) and then equilibrated with water.

  • Sample Loading: A 100 mL wine sample, diluted and spiked with an internal standard, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with water to remove interfering substances.

  • Elution: The analytes of interest are eluted from the cartridge with an appropriate solvent.

  • Analysis: The eluate is then analyzed by GC-MS.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction technique for the preconcentration of trace analytes.

Materials:

  • Extraction solvent (e.g., a higher density chlorinated solvent)

  • Disperser solvent (e.g., acetone, miscible with both the extraction solvent and the aqueous sample)

  • Centrifuge

  • GC-MS

Procedure:

  • Injection: A mixture of the extraction solvent and the disperser solvent is rapidly injected into the aqueous sample.

  • Emulsification: A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase.

  • Extraction: The analytes are extracted into the fine droplets of the extraction solvent.

  • Centrifugation: The mixture is centrifuged to separate the extraction solvent from the aqueous phase.

  • Analysis: A small volume of the sedimented phase is collected and injected into the GC-MS for analysis.

Visualizing the Processes

To better understand the workflows and underlying biochemical pathways, the following diagrams have been generated.

Vitispirane_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample Wine Sample Additives Addition of Salts/Internal Standards Sample->Additives HS_SPME HS-SPME Additives->HS_SPME SBSE SBSE Additives->SBSE SPE SPE Additives->SPE DLLME DLLME Additives->DLLME Desorption Thermal/Solvent Desorption HS_SPME->Desorption SBSE->Desorption SPE->Desorption DLLME->Desorption GC_MS GC-MS Analysis Desorption->GC_MS Data Data Acquisition & Processing GC_MS->Data

Caption: General experimental workflow for this compound extraction and analysis.

Vitispirane_Formation_Pathway Carotenoids Carotenoids (e.g., β-carotene, Neoxanthin) Degradation Enzymatic/Non-enzymatic Degradation Carotenoids->Degradation Precursors Glycosidically Bound Precursors Degradation->Precursors Hydrolysis Acid/Enzymatic Hydrolysis (during fermentation/aging) Precursors->Hydrolysis Aglycones Aglycones (e.g., 3-hydroxy-7,8-dihydro-β-ionol) Hydrolysis->Aglycones Rearrangement Acid-catalyzed Rearrangement Aglycones->Rearrangement This compound This compound Rearrangement->this compound

References

Vitispirane in Grapes: An Inferential Comparison Between Organic and Conventional Viticulture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the potential differences in vitispirane levels based on viticultural practices, supported by experimental methodologies.

Executive Summary

Introduction to this compound and its Precursors

This compound is a volatile organic compound that imparts floral, fruity, and woody notes to wine.[1] It belongs to the C13-norisoprenoid family, which are aromatic compounds derived from the degradation of carotenoids, such as β-carotene and lutein, present in grape skins and pulp.[1][2] The concentration of these carotenoids and the rate of their degradation are influenced by a variety of environmental and viticultural factors.[3][4]

Viticultural Practices Influencing this compound Precursors

Several viticultural practices have been shown to impact the concentration of carotenoids and, consequently, the potential for this compound formation in grapes. These practices can differ significantly between organic and conventional vineyard management.

Table 1: Potential Influence of Viticultural Practices on Factors Affecting this compound Precursors

Viticultural PracticeConventional ApproachOrganic ApproachPotential Impact on this compound Precursors (Carotenoids)
Pest & Disease Management Use of synthetic pesticides and fungicides.[5]Focus on preventative measures, promoting biodiversity, and using natural predators.Synthetic inputs could potentially stress the vine, though the direct impact on carotenoid synthesis is not well-documented. Organic practices fostering a natural ecosystem may lead to healthier vines.
Soil Fertility Management Application of synthetic fertilizers to directly supply nutrients to the vine.Use of compost, cover crops, and other organic matter to build soil health and microbial life.[5]Limited soil fertility can favor aroma maturation.[6] Organically managed soils with higher organic matter may influence nutrient and water uptake, potentially affecting vine stress and secondary metabolite production.[7]
Canopy Management (e.g., Leaf Removal) Often practiced to increase sun exposure to grape clusters for optimal ripening.[5]Also practiced, with an emphasis on balancing sun exposure with protection from excessive heat.Increased sunlight exposure generally increases carotenoid levels, which are precursors to norisoprenoids.[1] However, some studies suggest that excessive leaf removal might have a counterintuitive effect on certain norisoprenoids like this compound.[2]
Water Management Irrigation is commonly used, especially in drier regions.Practices may include dry farming or more conservative irrigation to encourage deeper root systems.[5]Water stress can influence the concentration of various secondary metabolites in grapes.

While some studies have compared the carotenoid content in grapes from both farming systems, the results have been variable. One study found that the white grape varieties had a higher carotenoid content compared to blue-black cultivars, but did not find a consistent trend between organic and conventional systems across all varieties.[8][[“]][10] Another study on grape juice processing waste suggested that organic farming does not necessarily lead to higher carotenoid levels than conventional methods.[11] Conversely, research has also indicated that organically grown grapes may have higher concentrations of other beneficial compounds like phenolics and antioxidants due to healthier, more biologically active soils.[7]

Experimental Protocols for this compound Analysis

The quantification of this compound and other volatile compounds in grapes typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Grape Homogenization: A representative sample of grape berries is cryogenically ground to a fine powder to prevent enzymatic degradation and loss of volatile compounds.

  • Extraction of Volatiles:

    • Solid-Phase Microextraction (SPME): This is a common and solvent-free technique. A fiber coated with a stationary phase is exposed to the headspace of the grape homogenate. Volatile compounds adsorb to the fiber and are then thermally desorbed in the GC injector.[12][13]

    • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a polydimethylsiloxane (PDMS) phase is used to extract volatiles from the grape sample. This method offers a larger surface area for extraction compared to SPME.

    • Solvent Extraction: This traditional method involves extracting the volatile compounds from the grape matrix using an organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of volatile compounds.[12]

  • Chromatographic Separation: A capillary column with a suitable stationary phase (e.g., DB-WAX) is used to separate the different volatile compounds based on their boiling points and affinities for the stationary phase.[12]

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[12]

  • Quantification: The concentration of this compound can be determined by comparing its peak area in the chromatogram to that of a known concentration of an internal standard.[12] For highly accurate quantification, stable isotope dilution analysis (SIDA) using a deuterated this compound standard is recommended.[14]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in grape samples.

Experimental_Workflow Workflow for this compound Analysis in Grapes cluster_sampling 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_extraction 3. Volatile Extraction cluster_analysis 4. Instrumental Analysis cluster_data 5. Data Processing Organic_Grapes Organically Grown Grapes Homogenization Cryogenic Homogenization Organic_Grapes->Homogenization Conventional_Grapes Conventionally Grown Grapes Conventional_Grapes->Homogenization SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Data_Analysis Compound Identification and Quantification GCMS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Research

Further research is needed to provide a definitive answer. Such studies should involve the direct quantification of this compound and its precursors in grapes from vineyards managed with certified organic and conventional protocols over multiple vintages to account for climatic variations. This would provide valuable insights for viticulturists aiming to modulate the aromatic profile of their grapes and for researchers seeking to understand the complex interplay between farming practices and grape chemistry.

References

Unraveling the Sensory Dance: Vitispirane's Interaction with Other Aroma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Flavor Scientists

Vitispirane, a C13-norisoprenoid, is a key aroma compound found in many aged wines, spirits, and various fruits. Its characteristic scent, often described as camphoraceous, eucalyptus-like, floral, fruity, or woody, contributes to the complexity of the overall flavor profile. However, the final perception of this compound is not solely dependent on its concentration but is intricately influenced by its interactions with other volatile compounds present in the matrix. This guide delves into the sensory interplay between this compound and other significant aroma compounds, providing a comparative analysis based on available experimental data to aid researchers, scientists, and drug development professionals in understanding and modulating flavor perception.

Sensory Perception Thresholds: A Comparative Overview

The ability of an aroma compound to be detected is quantified by its sensory perception threshold. Below this concentration, the compound is generally not perceptible. The matrix in which the compound is present significantly impacts this threshold. For instance, the sensory threshold of a compound in a simple water or ethanol solution can differ substantially from its threshold in a complex matrix like wine.[1]

While specific sensory interaction studies directly quantifying the synergistic or masking effects of this compound with other aroma compounds are limited in publicly available literature, we can compile the individual perception thresholds to understand their relative potencies.

CompoundAroma Descriptor(s)Sensory Perception ThresholdMatrix
This compound Camphoraceous, eucalyptus, floral, fruity, woody[2][3]800 µg/L[2]Wine
β-Damascenone Fruity, floral, rose, plum, tea-like[4]0.002 µg/L[5]Water
0.05 µg/L[5]Hydroalcoholic solution (10-12% ethanol)
β-Ionone Violet, floral, raspberry[5][6]0.007 µg/L[5]Water
0.09 µg/L[5]Model wine solution
Linalool Floral, citrus, lavender[7]Not specified in provided results
Geraniol Rose, citrus[8]Not specified in provided results
Ethyl Hexanoate Fruity, apple, pineappleNot specified in provided results
Ethyl Octanoate Fruity, apricot, pearNot specified in provided results

Understanding Sensory Interactions: Synergy and Masking

The perceived aroma of a mixture of compounds is not simply the sum of its parts. Interactions between aroma compounds can lead to:

  • Synergism: The perceived intensity of the mixture is greater than the sum of the intensities of the individual components. Some studies suggest that terpenes can act synergistically to enhance the overall aroma intensity in wine.[9] For example, certain esters, even at subthreshold concentrations, have been shown to have a synergistic effect, increasing the overall fruity aroma intensity of a mixture.[10]

  • Masking: The presence of one compound reduces the perceived intensity of another. For instance, it has been noted that ethanol can mask fruity aromas in wine.[1] Similarly, higher concentrations of aldehydes and ketones have been observed to diminish the intensity of hawthorn aroma in wine.[11]

While direct evidence for this compound is scarce, it is plausible that its potent camphoraceous and eucalyptus notes could mask more delicate fruity and floral aromas, or conversely, be softened and integrated into a more complex bouquet by the presence of other compounds. One study on β-damascenone, another norisoprenoid, suggested it may act as an aroma enhancer, though its effect was highly dependent on the wine matrix.[5][12][13] This highlights the critical role of the product's overall composition in dictating sensory outcomes.

Experimental Protocols for Assessing Sensory Interactions

To quantitatively assess the sensory interactions between this compound and other aroma compounds, a structured experimental approach is necessary. The following protocol is adapted from methodologies used in the sensory evaluation of wine aroma compounds.[12][13]

Panelist Selection and Training

A panel of 8-12 individuals with prior experience in sensory analysis should be selected.[4][14] Panelists should be screened for their ability to detect and describe the target aroma compounds (this compound and its interaction partners) individually. Training sessions should be conducted to familiarize panelists with the aroma descriptors and the intensity rating scale.

Sample Preparation

A base matrix, such as a neutral wine or a model wine solution (e.g., 12% ethanol in water with tartaric acid), should be used. Stock solutions of this compound and the other target aroma compounds are prepared. A series of samples is then created with varying concentrations of this compound and the other compounds, both individually and in combination. This should include concentrations around the individual sensory perception thresholds.

Sensory Evaluation Methods
  • Triangle Test: To determine if a perceptible difference exists between two samples (e.g., the base matrix with this compound vs. the base matrix with this compound and another compound), a triangle test is employed. Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.[12][13]

  • Descriptive Analysis: Once a significant difference is established, descriptive analysis is used to quantify the specific sensory attributes. Panelists rate the intensity of predefined aroma descriptors (e.g., "camphor," "fruity," "floral") on a structured scale (e.g., a 15-cm line scale).[12][13]

The following diagram illustrates a typical workflow for the sensory analysis of aroma compound interactions.

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Base Matrix + Aroma Compounds) Panelist_Selection->Sample_Preparation Triangle_Test Triangle Test (Difference Testing) Sample_Preparation->Triangle_Test Descriptive_Analysis Descriptive Analysis (Attribute Quantification) Triangle_Test->Descriptive_Analysis Statistical_Analysis Statistical Analysis (ANOVA, PCA) Descriptive_Analysis->Statistical_Analysis Olfactory_Signaling_Pathway cluster_receptor Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Olfactory Bulb & Brain Odorant This compound & Other Aroma Compounds OR Olfactory Receptor (OR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Activation ATP_cAMP ATP -> cAMP AC->ATP_cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel ATP_cAMP->CNG_Channel Opening Ion_Influx Ca2+ / Na+ Influx CNG_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Brain_Processing Brain Processing (Perception of Aroma) Glomerulus->Brain_Processing

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Vitispirane Precursor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of wine and grape-derived compounds, the accurate quantification of vitispirane precursors is essential for understanding flavor development and ensuring product quality. This compound, a significant aroma compound in many aged wines, is formed from non-volatile precursors present in the grapes.[1][2] The two primary analytical techniques for the analysis of these precursors are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). This guide provides a detailed comparison of these methods, offering supporting experimental data and protocols to assist in method selection and cross-validation.

Data Presentation: A Comparative Overview

The cross-validation of analytical methods is critical to ensure the reliability and comparability of results. Below is a summary of typical performance parameters for HPLC and GC methods tailored for the analysis of this compound precursors. These values are representative of what can be expected based on the analysis of similar glycosidically bound aroma precursors in grape and wine matrices.[3][4]

Parameter High-Performance Liquid Chromatography (HPLC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.997> 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.05 - 0.2 µg/L
Limit of Quantification (LOQ) 0.3 - 1.5 µg/L0.15 - 0.6 µg/L
Accuracy (Recovery %) 90 - 107%88 - 110%
Precision (RSD %) < 10%< 12%
Sample Preparation Solid-Phase Extraction (SPE)SPE followed by enzymatic hydrolysis and derivatization
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes
Compound Volatility Suitable for non-volatile glycosidic precursorsRequires hydrolysis to release volatile aglycone, followed by derivatization

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for both HPLC and GC analysis of this compound precursors.

High-Performance Liquid Chromatography (HPLC-MS/MS) Method

HPLC is well-suited for the direct analysis of non-volatile and thermally labile glycosidic precursors.[3]

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): A 50 mL wine or grape juice sample is passed through a C18 SPE cartridge to isolate the glycosidic precursors.

  • Washing: The cartridge is washed with deionized water to remove sugars and other polar interferences.

  • Elution: The precursors are eluted with methanol.

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • Instrument: Agilent 1290 Infinity II LC System coupled to a Sciex QTRAP 6500+ Mass Spectrometer or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile compounds and can be used to analyze the aglycones of this compound precursors after hydrolysis.[5][6]

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): As described for the HPLC method.

  • Enzymatic Hydrolysis: The dried extract is reconstituted in a citrate buffer (pH 5) and treated with a glycosidase enzyme preparation to cleave the sugar moieties from the precursors.

  • Liquid-Liquid Extraction: The resulting aglycones are extracted from the aqueous solution using an organic solvent such as dichloromethane.

  • Derivatization (Optional but Recommended): The extracted aglycones may be derivatized (e.g., silylation) to improve their volatility and chromatographic peak shape.

  • Concentration: The organic extract is concentrated to a final volume suitable for GC injection.

2. GC-MS Conditions:

  • Instrument: Agilent 8890 GC System with a 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detection: Mass spectrometer in full scan mode or Selected Ion Monitoring (SIM) mode for target analytes.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for the analysis of this compound precursors.

CrossValidationWorkflow start Start: Define Analytical Requirement (Quantification of this compound Precursors) sample_prep Sample Collection and Preparation (Grape Must / Wine) start->sample_prep split sample_prep->split hplc_method_dev HPLC-MS/MS Method Development (Direct analysis of glycosides) split->hplc_method_dev Path 1 gc_method_dev GC-MS Method Development (Analysis of aglycones after hydrolysis) split->gc_method_dev Path 2 hplc_validation HPLC Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) hplc_method_dev->hplc_validation hplc_analysis Analysis of Samples by HPLC hplc_validation->hplc_analysis comparison Data Comparison and Statistical Analysis (Bland-Altman plot, t-test) hplc_analysis->comparison gc_validation GC Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) gc_method_dev->gc_validation gc_analysis Analysis of Samples by GC gc_validation->gc_analysis gc_analysis->comparison conclusion Conclusion on Method Equivalency and Selection of Optimal Method comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

This compound Precursor Formation Pathway

The formation of this compound involves the degradation of carotenoids into various C13-norisoprenoid precursors, which are often present as glycosides.

VitispiraneFormation carotenoids Carotenoids (e.g., β-carotene) c13_precursors C13-Norisoprenoid Precursors (Glycosidically Bound) carotenoids->c13_precursors Degradation hydrolysis Acid/Enzymatic Hydrolysis (during fermentation and aging) c13_precursors->hydrolysis aglycones Intermediate Aglycones hydrolysis->aglycones This compound This compound (Aroma Compound) aglycones->this compound Rearrangement

Caption: Simplified pathway of this compound formation from precursors.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of this compound precursors, each with distinct advantages. HPLC-MS/MS allows for the direct quantification of the intact glycosidic precursors, simplifying sample preparation. In contrast, GC-MS provides high sensitivity and selectivity for the volatile aglycones after a hydrolysis step. The choice of method will depend on the specific analytical goals, available instrumentation, and desired throughput. A thorough cross-validation is essential to ensure that the data generated by either method is accurate, reliable, and comparable.

References

Safety Operating Guide

Proper Disposal of Vitispirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Vitispirane is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, a fragrance and flavoring agent. Adherence to these procedures is vital for protecting personnel and the environment.

This compound: Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C13H20O[1][2][3]
Molecular Weight 192.30 g/mol [1][2]
Melting Point 49.00 °C @ 760.00 mm Hg[1][4]
Boiling Point 258.00 to 259.00 °C @ 760.00 mm Hg[1][4]
Flash Point 82.26 °C to 106.67 °C (estimated)[2][4]
Water Solubility 5.082 mg/L @ 25 °C (estimated)[4][5]
CAS Number 65416-59-3[1][2][3]

This compound Disposal Protocol

While specific institutional and local regulations must always be followed, the following workflow provides a general, step-by-step procedure for the safe disposal of this compound. This process is based on standard best practices for chemical waste management.

Vitispirane_Disposal_Workflow A Consult Institutional and Local Regulations B Review Safety Data Sheet (SDS) for this compound A->B Informs C Assess this compound Waste Stream (e.g., pure, in solvent) B->C Guides D Select a Compatible, Leak-Proof Waste Container E Segregate this compound Waste from Other Chemical Waste D->E Ensures F Label Container Clearly: 'this compound Waste', Date, Hazards E->F Requires G Store in a Designated, Well-Ventilated, Cool, Dry Area H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H Precedes I Transport to an Approved Waste Disposal Facility J Dispose via Incineration or other Approved Methods I->J Leads to

This compound Disposal Workflow

Detailed Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental research, detailed experimental protocols are not applicable. The provided workflow is a synthesis of standard laboratory safety practices for chemical waste.

Hazard Assessment and Safety Recommendations

Currently, comprehensive GHS hazard classification for this compound is not widely available in the consulted resources.[4][6] However, as with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

In the event of a spill, absorb the material with an inert, non-combustible absorbent, and place it in a sealed container for disposal. Avoid allowing this compound to enter drains or waterways. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

General principles of chemical waste disposal emphasize that waste should be managed by trained personnel prior to collection by a certified disposal service.[7] Options for the final disposal of chemical waste like this compound often include high-temperature incineration or placement in a secure hazardous waste landfill, as determined by the disposal facility.[8]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations regarding chemical waste disposal must be strictly followed.

References

Personal protective equipment for handling Vitispirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Vitispirane in a laboratory environment. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

This compound is a volatile organic compound commonly used as a flavoring and fragrance agent. A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₁₃H₂₀O[1][2]
Molecular Weight 192.30 g/mol [1]
Appearance Colorless to pale yellow solid (est.)
Melting Point 49.00 °C @ 760.00 mm Hg[1]
Boiling Point 258.00 to 259.00 °C @ 760.00 mm Hg[1]
Flash Point 106.67 °C (224.00 °F) TCC[3]
Solubility Soluble in alcohol. Insoluble in water.[3]
Vapor Pressure 0.022000 mmHg @ 25.00 °C (est.)

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or chemical splash goggles.[6]Protects against potential splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Not generally required under normal, well-ventilated conditions. Use a respirator with organic vapor cartridges if working in a poorly ventilated area or with large quantities.Minimizes inhalation of vapors.

Operational and Handling Procedures

Adherence to standard laboratory operating procedures is crucial for the safe handling of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]

  • Keep the container tightly closed when not in use.

Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

  • Avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the handling area.

  • Ground and bond containers when transferring the substance to prevent static discharge.

  • Use appropriate tools and equipment to avoid spills.

Spill Management:

  • In case of a small spill, absorb the substance with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • For larger spills, evacuate the area and ensure adequate ventilation before cleanup.

  • Wear appropriate PPE during spill cleanup.

Experimental Protocol: Sample Preparation for Sensory Analysis

This protocol outlines the steps for preparing a this compound solution for sensory evaluation.

  • Objective: To prepare a 1% this compound solution in propylene glycol.

  • Materials:

    • This compound

    • Propylene glycol

    • Volumetric flask

    • Pipettes

    • Analytical balance

  • Procedure:

    • In a fume hood, weigh the required amount of this compound using an analytical balance.

    • Transfer the weighed this compound to a volumetric flask.

    • Add a small amount of propylene glycol to dissolve the this compound.

    • Once dissolved, add propylene glycol to the flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste this compound: Collect in a labeled, sealed container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads) should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

This compound Handling Workflow

G This compound Handling Workflow cluster_procurement Procurement cluster_storage Storage cluster_handling Handling cluster_disposal Disposal a Receive this compound b Inspect Container a->b c Store in Cool, Dry, Ventilated Area b->c d Wear Appropriate PPE c->d e Handle in Fume Hood d->e f Perform Experiment e->f g Collect Waste f->g h Dispose per Regulations g->h

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitispirane
Reactant of Route 2
Vitispirane

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